molecular formula C31H55NO7 B564565 Pravastatin 1,1,3,3-Tetramethylbutylamine CAS No. 151006-14-3

Pravastatin 1,1,3,3-Tetramethylbutylamine

Cat. No.: B564565
CAS No.: 151006-14-3
M. Wt: 553.781
InChI Key: RKFLVBHCVKWNON-IYNICTALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

Properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFLVBHCVKWNON-IYNICTALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151006-14-3
Record name Pravastatin 1,1,3,3-tetramethylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Pravastatin 1,1,3,3-Tetramethylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical properties of Pravastatin 1,1,3,3-tetramethylbutylamine, a salt form of the widely recognized cholesterol-lowering agent, pravastatin. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind its synthesis, its key physicochemical characteristics, and the analytical methodologies crucial for its characterization.

Introduction: The Rationale for Salt Formation in Pharmaceutical Development

Pravastatin is a member of the statin class of drugs, which act by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] While efficacious, the physicochemical properties of an active pharmaceutical ingredient (API) in its free acid or base form are not always optimal for formulation, stability, or bioavailability. Salt formation is a common and effective strategy to modulate these properties. The selection of a suitable counter-ion is a critical decision in drug development, aiming to enhance solubility, stability, and manufacturability without compromising the pharmacological activity of the parent molecule.

The formation of this compound is a deliberate strategy to leverage the properties of both the pravastatin anion and the bulky, branched-chain tetramethylbutylamine cation. This particular salt has been synthesized as a new salt of the HMG-CoA reductase inhibitor.[3]

Core Chemical Properties of this compound

The unique properties of this salt are a direct consequence of the ionic interaction between pravastatin and 1,1,3,3-tetramethylbutylamine.

Molecular Structure and Formula

This compound is comprised of the pravastatin anion and the 1,1,3,3-tetramethylbutylammonium cation.[4]

  • Pravastatin: A complex polycyclic molecule with a dihydroxyheptanoic acid side chain. It is this carboxylic acid group that deprotonates to form the carboxylate anion.[5]

  • 1,1,3,3-Tetramethylbutylamine (tert-Octylamine): A bulky aliphatic amine that readily protonates to form a stable ammonium cation.[6][7]

The resulting salt has the following chemical properties:

PropertyValueSource
Molecular Formula C31H55NO7[4][8]
Molecular Weight 553.8 g/mol [4]
CAS Number 151006-14-3[4][9]

Diagram of the Ionic Interaction:

G cluster_pravastatin Pravastatin Anion cluster_amine 1,1,3,3-Tetramethylbutylammonium Cation Pravastatin Pravastatin-COO⁻ Amine [C(CH₃)₂CH₂C(CH₃)₂NH₃]⁺ Pravastatin->Amine Ionic Bond

Caption: Ionic bond between Pravastatin and 1,1,3,3-Tetramethylbutylamine.

Solubility Profile

A critical parameter for any API is its solubility, which directly impacts its bioavailability. The formation of a salt can significantly alter the solubility of a drug compared to its free acid or base form.[10] While specific quantitative solubility data for this compound in various solvents is not extensively published in readily available literature, the rationale behind its formation suggests an intent to modify the solubility profile of pravastatin.

Pravastatin sodium, a more common salt form, is freely soluble in water and methanol.[2] The bulky, lipophilic nature of the 1,1,3,3-tetramethylbutylamine counter-ion might influence the solubility in both aqueous and organic media.[9] A comprehensive solubility assessment is therefore a cornerstone of its characterization.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound, a fundamental procedure in pharmaceutical development.[11][12]

Objective: To determine the saturation solubility of the API in various pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 6.8, 0.1 N HCl, ethanol, methanol)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a series of scintillation vials.

  • Add a known volume of each solvent to the respective vials.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solids settle.

  • Centrifuge the vials to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved API using a validated HPLC method.[13][14][15]

  • Calculate the solubility in mg/mL or other appropriate units.

Causality: The choice of the shake-flask method is based on its ability to determine the thermodynamic or equilibrium solubility, which represents the true solubility of the compound.[10] This is in contrast to kinetic solubility measurements which are often performed in early discovery but may not reflect the true equilibrium state. The use of various pH media is crucial as the solubility of an ionizable compound can be pH-dependent.[16]

Thermal Properties and Polymorphism

The thermal behavior of a pharmaceutical salt is indicative of its solid-state properties, including melting point, crystallinity, and the potential for polymorphism. Differential Scanning Calorimetry (DSC) is a powerful technique for elucidating these characteristics.[17][18][19]

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis

Objective: To characterize the thermal transitions of this compound.

Materials:

  • This compound

  • DSC instrument

  • Aluminum DSC pans and lids

Procedure:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

  • Hermetically seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 250°C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.

Interpretation of Results:

  • Melting Point: A sharp endothermic peak indicates the melting of a crystalline solid. The peak onset and peak maximum temperatures are important characteristics.

  • Glass Transition: A step-change in the baseline indicates a glass transition, characteristic of amorphous material.

  • Polymorphism: The presence of multiple melting peaks or changes in the thermogram upon different heating/cooling cycles can suggest the existence of different polymorphic forms.[20]

Workflow for Solid-State Characterization:

Caption: A workflow for the comprehensive solid-state characterization of an API.

Analytical Characterization: Ensuring Purity and Identity

The definitive characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and assay determination.[21][22][23]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for routine quality control and for the analysis of samples from solubility and stability studies.

Experimental Protocol: Reversed-Phase HPLC for Purity and Assay

Objective: To develop and validate an RP-HPLC method for the quantification of this compound and the detection of any related impurities.

Instrumentation and Conditions (Illustrative Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% formic acid and methanol.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.[13][14]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the active ingredient in the sample and calculate the percentage of any impurities based on their peak areas relative to the main peak.

Rationale for Method Parameters:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar to non-polar compounds like pravastatin.

  • Acidified Mobile Phase: The addition of an acid like formic acid suppresses the ionization of the carboxylic acid group of pravastatin, leading to better peak shape and retention.

  • UV Detection at 238 nm: Pravastatin has a chromophore that absorbs UV light, with a maximum absorbance around 238 nm, providing good sensitivity for detection.[13][14]

Conclusion

This compound represents a strategic approach to optimizing the physicochemical properties of pravastatin through salt formation. A thorough understanding and characterization of its core chemical properties, including solubility, thermal behavior, and purity, are paramount for its successful development into a safe and effective drug product. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers and scientists to conduct these critical evaluations, ensuring the quality and performance of this pharmaceutical salt.

References

  • Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin. PubMed. Available at: [Link]

  • Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

  • Pravastatin Sodium | C23H35NaO7. PubChem. Available at: [Link]

  • Pravastatin | C23H36O7. PubChem. Available at: [Link]

  • Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health. Available at: [Link]

  • Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. ResearchGate. Available at: [Link]

  • Determination of pravastatin by high performance liquid chromatography. PubMed. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

  • Pravastatin: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • A Review of Analytical Methods for Determination of Pravastatin in Pharmaceutical Dosage Forms and Biological Fluids. PharmaTutor. Available at: [Link]

  • Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. PubMed. Available at: [Link]

  • Pravastatin Sodium | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available at: [Link]

  • This compound | C31H55NO7. PubChem. Available at: [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. Available at: [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

  • Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. Available at: [Link]

  • Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. ResearchGate. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

  • Chemical Structure of Pravastatin sodium. ResearchGate. Available at: [Link]

  • Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube. Available at: [Link]

  • CAS#:151006-14-3 | this compound. Chemsrc. Available at: [Link]

  • 1,1,3,3-Tetramethylbutylamine. LabSolutions. Available at: [Link]

  • Determination of Pravastatin Sodium by analytical Spectrophotometry. RJPT. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available at: [Link]

  • PRAVASTATIN. precisionFDA. Available at: [Link]

  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH Analyzing & Testing. Available at: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. Available at: [Link]

  • Crystalline form of pravastatine and process for the preparation thereof.Google Patents.

Sources

The Salt of Precision: A Technical Guide to Pravastatin 1,1,3,3-Tetramethylbutylamine (CAS 151006-14-3) in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Active Moiety

In the landscape of cardiovascular therapeutics, Pravastatin stands as a cornerstone in the management of hypercholesterolemia. As a competitive inhibitor of HMG-CoA reductase, its efficacy in reducing low-density lipoprotein (LDL) cholesterol is well-documented[1][2][3]. However, the journey from synthesis or fermentation to a safe and effective final drug product is paved with rigorous analytical controls. This is where the seemingly obscure salt, Pravastatin 1,1,3,3-Tetramethylbutylamine (also known as Pravastatin tert-Octylamine salt), assumes a mission-critical role.

This technical guide moves beyond the pharmacology of Pravastatin to offer a detailed exploration of its 1,1,3,3-tetramethylbutylamine salt. We will dissect its function not as a therapeutic agent, but as an indispensable tool for ensuring the purity, potency, and safety of Pravastatin Sodium, the active pharmaceutical ingredient (API). For the researcher, analyst, and drug development professional, understanding this reference standard is fundamental to navigating the complexities of pharmaceutical quality control.

The Rationale of the Salt: A Tool for Purification and Standardization

Pravastatin, whether produced by microbial fermentation of mevastatin or through chemical synthesis, is invariably accompanied by a cohort of structurally similar impurities.[4] These can include biosynthetic precursors, stereoisomers (e.g., 6'-Epipravastatin), and degradation products. The challenge for pharmaceutical chemists is to isolate the desired Pravastatin molecule with exceptionally high purity.

The formation of amine salts is a classic and highly effective strategy for the purification of acidic organic compounds like Pravastatin.[5][6][7] The selection of 1,1,3,3-tetramethylbutylamine (tert-octylamine) is a deliberate choice rooted in chemical principles. This bulky, non-chiral amine reacts with the carboxylic acid group of Pravastatin to form a stable, crystalline salt.

The key advantages of this approach are:

  • Enhanced Crystallinity: The tert-octylamine salt of Pravastatin exhibits favorable crystallization properties, allowing it to precipitate from solutions containing a multitude of impurities. This process effectively "traps" the pure Pravastatin in a solid, crystalline lattice while leaving impurities behind in the mother liquor.[8]

  • Improved Handling and Stability: The resulting salt is a stable, solid material that is easier to handle, weigh, and store than the often less-stable free acid form of Pravastatin.

  • Precise Stoichiometry: The 1:1 reaction between the amine and the carboxylic acid ensures a well-defined molecular entity with a consistent molecular weight, which is a prerequisite for a primary reference standard.

Ultimately, this purification process yields Pravastatin of a quality suitable for conversion into the final, pharmaceutically acceptable sodium salt. The diagram below illustrates this crucial role in the manufacturing workflow.

G cluster_0 Upstream Processing cluster_1 Purification via Salt Formation cluster_2 API Synthesis Crude Pravastatin Crude Pravastatin (from Fermentation/Synthesis) + Impurities Salt_Formation Addition of 1,1,3,3-Tetramethylbutylamine Crude Pravastatin->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Impurity_Removal Impurities Remain in Mother Liquor Filtration->Impurity_Removal Separate Pravastatin_Salt This compound (Crystalline Solid) Filtration->Pravastatin_Salt Isolate Salt_Conversion Salt Conversion (e.g., with NaOH) Pravastatin_Salt->Salt_Conversion Final_API Pravastatin Sodium API (High Purity) Salt_Conversion->Final_API

Figure 1: Role of Amine Salt Formation in Pravastatin Purification.

Physicochemical Properties and Characterization

This compound is a well-characterized chemical entity. Its defined properties are essential for its role as a certified reference material (CRM).

PropertyValueReference(s)
CAS Number 151006-14-3[9]
Molecular Formula C₃₁H₅₅NO₇[10]
Molecular Weight 553.77 g/mol [10]
Appearance White to light beige solid[11]
Melting Point 51-57°C[12]
Storage -20°C Freezer, Under inert atmosphere[7][12]
Solubility Slightly soluble in DMSO and Methanol[12]
IUPAC Name (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine[10]

Application in Pharmacopeial Analysis: A Self-Validating System

The true value of this compound is realized in its application as a reference standard for the quality control of Pravastatin Sodium API and its finished dosage forms. Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) specify its use.[4][12][13] The protocols are designed as self-validating systems, where the performance of the analytical method is confirmed by the behavior of the reference standard and its separation from known impurities.

Core Principle: Quantitative Analysis by HPLC

The fundamental technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection.[11][14] The principle is straightforward: a solution of the Pravastatin Sodium sample is prepared and injected into the HPLC system. The resulting chromatogram, which shows peaks corresponding to Pravastatin and its impurities, is compared against the chromatogram of a solution prepared with a precisely weighed amount of the this compound reference standard. Since the reference standard has a certified purity and a known molecular structure, the area of its peak provides a direct and accurate basis for quantifying the amount of Pravastatin in the test sample and for calculating the levels of any impurities.

The diagram below outlines the typical analytical workflow for a related substances test as per pharmacopeial guidelines.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation & Reporting Prep_RS Prepare Reference Standard (RS) Solution of Pravastatin 1,1,3,3-Tetramethylbutylamine Injection Inject Solutions into HPLC System Prep_RS->Injection Prep_SST Prepare System Suitability (SST) Solution (RS + Impurities) Prep_SST->Injection Prep_Sample Prepare Test Solution of Pravastatin Sodium API Prep_Sample->Injection Separation Separation on C18 Column with UV Detection (238 nm) Injection->Separation Data Generate Chromatograms Separation->Data Eval_SST Verify System Suitability (Resolution, Tailing Factor) Data->Eval_SST Identification Identify Impurities by Relative Retention Time (RRT) Eval_SST->Identification If SST Passes Quantification Quantify Impurities and Assay Against Reference Standard Peak Identification->Quantification Report Report Results vs. Specification Limits Quantification->Report

Figure 2: Pharmacopeial HPLC Analysis Workflow for Pravastatin.
Detailed Experimental Protocol: Related Substances Test (Based on Ph. Eur. Monograph 2059)

This protocol provides a representative methodology for determining related substances in Pravastatin. The causality behind each step is explained to provide field-proven insight.

1. Reagent and Solution Preparation:

  • Rationale: The accuracy of the final result is entirely dependent on the precise preparation of these solutions. The mobile phase composition is critical for achieving the required chromatographic separation.

  • Mobile Phase: Prepare a filtered and degassed mixture of glacial acetic acid, triethylamine, methanol, and water for chromatography (1:1:450:550 v/v/v/v).[12]

    • Expert Insight: The triethylamine is a key component that acts as a silanol-masking agent, binding to active sites on the silica-based column packing. This reduces peak tailing for the acidic Pravastatin molecule, leading to sharper, more symmetrical peaks and improved resolution. The acetic acid maintains a consistent pH to ensure the analyte is in a single ionic state.

  • Solvent Mixture: Prepare a mixture of methanol and water (45:55 v/v).[12]

  • Reference Solution (a): Accurately weigh and dissolve the contents of a vial of Pravastatin Impurity A CRS (6'-Epipravastatin) in 1.0 mL of Test Solution (b) (see below).[12]

    • Expert Insight: This solution is used for the system suitability test to confirm that the chromatographic system can adequately separate Pravastatin from its critical stereoisomer, Impurity A.

  • Test Solution (a): Accurately weigh about 100.0 mg of this compound CRS and dissolve in the Solvent Mixture. Dilute to 100.0 mL with the same solvent.[12]

  • Test Solution (b): Dilute 10.0 mL of Test Solution (a) to 100.0 mL with the Solvent Mixture.[12] This serves as the primary reference for quantification.

2. Chromatographic System:

  • Rationale: These parameters define the conditions under which the separation will occur. The choice of column and mobile phase flow rate is optimized for resolution and run time.

  • Column: 150 mm x 4.6 mm, packed with end-capped octadecylsilyl silica gel for chromatography (C18), 5 µm particle size.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.[15]

    • Expert Insight: 238 nm is the maximum absorption wavelength for Pravastatin's conjugated diene chromophore, providing optimal sensitivity for both the main component and related impurities possessing this structural feature.[15]

  • Column Temperature: 40 °C.

3. Procedure:

  • Rationale: The system suitability test is a mandatory check to ensure the analytical system is performing correctly before analyzing any samples.

  • System Suitability: Inject Reference Solution (a). The test is not valid unless the resolution between the peaks due to impurity A and Pravastatin is at least 3.0.

  • Analysis: Inject the Test Solution (b) and the solution of the Pravastatin Sodium sample. Record the chromatograms for a period sufficient to elute all relevant impurities.

  • Calculation: Calculate the percentage of each impurity in the Pravastatin Sodium sample by comparing the area of each impurity peak to the area of the main peak in the chromatogram of Test Solution (b), taking into account the dilution factors and the molecular weight difference between the salt and the free acid.

Conclusion: An Enabler of Quality

This compound, CAS 151006-14-3, is far more than a simple salt. It is a high-precision tool engineered for a specific and critical purpose: to ensure the quality, safety, and efficacy of Pravastatin drug products. Its utility in purification stems from its ability to form stable, crystalline solids, allowing for the efficient removal of process-related impurities. As a certified reference standard, it provides the benchmark against which every batch of API is measured, forming the analytical backbone of pharmacopeial release testing. For scientists in the pharmaceutical industry, a thorough understanding of this compound is not merely academic; it is a prerequisite for robust method development, validation, and the consistent delivery of high-quality medicines.

References

  • Pravastatin Sodium. United States Pharmacopeia (USP). Available at: [Link]

  • Pravastatin. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059. Macherey-Nagel. Available at: [Link]

  • Purification of pravastatin. Google Patents (WO2009068556A1).
  • Amine salts of pravastatin and rosuvastatin. Google Patents (EP2978743A1).
  • Method for the isolation and purification of pravastatin sodium. Google Patents (EP1452519A1).
  • Method of purifying pravastatin. Google Patents (US7425644B2).
  • Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. European Journal of Hospital Pharmacy. Available at: [Link]

  • Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. PubMed. Available at: [Link]

  • Stability study of pravastatin under hydrolytic conditions assessed by HPLC. ResearchGate. Available at: [Link]

  • Pravastatin Sodium Ph. Eur Monograph. Phenomenex. Available at: [Link]

  • Amine salts of pravastatin and rosuvastatin. Google Patents (WO2014154856A1).
  • Determination of Pravastatin Sodium by analytical Spectrophotometry. Research Journal of Pharmacy and Technology. Available at: [Link]

  • AMINE SALTS OF PRAVASTATIN AND ROSUVASTATIN. European Patent Office (EP 2978743 B1). Available at: [Link]

  • Pravastatin Sodium. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health. Available at: [Link]

  • Process for the preparation of pravastatin. Google Patents (WO2006046130A2).
  • Pravastatin EP Impurity A. SynZeal. Available at: [Link]

  • Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. Phenomenex. Available at: [Link]

  • Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

  • Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra. ResearchGate. Available at: [Link]

  • Optimization of a Pravastatin Quantification Method Using HPLC with Ultraviolet Detection in Human Serum for Monitoring Dyslipidemic Patients. ResearchGate. Available at: [Link]

  • Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Systematic Reviews in Pharmacy. Available at: [Link]

  • Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin. PubMed. Available at: [Link]

  • Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. ResearchGate. Available at: [Link]

  • Determination of pravastatin by high performance liquid chromatography. PubMed. Available at: [Link]

  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. National Institutes of Health. Available at: [Link]

  • Pravastatin. A reappraisal of its pharmacological properties and clinical effectiveness in the management of coronary heart disease. PubMed. Available at: [Link]

  • Pravastatin sodium salt. Shimadzu. Available at: [Link]

  • X-ray crystal structure of the tert-octylamine salt (RMS-431) of pravastatin. PubMed. Available at: [Link]

  • Evidence for the benefit of early intervention with pravastatin for secondary prevention of cardiovascular events. PubMed. Available at: [Link]

  • Pravastatin: a new drug for the treatment of hypercholesterolemia. PubMed. Available at: [Link]

  • Pravastatin. StatPearls, NCBI Bookshelf. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure and Application of Pravastatin 1,1,3,3-Tetramethylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the structure, synthesis rationale, and analytical applications of Pravastatin 1,1,3,3-Tetramethylbutylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key technical data with practical, field-proven insights into the utility of this specific amine salt of pravastatin.

Executive Summary: Beyond the Sodium Salt

Pravastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] While it is commercially available as a sodium salt, other salt forms play critical roles in the manufacturing and quality control of the active pharmaceutical ingredient (API).[2][3] This guide focuses on this compound (also known as Pravastatin tert-Octylamine salt), a crystalline solid that serves two primary purposes in the pharmaceutical lifecycle: as a crucial intermediate for the purification of pravastatin and as a certified reference standard for analytical testing.[1][4][5] Understanding the structure and properties of this amine salt is therefore essential for API characterization, impurity profiling, and ensuring the quality of the final drug product.

Molecular Structure and Physicochemical Properties

This compound is an acid-base salt formed by the ionic interaction between the carboxylic acid moiety of pravastatin and the primary amine of 1,1,3,3-tetramethylbutylamine.

Chemical Identity
PropertyValueSource(s)
Chemical Name 2,4,4-trimethylpentan-2-amine (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate[6]
CAS Number 151006-14-3[6][7][8]
Molecular Formula C₃₁H₅₅NO₇[6]
Molecular Weight 553.77 g/mol [6]
Synonyms Pravastatin TMBA Salt, Pravastatin tert-Octylamine Salt[6]
Structural Elucidation

The overall structure is a combination of the anionic pravastatin molecule and the protonated 1,1,3,3-tetramethylbutylammonium cation.

  • Pravastatin Anion : The pravastatin molecule contains a heptanoic acid chain which, in the salt form, is deprotonated to a carboxylate anion. This anion is the active moiety that inhibits HMG-CoA reductase.[2]

  • 1,1,3,3-Tetramethylbutylammonium Cation : 1,1,3,3-Tetramethylbutylamine (tert-octylamine) is a bulky, sterically hindered primary amine.[9] Upon reaction with the acidic pravastatin, its nitrogen atom becomes protonated, forming a positively charged ammonium cation.

The ionic bond forms between the negatively charged oxygen of the pravastatin carboxylate group and the positively charged nitrogen of the ammonium group.

G cluster_pravastatin Pravastatin Anion cluster_amine 1,1,3,3-Tetramethylbutylammonium Cation cluster_salt Ionic Bond Formation pravastatin amine COO- Pravastatin-COO⁻ NH3+ H₃N⁺-Amine COO-->NH3+ Ionic Interaction

Caption: Ionic interaction between Pravastatin and 1,1,3,3-Tetramethylbutylamine.

Rationale for Synthesis: Purification Intermediate

While the final drug product is typically a sodium salt for its favorable solubility and bioavailability, amine salts are often employed during the manufacturing process for purification.[10] The formation of the this compound salt offers a significant advantage in isolating and purifying pravastatin from a complex mixture of related substances and impurities that arise during its fermentative production.[1][4][5]

The Principle of Crystalline Salt Formation

The key principle behind this purification strategy is the selective crystallization of the desired amine salt from a solution containing various impurities. The bulky and lipophilic nature of the 1,1,3,3-tetramethylbutylamine can induce the formation of a highly ordered, stable crystalline lattice with the pravastatin molecule. This process effectively excludes impurities that do not fit well into this crystal structure.

G cluster_workflow Purification Workflow A Crude Pravastatin Solution (with impurities) B Add 1,1,3,3-Tetramethylbutylamine A->B C Selective Crystallization of Pravastatin Amine Salt B->C Formation of ordered crystal lattice D Filtration (Impurities remain in solution) C->D E Dissolve Purified Amine Salt D->E F Salt Exchange (e.g., add NaOH) E->F G Pure Pravastatin Sodium Salt F->G G cluster_workflow HPLC Analytical Workflow A Prepare Standard Solution (Pravastatin Amine Salt RS) C Inject into HPLC System A->C B Prepare Sample Solution (Pravastatin Sodium Tablets) B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (238 nm) D->E F Data Analysis (Compare Peak Areas) E->F G Quantify Pravastatin in Sample F->G

Sources

Pravastatin 1,1,3,3-Tetramethylbutylamine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pravastatin 1,1,3,3-Tetramethylbutylamine: Physicochemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a critical reference material in the pharmaceutical analysis of Pravastatin. The primary focus is its molecular weight, physicochemical characteristics, and its pivotal role as a United States Pharmacopeia (USP) Reference Standard. This document elucidates the rationale behind the use of this specific amine salt in analytical settings and provides detailed, field-proven protocols for its use in the qualification and quantification of Pravastatin Sodium via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Role of Salt Forms in Pharmaceutical Development

Pravastatin is a member of the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease by inhibiting HMG-CoA reductase.[1][2] While the active pharmaceutical ingredient (API) is often administered as a sodium salt for therapeutic use due to its solubility and stability, other salt forms are crucial for the development, purification, and quality control of the drug.[2]

The formation of amine salts is a common strategy in pharmaceutical chemistry to enhance the water solubility and bioavailability of drug substances.[3][4] In the context of analytical chemistry, forming a specific, stable, and highly crystalline salt can provide a superior primary standard for assays. This compound serves this exact purpose. It is not intended for therapeutic administration but is a designated United States Pharmacopeia (USP) Reference Standard, used for specified quality tests and assays for Pravastatin Sodium.[5] Its use ensures accuracy, precision, and consistency in the analytical methods that safeguard the quality of the final drug product.

Physicochemical Characteristics

The precise characterization of a reference standard is paramount. The molecular weight of this compound is derived from the stoichiometric combination of Pravastatin free acid and the 1,1,3,3-tetramethylbutylamine (also known as tert-Octylamine) counter-ion.

The overall molecular weight is the sum of its constituent parts:

  • Pravastatin (Acid Form): 424.53 g/mol [1]

  • 1,1,3,3-Tetramethylbutylamine: 129.25 g/mol

  • This compound Salt: 553.77 g/mol

This data is summarized in the table below for clarity.

PropertyPravastatin (Free Acid)1,1,3,3-TetramethylbutylamineThis compound Salt
IUPAC Name (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid[1]2,4,4-trimethylpentan-2-amine(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid; 2,4,4-trimethylpentan-2-amine
Molecular Formula C₂₃H₃₆O₇[1]C₈H₁₉NC₃₁H₅₅NO₇
Molecular Weight 424.53 g/mol [1]129.25 g/mol 553.77 g/mol
CAS Number 81093-37-0[1]107-45-9151006-14-3
Appearance Solid[1]LiquidWhite to light beige solid

Analytical Application and Workflow

As a USP Reference Standard, this compound is the benchmark against which samples of Pravastatin Sodium API and finished dosage forms are tested. The workflow ensures that the identity, purity, and strength of the therapeutic drug meet compendial standards.

Diagram: USP Reference Standard Workflow

G cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis cluster_qual Qualification & Quantification cluster_release Decision RS Weigh USP Pravastatin 1,1,3,3-Tetramethylbutylamine RS Dissolve_RS Dissolve in Diluent to Known Concentration (Cs) RS->Dissolve_RS Accurately API Weigh Pravastatin Sodium API Test Sample Dissolve_API Dissolve in Diluent to Known Concentration (Cu) API->Dissolve_API Accurately Inject Inject Standard & Sample Solutions into HPLC/LC-MS Dissolve_RS->Inject Dissolve_API->Inject Acquire Acquire Chromatographic Data (Peak Area, Retention Time) Inject->Acquire Compare_RT Identity Confirmation: Compare Retention Times (RT_sample ≈ RT_std) Acquire->Compare_RT Calculate Assay & Impurity Calculation (External Standard Method) Acquire->Calculate Spec Compare Results to Compendial Specifications Compare_RT->Spec Result Report Results: Assay (% vs. Label Claim) Purity Profile (% Impurities) Calculate->Result Result->Spec Decision API Batch Release Decision Spec->Decision

Caption: Workflow for API Qualification using the USP Reference Standard.

Experimental Protocols

The following protocols are synthesized from established analytical methods for Pravastatin and represent robust procedures for identity, assay, and purity determination.[6][7][8]

Protocol 1: Purity and Assay by HPLC-UV

This method is designed to separate Pravastatin from its known related substances and degradation products.

1. Materials and Reagents:

  • USP this compound Reference Standard (RS)

  • Pravastatin Sodium API (Test Sample)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid

  • Purified Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size[6]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (65:35 v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm[6][7]

  • Injection Volume: 10 µL

3. Standard Solution Preparation (Cs):

  • Accurately weigh approximately 13 mg of USP this compound RS into a 50 mL volumetric flask. (Note: 13 mg of the amine salt is equivalent to ~10 mg of Pravastatin).

  • Dissolve in and dilute to volume with the mobile phase. This yields a stock solution of ~200 µg/mL of Pravastatin.

4. Test Solution Preparation (Cu):

  • Accurately weigh approximately 10 mg of Pravastatin Sodium API into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

5. System Suitability:

  • Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak area for the Pravastatin peak should be not more than 2.0%.

  • The tailing factor for the Pravastatin peak should be not more than 2.0.

6. Procedure & Calculation:

  • Inject the standard and test solutions into the chromatograph.

  • Record the peak areas.

  • Calculate the percentage of Pravastatin Sodium in the API sample using the external standard formula, correcting for the different molecular weights of the reference standard (amine salt) and the API (sodium salt). The USP provides the exact formula, which involves the ratio of molecular weights (446.51 for sodium salt / 553.77 for amine salt).[5]

Protocol 2: Molecular Weight Confirmation by LC-MS

This protocol confirms the identity of the material by determining the mass of its constituent ions.

1. Materials and Reagents:

  • As per HPLC protocol, with LC-MS grade solvents (e.g., Acetonitrile with 0.1% Formic Acid).

2. LC-MS Conditions:

  • Column: C18, 50 mm x 2.1 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Electrospray Ionization (ESI), operating in both Positive and Negative ion modes.

  • Scan Range: 100 - 1000 m/z

3. Sample Preparation:

  • Prepare a dilute solution (~10 µg/mL) of the this compound salt in the initial mobile phase composition.

4. Expected Results & Interpretation:

  • Negative Ion Mode (ESI-): A prominent peak should be observed at an m/z (mass-to-charge ratio) corresponding to the deprotonated Pravastatin molecule [M-H]⁻.

    • Expected m/z = 423.2 (Calculated for C₂₃H₃₅O₇⁻)[9]

  • Positive Ion Mode (ESI+): A prominent peak should be observed for the protonated 1,1,3,3-tetramethylbutylamine counter-ion [M+H]⁺.

    • Expected m/z = 130.2 (Calculated for C₈H₂₀N⁺)

  • Causality: The simultaneous detection of both the active moiety and the counter-ion in their respective polarities provides unambiguous confirmation of the salt's identity and composition. The high-resolution mass measurement should align with the theoretical exact mass, confirming the elemental formula.

Conclusion

This compound is a quintessential example of a pharmaceutical reference standard, where a specific salt form is synthesized not for therapy, but for ensuring the quality and consistency of the final drug product. With a precise molecular weight of 553.77 g/mol , its primary function is to serve as a reliable calibrator in compendial assays. The analytical protocols detailed herein provide drug development professionals with the robust, validated methodologies necessary for the accurate characterization of Pravastatin, underpinning the principles of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

  • Ingenta Connect. (n.d.). RP-HPLC determination of related substances of pravastatin sodium.... Retrieved from [Link]

  • PubMed. (2012). Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2022). Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Retrieved from [Link]

  • USP. (n.d.). Pravastatin Sodium. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). high-purity amines in pharmaceuticals: Key Insights and Applications. Retrieved from [Link]

  • Semantic Scholar. (2010). Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Method Development and Validation of Pravastatin Sodium in H. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (2012). A simple and sensitive LC-MS/MS method for determination of pravastatin in human plasma. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Retrieved from [Link]

  • YouTube. (2014). Purifying Amines Using Their Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pravastatin. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound (1554192). Retrieved from [Link]

  • Google Patents. (n.d.). WO2014154845A1 - Pharmaceutically acceptable amine salts of pitavastatin.
  • National Institutes of Health (NIH). (2012). High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pravastatin Sodium. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US9238073B2 - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.
  • Systematic Reviews in Pharmacy. (2019). Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of Pravastatin via its 1,1,3,3-Tetramethylbutylamine Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of pravastatin, with a particular focus on a robust purification strategy involving the formation and crystallization of its 1,1,3,3-tetramethylbutylamine salt. This method offers significant advantages in achieving the high purity required for pharmaceutical applications.

Introduction: The Significance of Pravastatin and the Need for High-Purity Synthesis

Pravastatin is a highly effective medication belonging to the statin class of drugs, which are widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease.[1] It functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The industrial production of pravastatin primarily relies on the microbial hydroxylation of compactin (mevastatin), a fungal metabolite.[2] Achieving a high degree of purity is paramount for any pharmaceutical compound to ensure safety and efficacy. The synthesis of pravastatin, originating from a complex fermentation broth, presents several purification challenges due to the presence of structurally related impurities.

This guide delves into a scientifically sound and industrially scalable approach to pravastatin synthesis and purification, highlighting the strategic use of 1,1,3,3-tetramethylbutylamine (also known as t-octylamine) as a resolving agent. The formation of the pravastatin 1,1,3,3-tetramethylbutylamine salt allows for efficient purification through crystallization, a technique that leverages differences in solubility to separate the desired compound from impurities.[3]

The Synthetic Pathway: From Compactin to Pravastatin

The core of pravastatin synthesis lies in the stereoselective hydroxylation of compactin. This biotransformation is typically carried out using specific microorganisms, with Streptomyces carbophilus being a well-established and efficient choice.[2]

Microbial Hydroxylation of Compactin

The synthesis begins with the fermentation of a suitable microorganism, such as Penicillium citrinum, to produce compactin.[4] The compactin-containing fermentation broth is then subjected to a second fermentation with a hydroxylating microorganism, like Streptomyces carbophilus. This organism possesses a cytochrome P450 enzyme system capable of introducing a hydroxyl group at the C6 position of the compactin molecule with high stereoselectivity, yielding pravastatin.[4]

Experimental Workflow: From Fermentation to Purified Pravastatin Sodium

G cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification A Compactin Fermentation (e.g., Penicillium citrinum) B Microbial Hydroxylation (e.g., Streptomyces carbophilus) A->B Introduction of Compactin Broth C Fermentation Broth Clarification (Centrifugation/Filtration) B->C Harvest D Solvent Extraction of Pravastatin (e.g., Butyl Acetate) C->D Clarified Broth E Formation of Pravastatin 1,1,3,3-Tetramethylbutylamine Salt D->E Pravastatin in Organic Solvent F Crystallization and Isolation of the Amine Salt E->F Precipitation G Conversion to Pravastatin Sodium Salt F->G Purified Amine Salt H Final Purification and Drying G->H Crude Pravastatin Sodium I High-Purity Pravastatin Sodium H->I Final Product

Sources

Introduction: The Significance of Salt Selection in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Pravastatin 1,1,3,3-Tetramethylbutylamine

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (also known as Pravastatin tert-octylamine salt). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with foundational scientific principles to offer field-proven insights. We will explore the physicochemical properties of this specific salt, contextualize its solubility with the more widely studied sodium salt, and provide a robust experimental protocol for empirical solubility determination.

Pravastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[3][4] While the parent molecule is an acid, pravastatin is typically formulated as a salt to enhance its stability and manufacturability. The choice of the counter-ion is a critical decision in drug development, as it directly influences key physicochemical properties, including solubility, dissolution rate, hygroscopicity, and ultimately, bioavailability.

This guide focuses on the 1,1,3,3-tetramethylbutylamine salt of pravastatin. Unlike the simple inorganic sodium salt, 1,1,3,3-tetramethylbutylamine (or tert-octylamine) is a bulky, organic amine. This structural difference is paramount, as it fundamentally alters the intermolecular forces governing the salt's interaction with various solvents. Understanding this relationship is crucial for designing appropriate formulation strategies and analytical methods.

Physicochemical Properties: A Comparative Analysis

A molecule's solubility is intrinsically linked to its structural and physical properties. The table below summarizes the key identifiers for this compound and provides context by comparing it to the parent acid and the commonly used sodium salt.

PropertyPravastatin (Acid)Pravastatin SodiumThis compound
CAS Number 81093-37-0[5]81131-70-6[6]151006-14-3[7][8][9]
Molecular Formula C₂₃H₃₆O₇[5]C₂₃H₃₅NaO₇[6][10]C₃₁H₅₅NO₇[7][8][9]
Molecular Weight 424.5 g/mol [5]446.5 g/mol [6][10]553.8 g/mol [8][9]
Appearance Solid[5]Crystalline Solid[6]White to Light Beige Solid[9]
Melting Point 171.2 - 173°C[5]171.2 - 173°C[11]51 - 57°C[7][9]

The most striking difference is the significantly lower melting point of the tetramethylbutylamine salt, suggesting weaker crystal lattice energy compared to the sodium salt. This could imply a lower energy barrier to dissolution, but this effect is counteracted by the nature of the counter-ion itself.

Solubility Profile: Data and Expert Interpretation

Direct, quantitative solubility data for this compound is limited in publicly accessible literature. However, the available qualitative data, combined with extensive quantitative data for the sodium salt, allows for an expert-driven analysis of its expected behavior.

This compound: Qualitative Data

The following table summarizes the known qualitative solubility for the target compound.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Slightly Soluble[7][9]
MethanolSlightly Soluble[7][9]
Pravastatin Sodium Salt: Quantitative Data (for Reference)

The sodium salt's solubility has been extensively characterized and serves as a critical benchmark.

SolventSolubilitySource
WaterFreely Soluble; Soluble to 100 mM[12][13]
PBS (pH 7.2)~10 mg/mL[6]
MethanolFreely Soluble[12][13][14]
EthanolSoluble; ~2.5 mg/mL[6][12][13]
DMSOSoluble to 100 mM; ~10 mg/mL[6]
Dimethylformamide (DMF)~10 mg/mL[6]

A study systematically measured the solubility of pravastatin sodium in water and various alcohols, finding the mole fraction solubility at 298K decreases in the order: water > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol.[15]

Causality and Field-Proven Insights

The stark contrast in solubility between the sodium and tetramethylbutylamine salts is a direct consequence of the counter-ion's properties.

  • Sodium Salt (Hydrophilic): The small, inorganic sodium cation (Na⁺) is easily solvated by polar protic solvents like water and methanol. This strong solvation energy readily overcomes the crystal lattice energy, leading to high solubility.

  • 1,1,3,3-Tetramethylbutylamine Salt (Amphiphilic): The tert-octylammonium cation is large and possesses significant non-polar, hydrocarbon character. While the ammonium group provides a site for polar interactions, the bulky alkyl chains are hydrophobic. This dual nature results in:

    • Reduced Aqueous Solubility: The hydrophobic portion of the cation disrupts the hydrogen-bonding network of water, making solvation energetically less favorable compared to the sodium ion.

    • Increased Solubility in Organic Solvents: The organic nature of the cation enhances interactions with less polar solvents. While it is only "slightly soluble" in polar organic solvents like methanol and DMSO, it is expected to have significantly higher solubility in less polar solvents (e.g., ethyl acetate, dichloromethane) compared to the sodium salt, which is largely insoluble in such media.

This shift in properties is a deliberate choice in drug development, often employed to create an intermediate salt form that is more easily purified via crystallization from organic solvents.

Experimental Protocol: Standard Shake-Flask Method for Solubility Determination

To obtain quantitative solubility data, a rigorous, self-validating experimental protocol is required. The equilibrium shake-flask method is the gold-standard for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

Materials and Equipment
  • This compound (solid)

  • Selected solvent(s) (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • HPLC system with UV detector (or other suitable quantitative method)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial (e.g., 10-20 mg). The key is to ensure solid material remains undissolved at equilibrium.

    • Accurately pipette a known volume of the selected solvent into the vial (e.g., 2 mL).

    • Prepare each solvent-solute combination in triplicate to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.

    • Allow the samples to equilibrate for a minimum of 24 hours. A 48- or 72-hour period is recommended to ensure equilibrium is reached, which can be confirmed by taking measurements at successive time points (e.g., 24h and 48h) and observing no significant change.

  • Sample Processing (Post-Equilibration):

    • Remove vials from the shaker. Allow them to stand undisturbed for at least 30 minutes to let excess solid settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solids. This step is critical to avoid artificially high concentration readings.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates. Self-Validation Check: Discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Quantification (HPLC-UV Method):

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the standards and the diluted sample onto the HPLC system. A typical detection wavelength for pravastatin is 238 nm.[6][13][16]

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Calculation of Solubility:

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.

    • The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

    • Report the average and standard deviation of the triplicate measurements.

Visualizations: Workflows and Chemical Structures

Diagrams provide a clear visual representation of complex processes and molecular relationships.

Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_quantify 4. Quantification A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Shake at Constant Temp (≥24 hours) B->C D Settle & Centrifuge C->D E Filter Supernatant (0.22 µm filter) D->E G Dilute Filtered Sample E->G F Prepare Cal. Standards H HPLC-UV Analysis (λ=238 nm) F->H G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Structure Comparison

G cluster_acid Pravastatin (Acid Form) cluster_na Pravastatin Sodium cluster_tmba This compound A B A->B + NaOH C A->C + C8H19N

Caption: Structural Comparison of Pravastatin and its Salt Forms.

Conclusion

The solubility of this compound is a critical parameter for its potential use in pharmaceutical development, particularly as a manufacturing intermediate. While quantitative data in the public domain is sparse, a qualitative understanding combined with expert analysis of its physicochemical properties indicates it is slightly soluble in polar organic solvents like methanol and DMSO, with expectedly poor aqueous solubility. This profile contrasts sharply with the highly water-soluble sodium salt, highlighting the profound impact of counter-ion selection. For drug development professionals, the provided shake-flask protocol offers a reliable and robust framework for empirically determining the precise solubility of this compound in any solvent system of interest, ensuring that formulation and purification strategies are built upon a solid foundation of accurate data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54687, Pravastatin. [Link]

  • ResearchGate. Molecular structure of pravastatin (a); pravastatin tert-butylamine salt (b). [Link]

  • International Journal of Current Pharmaceutical and Clinical Research. Solubility enhancement of pravastatin sodium by solid dispersion method. [Link]

  • PharmaTutor. A Review of Analytical Methods for Determination of Pravastatin in Pharmaceutical Dosage Forms and Biological Fluids. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16759173, Pravastatin Sodium. [Link]

  • PubMed. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Analytical method development and validation of assay test of pravastatin sodium tablets. [Link]

  • ResearchGate. The pH solubility profile of pravastatin determined by the shake-flask method. [Link]

  • ResearchGate. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. [Link]

  • ResearchGate. Solubility of Pravastatin Sodium in Water, Methanol, Ethanol, 2Propanol, 1Propanol, and 1Butanol from (278 to 333) K | Request PDF. [Link]

  • National Center for Biotechnology Information. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC. [Link]

  • ACS Publications. Expanding the Crystal Structure Landscape of Pravastatin Complexes: Tuning Solubility, Diffusion, and Pharmacokinetics. [Link]

  • Systematic Reviews in Pharmacy. Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties. [Link]

  • Research Journal of Pharmacy and Technology. Determination of Pravastatin Sodium by analytical Spectrophotometry. [Link]

  • National Center for Biotechnology Information. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • PubMed. X-ray crystal structure of the tert-octylamine salt (RMS-431) of pravastatin. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46782776, this compound. [Link]

  • Google Patents.
  • Pharmaffiliates. CAS No : 151006-14-3 | Product Name : this compound. [Link]

Sources

A Comprehensive Technical Guide to the Pravastatin 1,1,3,3-Tetramethylbutylamine Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Analytical Precision in Statin Therapy

Pravastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, thereby reducing cardiovascular risk.[1][2] The efficacy and safety of any pharmaceutical product are inextricably linked to the quality of the Active Pharmaceutical Ingredient (API). Ensuring this quality requires rigorous analytical testing, a process that is fundamentally reliant on highly characterized, authenticated materials known as reference standards.[3][4][5]

This guide provides an in-depth technical examination of the Pravastatin 1,1,3,3-Tetramethylbutylamine reference standard. We will move beyond simple procedural descriptions to explore the scientific rationale behind its use, the rigorous process of its qualification, and its practical application in a quality control environment. This specific salt form is often utilized for reference standards due to potential advantages in stability, crystallinity, and handling characteristics (e.g., reduced hygroscopicity) compared to the more common sodium salt, making it an ideal candidate for a reliable and long-lasting calibrator.

Section 1: The Regulatory and Scientific Imperative for Reference Standards

In the pharmaceutical industry, a reference standard serves as the benchmark against which a drug substance or product is evaluated.[4] It is the cornerstone of assays that determine identity, purity, and strength, ensuring that each batch of medicine is consistent and meets stringent safety requirements.[3]

1.1. Pharmacopeial and Regulatory Framework

Global regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish the official standards for medicines. USP General Chapter <11> defines USP Reference Standards as highly characterized substances essential for many pharmacopeial assays and tests.[6][7][8] These standards are established under a rigorous quality system to ensure their suitability for their intended purpose.

Furthermore, guidelines such as the International Council for Harmonisation's Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients" mandate the control of materials and the use of qualified reference standards for the release of APIs.[9][10][11][12] This framework ensures that analytical results are accurate, reproducible, and globally acceptable.

1.2. Primary vs. Secondary Standards

Reference standards are typically classified into two tiers:[13]

  • Primary Reference Standards: These are substances shown through an extensive set of analytical tests to be authentic material of high purity. They are often obtained from officially recognized sources like USP or EP.

  • Secondary (or Working) Reference Standards: These are standards established in-house and are characterized against a primary reference standard. They are used for routine laboratory analysis. The this compound standard discussed herein is often qualified as a primary or secondary standard depending on its provenance and characterization data.

Section 2: Physicochemical Profile of this compound

The selection of a specific salt form for a reference standard is a critical decision driven by chemical stability and physical properties. The 1,1,3,3-tetramethylbutylamine salt of Pravastatin provides a stable, crystalline solid that is well-suited for long-term use as a calibrator.

2.1. Chemical Structure

Pravastatin is a complex heptanoic acid derivative. The reference standard is an acid-base salt formed between the Pravastatin carboxylic acid and the organic base 1,1,3,3-tetramethylbutylamine.

G cluster_pravastatin Pravastatin Anion cluster_amine 1,1,3,3-Tetramethylbutylamine Cation pravastatin_img pravastatin_img amine_img amine_img

Caption: Chemical structures of the Pravastatin anion and the 1,1,3,3-Tetramethylbutylamine cation.

2.2. Core Properties

A summary of the key physicochemical properties is essential for the proper handling and use of the reference standard.

PropertyValueSource
Chemical Name This compound Salt[14]
CAS Number 151006-14-3[15][16]
Molecular Formula C₂₃H₃₆O₇ · C₈H₁₉N[15][16]
Molecular Weight 553.77 g/mol [15]
Appearance White to off-white solidGeneral Knowledge
Typical Storage −20°C

Section 3: The Self-Validating System: Qualification of a Reference Standard

The trustworthiness of a reference standard is not assumed; it is established through a comprehensive and multi-faceted qualification process.[5] This process ensures the material's identity, purity, and assigned potency are known and documented. The use of orthogonal analytical techniques (methods based on different scientific principles) is critical to providing a complete and reliable characterization.

Sources

The Strategic Role of 1,1,3,3-Tetramethylbutylamine in the Purification and Analysis of Pravastatin Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

This technical guide provides an in-depth analysis of the multifaceted function of 1,1,3,3-tetramethylbutylamine in the context of Pravastatin salt. Primarily, this bulky primary amine serves as a critical tool in the purification of Pravastatin through the formation of a crystalline intermediate salt. Furthermore, the highly purified Pravastatin 1,1,3,3-tetramethylbutylamine salt is established as a key reference standard in pharmacopoeial assays, ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This document will elucidate the underlying chemical principles, detail relevant experimental protocols, and explore the rationale for the selection of this specific amine in drug development and manufacturing processes.

Introduction to Pravastatin and the Significance of Salt Form

Pravastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases.[] As a carboxylic acid, Pravastatin can form various salts, a common practice in pharmaceutical development to enhance the physicochemical and biological properties of a drug.[3] The choice of a salt form can significantly impact solubility, stability, crystallinity, and bioavailability.[4] While the final marketed product is typically Pravastatin sodium, the formation of an intermediate amine salt plays a pivotal role in achieving the high purity required for therapeutic use.

1,1,3,3-Tetramethylbutylamine: A Sterically Hindered Amine

1,1,3,3-Tetramethylbutylamine, also known as tert-octylamine, is a primary amine characterized by a highly branched alkyl structure.[5] This steric bulk is a key determinant of its chemical behavior, influencing reaction kinetics and selectivity.[5] In pharmaceutical applications, such sterically hindered amines are valuable as non-nucleophilic bases and as counterions that can influence the crystallization process.[5][6]

PropertyValue
IUPAC Name2,4,4-trimethylpentan-2-amine
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point138-140 °C
pKa~10.7

Core Function of 1,1,3,3-Tetramethylbutylamine in Pravastatin Processing

The primary function of 1,1,3,3-tetramethylbutylamine in the context of Pravastatin is twofold: to act as a purifying agent through selective crystallization and to serve as a component of a highly characterized reference standard for analytical testing.

Purification of Pravastatin via Crystalline Salt Formation

During the synthesis or fermentation-based production of Pravastatin, various impurities and related substances are cogenerated. The isolation of highly pure Pravastatin from this complex mixture is a significant challenge. The formation of a crystalline salt with a specific counterion is a powerful technique for purification.[4]

The use of 1,1,3,3-tetramethylbutylamine to form a salt with the carboxylic acid moiety of Pravastatin facilitates its crystallization from solution. This process is highly selective, as the specific crystal lattice of the this compound salt tends to exclude impurities. The bulky and rigid nature of the tetramethylbutyl group can lead to a well-defined crystal packing, which is often a prerequisite for obtaining high purity through crystallization.

Experimental Protocol: Illustrative Crystallization of this compound Salt

The following is a generalized protocol based on principles of amine salt crystallization for purification:

  • Dissolution: A crude solution of Pravastatin in a suitable organic solvent (e.g., ethyl acetate, acetonitrile) is prepared.

  • Salt Formation: A stoichiometric amount of 1,1,3,3-tetramethylbutylamine is added to the Pravastatin solution. The basic amine neutralizes the acidic Pravastatin, forming the corresponding ammonium salt.

  • Crystallization: The solution is stirred at a controlled temperature to induce crystallization. The choice of solvent and temperature profile is critical for controlling crystal growth and maximizing purity. Anti-solvents may be added to reduce the solubility of the salt and improve the yield.

  • Isolation: The crystalline this compound salt is isolated by filtration.

  • Washing: The isolated crystals are washed with a cold solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: The purified salt is dried under vacuum.

  • Conversion to Final Salt: The purified this compound salt can then be converted to the desired final salt form, such as Pravastatin sodium, by treatment with a sodium-containing base.

G

Role as a Pharmacopoeial Reference Standard

The this compound salt is the designated Chemical Reference Substance (CRS) by the European Pharmacopoeia (Ph. Eur.) and a Reference Standard (RS) by the United States Pharmacopeia (USP).[7][8] In this capacity, it serves as the primary standard against which batches of Pravastatin sodium are tested for identity, purity, and assay.

The choice of the amine salt over the sodium salt as a primary reference standard is likely due to its superior stability and handling characteristics. Amine salts of organic acids are often more crystalline and less hygroscopic than their corresponding alkali metal salts. This makes the 1,1,3,3-tetramethylbutylamine salt easier to weigh accurately and more stable during long-term storage, which are critical attributes for a reference standard.

Experimental Protocol: Assay of Pravastatin Sodium using HPLC with this compound RS

The following protocol is a summary of the method described in the European Pharmacopoeia monograph for Pravastatin Sodium.[7]

  • Standard Solution Preparation: A precisely weighed amount of this compound CRS is dissolved in a specified solvent mixture (e.g., methanol and water) to prepare a standard solution of known concentration.[7]

  • Test Solution Preparation: A weighed amount of the Pravastatin sodium sample is dissolved in the same solvent mixture to prepare a test solution.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used.[7]

    • Mobile Phase: A buffered aqueous-organic mobile phase (e.g., a mixture of glacial acetic acid, triethylamine, methanol, and water).[7]

    • Detection: UV detection at 238 nm.[7]

  • Analysis: Equal volumes of the standard and test solutions are injected into the HPLC system. The peak area of Pravastatin in the chromatogram of the test solution is compared to the peak area in the chromatogram of the standard solution to calculate the assay of Pravastatin in the sample. Impurities are also quantified relative to the Pravastatin peak.

G

Scientific Rationale and Advantages

The selection of 1,1,3,3-tetramethylbutylamine as a salt-forming agent for Pravastatin is based on sound chemical principles:

  • Enhanced Crystallinity: The bulky, non-polar, and rigid structure of the tert-octyl group can promote the formation of a stable and well-ordered crystal lattice with the large, flexible Pravastatin molecule. This is often more effective than using small, simple counterions which may lead to the formation of amorphous or poorly crystalline salts.

  • Improved Purity: The selective nature of the crystallization process for the 1,1,3,3-tetramethylbutylamine salt allows for the efficient rejection of structurally similar impurities into the mother liquor, leading to a significant increase in the purity of the isolated intermediate.

  • Stability: As a reference standard, the amine salt's likely lower hygroscopicity and greater solid-state stability compared to the sodium salt ensure its integrity over time, which is essential for consistent and reliable analytical results.

  • Ease of Handling: A stable, non-hygroscopic crystalline solid is easier to handle, weigh, and store than a potentially amorphous or hygroscopic material.

Conclusion

1,1,3,3-Tetramethylbutylamine is a critical reagent in the manufacture and quality control of Pravastatin. Its primary function is to facilitate the purification of Pravastatin by forming a highly crystalline intermediate salt, which can be easily separated from impurities. Subsequently, this purified salt serves as the official reference standard for the analytical evaluation of the final Pravastatin sodium API. The strategic use of this sterically hindered amine underscores the importance of salt selection in optimizing the manufacturing process and ensuring the quality and safety of pharmaceutical products.

References

  • MACHEREY-NAGEL GmbH & Co. KG. (2022). Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059.
  • Google Patents. (n.d.). Methods of making pravastatin sodium.
  • Cayman Chemical. (2022). Pravastatin (sodium salt).
  • Journal of Applied Pharmaceutical Sciences and Research. (2021).
  • Google Patents. (n.d.). Crystalline forms of pravastatin sodium.
  • Google Patents. (n.d.). AMINE SALTS OF PRAVASTATIN AND ROSUVASTATIN.
  • Google Patents. (n.d.). Crystalline form of pravastatine and process for the preparation thereof.
  • Scribd. (n.d.). Pravastatin - High Performance Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gahlawat, A. et al. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]

  • Al-Ghananeem, A. M. et al. (2021).
  • PubMed. (2015). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]

  • University of Bath's research portal. (n.d.). Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from >N> -aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides) - a model for a new prodrug linker system. Retrieved from [Link]

  • Australian Prescriber. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

  • PubMed. (2014). Evaluation of effects of pharmaceutical processing on structural disorders of active pharmaceutical ingredient crystals using nanoindentation and high-resolution total scattering pair distribution function analysis. Retrieved from [Link]

  • ResearchGate. (2016). Principles of Salt Formation. Retrieved from [Link]

  • MDPI. (2022). Rewriting Tumor Entry Rules: Microfluidic Polyplexes and Tumor-Penetrating Strategies—A Literature Review. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of Pravastatin and the Role of its 1,1,3,3-Tetramethylbutylamine Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the molecular mechanism of pravastatin, a key therapeutic agent in the management of hypercholesterolemia. Beyond the primary mechanism of action, we will delve into the critical role of the 1,1,3,3-tetramethylbutylamine salt of pravastatin, a formulation central to the analytical validation and quality control of the active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of both the pharmacological action and the analytical underpinnings of this important statin.

Part 1: The Molecular Basis of Pravastatin's Therapeutic Effect

The Cholesterol Biosynthesis Pathway: A Prime Therapeutic Target

Cholesterol, while essential for cellular function, is a key contributor to the pathogenesis of atherosclerotic cardiovascular disease when present in excess, particularly in the form of low-density lipoprotein (LDL) cholesterol. The endogenous synthesis of cholesterol is a complex, multi-step process, with the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate serving as the rate-limiting step.[1] This reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR).[2] The critical nature of this step makes HMGR a primary target for pharmacological intervention in cholesterol management.

Pravastatin's Core Mechanism: Competitive Inhibition of HMG-CoA Reductase

Pravastatin functions as a potent and reversible competitive inhibitor of HMG-CoA reductase.[3][4] Its mechanism is rooted in its structural similarity to the natural substrate, HMG-CoA. The dihydroxyheptanoic acid moiety of pravastatin mimics the HMG portion of the substrate, allowing it to bind with high affinity to the active site of the HMGR enzyme.[5][6] This binding sterically hinders the access of the endogenous HMG-CoA substrate, thereby blocking the progression of the cholesterol synthesis cascade.[3]

Unlike some other statins that are lipophilic prodrugs, pravastatin is hydrophilic and administered in its active form.[7][8] This hydrophilicity contributes to its relative hepatoselectivity, as the liver is the primary site of both cholesterol synthesis and LDL clearance.[9]

dot graph "Cholesterol_Biosynthesis_Inhibition" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4"]; HMG_CoA [label="HMG-CoA", fillcolor="#F1F3F4"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4"]; Cholesterol [label="Cholesterol", fillcolor="#FBBC05"]; Pravastatin [label="Pravastatin", shape=oval, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMGR [label="HMG-CoA Reductase\n(Rate-Limiting Enzyme)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> HMG_CoA [label="Multiple Steps"]; HMG_CoA -> HMGR [dir=none]; HMGR -> Mevalonate [label="Catalyzes Conversion"]; Mevalonate -> Cholesterol [label="Multiple Steps"]; Pravastatin -> HMGR [label="Competitive\nInhibition", style=bold, color="#EA4335"]; } /dot Caption: Inhibition of the Cholesterol Biosynthesis Pathway by Pravastatin.

Cellular and Physiological Consequences of HMGR Inhibition

The inhibition of HMGR by pravastatin sets off a cascade of events that culminates in the reduction of plasma LDL cholesterol.

  • Depletion of Intracellular Cholesterol: By blocking de novo cholesterol synthesis in hepatocytes, pravastatin reduces the intracellular pool of cholesterol.[1]

  • Upregulation of LDL Receptors: This reduction in intracellular cholesterol triggers a compensatory mechanism. It activates a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). Activated SREBPs translocate to the nucleus and upregulate the expression of the gene encoding the LDL receptor.[10]

  • Enhanced LDL-C Clearance: The resulting increase in the number of LDL receptors on the surface of liver cells leads to a more efficient uptake and clearance of LDL particles from the bloodstream.[1][8][10]

  • Lipid Profile Modulation: The primary effect is a significant reduction in LDL-C. Pravastatin also produces modest reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol, contributing to a more favorable overall lipid profile.[7]

dot graph "LDL_Clearance_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Pravastatin [label="Pravastatin", fillcolor="#EA4335"]; HMGR [label="Inhibits HMG-CoA\nReductase in Liver", fillcolor="#4285F4"]; Cholesterol [label="Decreased Intracellular\nCholesterol Synthesis", fillcolor="#4285F4"]; SREBP [label="SREBP Pathway\nActivation", fillcolor="#34A853"]; LDL_R_Gene [label="Increased Transcription\nof LDL Receptor Gene", fillcolor="#34A853"]; LDL_R_Surface [label="Increased LDL Receptors\non Hepatocyte Surface", fillcolor="#34A853"]; LDL_C [label="Increased Clearance of\nLDL-Cholesterol from Blood", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Lower Plasma\nLDL-C Levels", shape=ellipse, fillcolor="#202124"];

// Edges Pravastatin -> HMGR; HMGR -> Cholesterol; Cholesterol -> SREBP; SREBP -> LDL_R_Gene; LDL_R_Gene -> LDL_R_Surface; LDL_R_Surface -> LDL_C; LDL_C -> Result; } /dot Caption: Cellular mechanism of pravastatin-mediated LDL-cholesterol reduction.

Part 2: The Analytical Significance of Pravastatin 1,1,3,3-Tetramethylbutylamine

While the therapeutic formulation of pravastatin is its sodium salt, the 1,1,3,3-tetramethylbutylamine salt plays a crucial, distinct role in the realm of pharmaceutical analysis and quality control.[11]

The Chemistry of Salt Formation

Pravastatin is a carboxylic acid. In its free acid form, it can be less stable and more difficult to handle and purify. Conversion to a salt improves its physicochemical properties. While sodium hydroxide is used to create the water-soluble sodium salt for the final drug product, a bulky organic amine like 1,1,3,3-tetramethylbutylamine (also known as tert-octylamine) is used to form a stable, crystalline salt.[12] This salt formation is a standard strategy to produce a high-purity, stable solid that is ideal for use as an analytical reference standard.

A Reference Standard for Unquestionable Accuracy

The United States Pharmacopeia (USP) lists this compound as a reference standard.[11][13] Its function is not therapeutic; rather, it serves as the primary comparator in assays designed to determine the identity, purity, and strength of pravastatin sodium in pharmaceutical dosage forms.

Causality behind this choice:

  • High Purity & Stability: The process of forming the amine salt allows for effective purification, resulting in a well-characterized compound with a precisely known purity. This is paramount for a reference standard.

  • Non-Hygroscopic Nature: Unlike the sodium salt, which can be more hygroscopic, the bulky amine salt is often more stable in ambient conditions, making it easier to weigh accurately.

  • Definitive Identification: A highly pure reference standard is essential for validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring that the peak corresponding to pravastatin in a sample is correctly identified and quantified.

In practice, a solution of the this compound reference standard of a known concentration is prepared. The analytical response (e.g., peak area in an HPLC chromatogram) of this standard is then compared against the response from a sample of the pravastatin sodium drug product to calculate the amount of active ingredient present.[11] The difference in molecular weights between the amine salt (553.78 g/mol ) and pravastatin sodium (446.51 g/mol ) must be accounted for in these calculations.[11][12]

Part 3: Experimental Protocols & Data

Protocol 1: In Vitro HMG-CoA Reductase (HMGR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of pravastatin on HMGR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMGR during the conversion of HMG-CoA to mevalonate.[14][15]

A. Reagent Preparation:

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 6.8. Pre-warm to 37°C before use.

  • NADPH Solution: Reconstitute lyophilized NADPH in assay buffer to a final concentration of 0.8 mM. Keep on ice.

  • HMGR Enzyme: Reconstitute purified, recombinant human HMGR in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. Keep on ice.

  • HMG-CoA Substrate: Reconstitute HMG-CoA in ultrapure water to a concentration of 0.8 mM. Keep on ice.

  • Inhibitor (Pravastatin): Prepare a stock solution of pravastatin (using the sodium salt or the free acid) in the assay buffer. Perform serial dilutions to create a range of concentrations for IC50 determination.

B. Assay Procedure (96-well plate format):

  • To appropriate wells, add 89 µL of the pre-warmed assay buffer.

  • Add 1 µL of the pravastatin dilution (or buffer for the 'no inhibitor' control).

  • Add 2 µg of the HMGR enzyme solution to all wells except the 'no enzyme' blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the HMG-CoA substrate solution to all wells.

  • Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.

  • Measure the absorbance at 340 nm every 20 seconds for 10 minutes.

C. Data Analysis:

  • Calculate the rate of NADPH oxidation (decrease in A340/min) for each concentration of pravastatin.

  • Normalize the rates relative to the 'no inhibitor' control (100% activity).

  • Plot the percent inhibition versus the logarithm of the pravastatin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot graph "HMGR_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Reagents\n(Buffer, NADPH, HMGR,\nHMG-CoA, Pravastatin)", fillcolor="#FFFFFF", fontcolor="#202124"]; Plate [label="Pipette Buffer, Pravastatin,\nand HMGR Enzyme into\n96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Pre-incubate at 37°C\nfor 10 minutes", fillcolor="#FFFFFF", fontcolor="#202124"]; React [label="Initiate Reaction with\nHMG-CoA Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Kinetic Read at 340 nm\n(37°C, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate Reaction Rates\nand % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep -> Plate -> Incubate -> React -> Read -> Analyze -> IC50 -> End; } /dot Caption: Experimental workflow for the HMG-CoA Reductase (HMGR) inhibition assay.

Protocol 2: Quantification of Pravastatin Sodium in Tablets by RP-HPLC

This protocol outlines a reversed-phase HPLC method for the assay of pravastatin sodium in a pharmaceutical formulation, using this compound as the reference standard.[16]

A. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic mixture of methanol and 0.05 M phosphate buffer (pH 4.0) (70:30, v/v).

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 238 nm

  • Injection Volume: 10 µL

B. Preparation of Solutions:

  • Standard Preparation: Accurately weigh ~25 mg of USP this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This yields a known concentration of the standard.

  • Sample Preparation: a. Weigh and finely powder 20 pravastatin sodium tablets. b. Accurately weigh a portion of the powder equivalent to 20 mg of pravastatin sodium and transfer to a 100 mL volumetric flask. c. Add ~80 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. d. Filter the solution through a 0.45 µm filter to remove excipients.

C. Assay Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Standard Preparation five times and check for system suitability (e.g., RSD of peak areas < 2.0%).

  • Inject the Sample Preparation in duplicate.

  • Identify the pravastatin peak in the sample chromatogram by comparing its retention time to that of the standard.

D. Calculation: Calculate the percentage of the labeled amount of pravastatin sodium in the tablets using the following formula:

% Label Claim = (rU / rS) * (CS / CU) * (MW_Na / MW_Amine) * 100

Where:

  • rU = Peak area response of pravastatin from the Sample Preparation

  • rS = Average peak area response of pravastatin from the Standard Preparation

  • CS = Concentration (mg/mL) of USP this compound RS in the Standard Preparation

  • CU = Nominal concentration (mg/mL) of pravastatin sodium in the Sample Preparation

  • MW_Na = Molecular weight of pravastatin sodium (446.51 g/mol )[11]

  • MW_Amine = Molecular weight of this compound (553.78 g/mol )[11]

Comparative and Quantitative Data

Table 1: Pharmacokinetic Properties of Pravastatin

Parameter Value Source
Oral Bioavailability 17% [7][9]
Time to Peak Plasma Conc. (Tmax) 1 - 1.5 hours [7][9]
Plasma Half-life (t1/2) 1.8 hours [3][7]
Plasma Protein Binding ~50% [2][7]

| Primary Route of Elimination | Renal and Biliary |[7] |

Table 2: Comparative In Vitro Potency of Various Statins against HMG-CoA Reductase

Statin IC50 (nM) Source
Rosuvastatin 5.4 [17]
Atorvastatin 8.2 [17]
Simvastatin 11.2 [17]
Fluvastatin 27.6 [17]

| Pravastatin | 44.1 |[17] |

References

  • Singh, D. & Singh, B. (n.d.). Clinical pharmacology of pravastatin, a selective inhibitor of HMG-CoA reductase. PubMed.
  • Wikipedia. (n.d.). Pravastatin. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pravastatin Sodium?
  • YouTube. (2025). Pharmacology of Pravastatin (Pravachol) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
  • Pediatric Oncall. (n.d.).
  • MedicineNet. (n.d.). Pravastatin (Pravachol): Statins, Side Effects & Dosage. MedicineNet.
  • Drugs.com. (2025).
  • Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie.
  • FDA. (2002). 21-387 Pravagard Clinical Pharmacology Biopharmaceutics Review.
  • MedlinePlus. (2021). Pravastatin. MedlinePlus Drug Information. [Link]

  • PubMed. (n.d.).
  • ResearchGate. (2026). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review.
  • Sigma-Aldrich. (n.d.). HMG-COA Reductase Assay Kit (CS1090) – Technical Bulletin. Sigma-Aldrich.
  • PharmaTutor. (2014). A REVIEW OF ANALYTICAL METHODS FOR DETERMINATION OF PRAVASTATIN IN PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS.
  • MDPI. (n.d.). Aster glehni F.
  • PubMed. (n.d.). Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase. PubMed.
  • Merck Millipore. (n.d.). HMG-CoA Reductase (HMGR) Assay Kit. Merck Millipore.
  • Sirtori, C. R. (n.d.). Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors. PubMed.
  • Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit.
  • RJPT. (n.d.). Determination of Pravastatin Sodium by analytical Spectrophotometry. RJPT.
  • NIH. (n.d.). Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. NIH.
  • Molbase. (n.d.). Pravastatin sodium, Eptastatin sodium, SQ-31000, CS-514, Pravaselect, Liplat, Pravachol, Lipostat, Vasten, Selectin, Elisor, Mevalotin. 药物合成数据库.
  • USP. (n.d.).
  • ResearchGate. (2025). Crystal Structure of a Statin Bound to a Class II Hydroxymethylglutaryl-CoA Reductase.
  • BOC Sciences. (n.d.). CAS 151006-14-3 this compound. BOC Sciences.
  • ResearchGate. (n.d.). Structure and topology of HMG-CoA Reductase. (A) Crystal structure of...
  • Reiss, D., et al. (1990).
  • White, C. M. (n.d.). Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA)
  • ResearchGate. (2025). Kinetics of inhibition of HMG-CoA reductase by a new statin, rosuvastatin.
  • bioRxiv. (2022). Structure-guided investigations into HMG-CoA reductase as a herbicide target. bioRxiv.
  • New Drug Approvals. (2015).
  • University of Manchester. (n.d.). Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase. Research Explorer.
  • PubChem. (n.d.). This compound. PubChem. [Link]

  • USP Store. (n.d.). This compound (200 mg). USP Store.
  • Simson Pharma Limited. (n.d.). 1,1,3,3-Tetramethylbutylamine | CAS No- 107-45-9. Simson Pharma Limited.
  • Fisher Scientific. (n.d.). 1,1,3,3-Tetramethylbutylamine 98.0+%, TCI America 25 mL. Fisher Scientific.

Sources

Methodological & Application

Application Note: A Robust Ion-Pair HPLC Method for the Analysis of Pravastatin Using 1,1,3,3-Tetramethylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pravastatin. Pravastatin, a hydrophilic statin, often presents challenges in achieving adequate retention and symmetrical peak shape on traditional reversed-phase columns. To overcome these issues, this protocol employs an ion-pair reversed-phase chromatography (IP-RP-HPLC) approach. The method utilizes 1,1,3,3-Tetramethylbutylamine as a novel ion-pairing agent, which forms a neutral complex with the anionic Pravastatin, enhancing its retention on a C18 stationary phase. This guide provides a comprehensive protocol, the scientific rationale behind the method development, and validation data, making it an invaluable resource for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Analytical Challenge of Pravastatin

Pravastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis.[1][2] Structurally, Pravastatin is characterized by a dihydroxy heptanoic acid side chain, which imparts significant hydrophilicity. In reversed-phase HPLC, this hydrophilicity can lead to poor retention on non-polar stationary phases, resulting in elution near the void volume and potential interference from excipients or polar impurities.

Furthermore, the carboxylic acid moiety of Pravastatin (pKa ~4.2) is ionized at typical mobile phase pH values, leading to potential peak tailing due to secondary interactions with residual silanol groups on the silica-based stationary phase. While several HPLC methods for Pravastatin have been developed, many require careful pH control or the use of specific columns to achieve optimal performance.[3][4][5]

The Rationale for Ion-Pair Chromatography with 1,1,3,3-Tetramethylbutylamine

Ion-pair chromatography is a powerful technique for the separation of ionic and highly polar compounds on reversed-phase columns.[6] The core principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a large, ionic molecule with a significant non-polar character. It forms a neutral, hydrophobic ion pair with the analyte of opposite charge.

In this method, 1,1,3,3-Tetramethylbutylamine is selected as the ion-pairing agent. Here's the expert rationale behind this choice:

  • Mechanism of Action : At a suitable mobile phase pH (e.g., pH 7.0-7.5), the carboxylic acid group of Pravastatin will be deprotonated (COO-), and the 1,1,3,3-Tetramethylbutylamine (pKa ~10.5) will be protonated (NH3+). The positively charged amine will form an ion pair with the negatively charged Pravastatin.

  • Enhanced Retention : The resulting ion pair is significantly less polar than the free Pravastatin anion. The bulky tetramethylbutyl group provides a substantial hydrophobic character, promoting stronger interaction with the C18 stationary phase and leading to increased retention times.

  • Improved Peak Shape : The amine also acts as a silanol-masking agent. The protonated amine can interact with and neutralize the negatively charged, deprotonated silanol groups on the column packing material, minimizing secondary ionic interactions that cause peak tailing.[7][8]

  • Structural Advantage : The bulky, branched structure of 1,1,3,3-Tetramethylbutylamine can provide unique selectivity compared to more common linear amines like triethylamine or propylamine.

Below is a conceptual diagram illustrating the ion-pairing mechanism.

G cluster_mobile_phase Mobile Phase (pH ~7.2) cluster_stationary_phase C18 Stationary Phase pravastatin Pravastatin Anion COO⁻ ion_pair Hydrophobic Ion-Pair Complex Pravastatin-Amine pravastatin->ion_pair Forms Ion Pair amine Protonated Amine R-NH₃⁺ (1,1,3,3-Tetramethylbutylamine) amine->ion_pair c18_surface C18 Surface ion_pair->c18_surface Retained by Hydrophobic Interaction

Caption: Mechanism of ion-pairing between Pravastatin and 1,1,3,3-Tetramethylbutylamine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with system suitability tests ensuring the reliability of each analytical run.

Materials and Reagents
  • Pravastatin Sodium Reference Standard (USP grade)

  • Pravastatin 1,1,3,3-Tetramethylbutylamine Reference Standard (for system suitability)[9]

  • 1,1,3,3-Tetramethylbutylamine (HPLC grade, ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (KH₂PO₄) (AR grade)

  • Dibasic Potassium Phosphate (K₂HPO₄) (AR grade)

  • Phosphoric Acid (for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and DAD or UV Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent
Mobile Phase See Section 3.3 for preparation
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 238 nm[3]
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions

Phosphate Buffer (25 mM, pH 7.2):

  • Dissolve approximately 3.4 g of Monobasic Potassium Phosphate in 1000 mL of deionized water.

  • Adjust the pH to 7.2 by adding a solution of Dibasic Potassium Phosphate.

  • Filter the buffer through a 0.45 µm nylon filter before use.

Mobile Phase Preparation (Acetonitrile:Phosphate Buffer with Ion-Pairing Reagent):

  • To 600 mL of the Phosphate Buffer (25 mM, pH 7.2), add 1.0 mL of 1,1,3,3-Tetramethylbutylamine.

  • Mix thoroughly.

  • Combine this aqueous phase with 400 mL of Acetonitrile. The final ratio is 40:60 (Acetonitrile:Buffer v/v).

  • Degas the mobile phase by sonication or helium sparging.

Standard Stock Solution (1000 µg/mL of Pravastatin):

  • Accurately weigh approximately 25 mg of Pravastatin Sodium Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions (10 - 100 µg/mL):

  • Prepare a series of dilutions from the Standard Stock Solution using the mobile phase to construct a calibration curve. A typical working standard for routine analysis would be 50 µg/mL.

Sample Preparation (from 40 mg Tablets):

  • Weigh and finely powder not fewer than 20 tablets to get a composite sample.

  • Accurately weigh a portion of the powder equivalent to 40 mg of Pravastatin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a solution with a nominal concentration of 400 µg/mL.

  • Perform a final 1:8 dilution with the mobile phase to achieve a target concentration of 50 µg/mL.

System Suitability

As per USP guidelines, a system suitability test is essential to ensure the chromatographic system is performing adequately.[10] A solution containing both Pravastatin and a known impurity, such as Pravastatin Lactone or 6-epi-pravastatin, should be used. The use of the this compound salt as a reference standard is also common in pharmacopeial methods.[1][10]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5 for Pravastatin peak
Theoretical Plates (N) > 2000 for Pravastatin peak
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard

Expected Results and Data Presentation

Under the described conditions, Pravastatin is expected to elute with a significantly longer retention time compared to methods without an ion-pairing agent, typically in the range of 8-10 minutes. The peak shape should be symmetrical and well-resolved from any potential impurities or excipient peaks.

Table of Expected Chromatographic Parameters
AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Pravastatin~9.5~1.1> 5000
Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Tablets/ Reference Standard dissolve Dissolve in Mobile Phase (with Sonication) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter dilute Dilute to Final Concentration (e.g., 50 µg/mL) filter->dilute inject Inject 10 µL into HPLC System dilute->inject separate Isocratic Separation on C18 (Ion-Pair Mobile Phase) inject->separate detect UV Detection at 238 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Generate Report calculate->report

Caption: End-to-end workflow for the HPLC analysis of Pravastatin.

Method Validation Insights

This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters to assess include:

  • Linearity : A linear relationship between concentration and peak area should be established across a range of 10-150% of the working concentration (e.g., 5 to 75 µg/mL). A correlation coefficient (r²) of >0.999 is expected.

  • Accuracy : Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.[11]

  • Precision :

    • Repeatability (Intra-day) : Assessed by analyzing six replicate samples at 100% concentration. RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day) : Assessed by repeating the analysis on a different day with a different analyst. RSD should be ≤ 2.0%.

  • Specificity : Demonstrated by the absence of interfering peaks from placebo (excipients) at the retention time of Pravastatin. Forced degradation studies (acid, base, oxidation, thermal, photolytic) should also be performed to ensure the method is stability-indicating.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Insufficient ion-pairing agent; column degradationIncrease 1,1,3,3-Tetramethylbutylamine concentration slightly (e.g., to 1.2 mL/L); replace the column.
Fluctuating Retention Times Inconsistent mobile phase composition; temperature fluctuationsPrepare fresh mobile phase; ensure the column oven is stable at 35 °C.
Low Retention Incorrect mobile phase pH; low ion-pairing agent concentrationVerify mobile phase pH is ~7.2; ensure correct amount of amine was added.
Extraneous Peaks Contaminated mobile phase or sampleUse fresh, high-purity solvents; ensure proper sample filtration.

Conclusion

The described ion-pair HPLC method utilizing 1,1,3,3-Tetramethylbutylamine offers a reliable and robust approach for the quantitative determination of Pravastatin in pharmaceutical dosage forms. The use of this specific ion-pairing agent effectively addresses the challenges of poor retention and peak asymmetry commonly associated with this hydrophilic analyte. The detailed protocol and validation framework provide a solid foundation for implementation in quality control and research environments, ensuring accurate and reproducible results.

References

  • M. A. Marques, "Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin," Journal of Chromatographic Science, vol. 50, no. 9, pp. 831-838, 2012. Available: [Link]

  • M. E. El-Kommos et al., "Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals," Analytical Letters, vol. 42, no. 12, pp. 1747-1771, 2009. Available: [Link]

  • T. Prasanthi et al., "Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation," Journal of Applied Pharmaceutical Sciences and Research, vol. 4, no. 3, 2022. Available: [Link]

  • S. Singh et al., "Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets: Method Development and Validation," Journal of Applied Pharmaceutical Science, vol. 3, no. 9, pp. 62-69, 2013. Available: [Link]

  • International Council for Harmonisation, "Validation of Analytical Procedures: Text and Methodology Q2(R1)," 2005. Available: [Link]

  • J. Van der Pijl et al., "Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin," Molecules, vol. 26, no. 15, p. 4686, 2021. Available: [Link]

  • M. Jemal et al., "Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection," Journal of Pharmaceutical and Biomedical Analysis, vol. 10, no. 6, pp. 443-447, 1992. Available: [Link]

  • Agilent Technologies, "USP purity analysis of pravastatin sodium using the Agilent 1120 Compact LC," Application Note, 2010. Available: [Link]

  • M. Jemal and A. I. Cohen, "High-performance Liquid Chromatography Determination of Pravastatin in Plasma," Journal of Chromatography B: Biomedical Sciences and Applications, vol. 574, no. 2, pp. 285-291, 1992. Available: [Link]

  • N. Delhi Raj et al., "Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms," International Journal of Research in Pharmaceutical Sciences, vol. 1, no. 2, pp. 187-189, 2010. Available: [Link]

  • Scribd, "Pravastatin - High Performance Liquid Chromatography." Available: [Link]

  • M. Jemal et al., "High-performance liquid chromatography coupled with negative ion tandem mass spectrometry for determination of pravastatin in human plasma," Journal of Chromatography B: Biomedical Sciences and Applications, vol. 734, no. 1, pp. 91-102, 1999. Available: [Link]

  • S. Babić et al., "Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products," Croatica Chemica Acta, vol. 81, no. 4, pp. 615-622, 2008. Available: [Link]

  • European Patent Office, "Method for the isolation and purification of pravastatin sodium," EP 1452519 A1. Available: [Link]

  • ResearchGate, "Structure of PRAVASTATIN." Available: [Link]

  • D. M. D. L. G. A. P. D. M. D. L. G. A. P. Ismaiel, "A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent," LCGC North America, vol. 35, no. 11, pp. 824-833, 2017. Available: [Link]

  • Technology Networks, "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications," 2024. Available: [Link]

  • Sepuxianyun, "[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?," 2025. Available: [Link]

  • A. Bogni et al., "Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method," Journal of Labelled Compounds and Radiopharmaceuticals, vol. 63, no. 4, pp. 203-208, 2020. Available: [Link]

  • ResearchGate, "What is the purpose of Tetrabutylammonium bromide in HPLC?," 2014. Available: [Link]

  • ResearchGate, "How Triethylamine works on a compound separation in a reversed phase column (C18)?," 2014. Available: [Link]

  • A. Bogni et al., "Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method," Journal of Labelled Compounds and Radiopharmaceuticals, vol. 63, no. 4, pp. 203-208, 2020. Available: [Link]

Sources

Application Note: Quantitative Analysis of Pravastatin Utilizing Ion-Pair Reversed-Phase HPLC with 1,1,3,3-Tetramethylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of pravastatin using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). Pravastatin, a hydrophilic statin, presents unique challenges for retention on traditional reversed-phase columns. To overcome this, the described method employs 1,1,3,3-Tetramethylbutylamine as an ion-pairing agent, which enhances the retention and improves the peak shape of the acidic pravastatin molecule. This guide provides comprehensive protocols for sample preparation, chromatographic conditions, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines, making it suitable for routine quality control and drug development applications.

Introduction: The Rationale for Ion-Pair Chromatography

Pravastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to manage hypercholesterolemia.[1] Structurally, pravastatin sodium is the sodium salt of a carboxylic acid, making it highly polar and ionized at neutral pH. This high hydrophilicity results in poor retention on conventional non-polar stationary phases (like C8 or C18) used in reversed-phase HPLC, leading to elution near the solvent front and potential interferences from excipients.

To address this challenge, ion-pair chromatography (IPC) is an effective technique.[2] IPC introduces an ion-pairing reagent into the mobile phase. This reagent is typically a large, ionic molecule with a significant non-polar component. For an acidic analyte like pravastatin, a cationic ion-pairing agent, such as 1,1,3,3-Tetramethylbutylamine, is used. The positively charged amine group of the ion-pairing agent forms a neutral, reversible complex with the negatively charged carboxylate group of pravastatin. This complex exhibits increased hydrophobicity, allowing it to interact more strongly with the reversed-phase stationary phase, resulting in enhanced retention and improved chromatographic separation.[3] The use of Pravastatin 1,1,3,3-tetramethylbutylamine as a reference standard underscores the utility of this specific ion pair in analytical assays.[4][5]

Experimental Workflow

The overall workflow for the quantitative analysis of pravastatin is outlined below. This process ensures a systematic and reproducible approach from sample preparation to data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation prep_standards Prepare Pravastatin Reference Standard hplc_setup HPLC System Setup & Equilibration prep_standards->hplc_setup prep_samples Prepare Tablet/ Formulation Samples prep_samples->hplc_setup prep_mobile_phase Prepare Mobile Phase with Ion-Pairing Reagent prep_mobile_phase->hplc_setup injection Inject Samples and Standards hplc_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration & Quantification chrom_acq->peak_integration validation Method Validation (Linearity, Accuracy, Precision) peak_integration->validation reporting Final Report Generation validation->reporting

Caption: High-level workflow for the quantitative analysis of pravastatin.

Detailed Protocols

Materials and Reagents
  • Reference Standard: this compound for assay (European Pharmacopoeia Reference Standard or equivalent).[5]

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • 1,1,3,3-Tetramethylbutylamine (also known as tert-Octylamine).[6]

  • Orthophosphoric Acid (or Formic Acid) for pH adjustment.

  • Deionized Water (18.2 MΩ·cm)

  • Pravastatin Tablets (for sample analysis)

Preparation of Solutions

Mobile Phase Preparation (Example: Acetonitrile/Water with Ion-Pairing Reagent)

  • Aqueous Component: To 600 mL of deionized water, add 1.0 mL of 1,1,3,3-Tetramethylbutylamine.

  • pH Adjustment: Adjust the pH of the aqueous solution to 3.5 with dropwise addition of orthophosphoric acid. This ensures the pravastatin carboxyl group is ionized and the tetramethylbutylamine is protonated.

  • Final Mobile Phase: Mix the aqueous component with 400 mL of acetonitrile. The final ratio will be 60:40 (Aqueous:Acetonitrile).

  • Degassing: Degas the mobile phase for 15 minutes using a vacuum filtration system or an ultrasonic bath before use.

Standard Stock Solution (1000 µg/mL of Pravastatin)

  • Accurately weigh an amount of this compound reference standard equivalent to 25 mg of pravastatin. Note: The molecular weight of pravastatin is approximately 424.5 g/mol , and the salt is 553.77 g/mol . A conversion factor will be needed.

  • Transfer the weighed standard to a 25 mL volumetric flask.

  • Dissolve and bring to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[7]

Working Standard Solutions (10-50 µg/mL)

Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 20, 30, 40, and 50 µg/mL).[7] These will be used to construct the calibration curve.

Sample Preparation (from Tablets)

  • Weigh and finely powder 10 pravastatin tablets to ensure homogeneity.[1]

  • Accurately weigh a portion of the powder equivalent to 20 mg of pravastatin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to facilitate the dissolution of the active ingredient.[7]

  • Bring the flask to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.

  • Further dilute the filtered solution with the mobile phase to bring the concentration within the calibration range (e.g., a 1:10 dilution to achieve approximately 20 µg/mL).

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point for method development and validation.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C8 or C18 (e.g., Zorbax, Teknokroma), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% v/v Tetramethylbutylamine, pH 3.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV-Diode Array Detector (DAD) at 238 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed.

System Suitability

Before sample analysis, the chromatographic system's performance is evaluated by injecting the working standard solution (e.g., 20 µg/mL) five times. The results should meet the criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Linearity

Linearity is assessed by injecting the prepared working standard solutions (10-50 µg/mL) in triplicate. A calibration curve is generated by plotting the mean peak area against the concentration. The relationship should be linear, with a correlation coefficient (R²) greater than 0.999.[8]

Accuracy

Accuracy is determined by the standard addition method.[7] A known amount of standard drug is added to a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery should be within 98.0% to 102.0%.[9]

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the same sample solution are analyzed on the same day. The Relative Standard Deviation (%RSD) of the assay results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst to assess the method's reproducibility. The %RSD between the two days' results should be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo formulation (containing all excipients except pravastatin) and ensuring no interfering peaks are observed at the retention time of pravastatin. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) can also be performed to show that degradation product peaks do not co-elute with the main pravastatin peak.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ should be reliably quantifiable with acceptable precision and accuracy.

Data Representation and Results

The following table summarizes the expected validation results for a robust pravastatin assay.

Validation ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 10 - 50 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
LOD Report Value~0.2 µg/mL
LOQ Report Value~0.7 µg/mL

Conclusion

The ion-pair reversed-phase HPLC method detailed in this application note, utilizing 1,1,3,3-Tetramethylbutylamine, provides a reliable, accurate, and precise solution for the quantitative analysis of pravastatin in pharmaceutical dosage forms. The use of an ion-pairing agent successfully overcomes the challenge of retaining the hydrophilic pravastatin molecule on a reversed-phase column. The comprehensive validation protocol ensures that the method is robust and suitable for implementation in a regulated quality control environment.

References

  • Prasanthi T, Lakshmana Rao A, Reshma P, et al. Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research. 2022. [Link]

  • de Souza, G., & Springer, M. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin. Journal of Chromatographic Science. 2012;50(9):831-8. [Link]

  • El-Gindy A, Emara S, Mostafa NS. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. Journal of AOAC International. 2007;90(5):1274-1280. [Link]

  • Maree, S. M., et al. Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after. Latin American Journal of Pharmacy. 2021;40(10):2483-91. [Link]

  • Maree SM, Viljoen JM, Hamman JH. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies. Pharmazie. 2020;75(5):164-166. [Link]

  • Delhi Raj N, et al. Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. International Journal of Pharmaceutical Sciences Review and Research. 2010;5(3):188-191. [Link]

  • Costilla V, et al. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography. 2016;30(11):1819-1825. [Link]

  • Nagesh, D. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. 2023;41(8):336-339. [Link]

  • van der Laan, J. W., et al. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. Molecules. 2021;26(16):4799. [Link]

  • Zhu Z, Neirinck L. High-performance liquid chromatography coupled with negative ion tandem mass spectrometry for determination of pravastatin in human plasma. Journal of Chromatography B. 2003;783(1):133-140. [Link]

  • Al-Kaf A, Al-quhafen A. Determination of Pravastatin Sodium by analytical Spectrophotometry. Research Journal of Pharmacy and Technology. 2020;13(12):5941-5946. [Link]

  • SIELC Technologies. Separation of 1,1,3,3-Tetramethylbutyl isothiocyanate on Newcrom R1 HPLC column. [Link]

  • Andersen, J., et al. Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA. ChemRxiv. 2022. [Link]

  • Agilent Technologies. Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Application Note. 2021. [Link]

Sources

Application Note: A Comprehensive Guide to the Use of Pravastatin 1,1,3,3-Tetramethylbutylamine for Accurate Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of a drug product is paramount. A crucial aspect of this quality assurance is the identification and quantification of impurities in the Active Pharmaceutical Ingredient (API).[1] For Pravastatin, a widely prescribed HMG-CoA reductase inhibitor used to manage hypercholesterolemia, a thorough understanding of its impurity profile is mandated by regulatory bodies worldwide, including those adhering to the International Council for Harmonisation (ICH) guidelines.[2][3] Impurities can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[4][5] Even at trace levels, these impurities can potentially impact the drug's safety and therapeutic effect.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Pravastatin 1,1,3,3-Tetramethylbutylamine salt as a reference standard for the accurate quantification of Pravastatin and its related impurities. While the formation of amine salts can be a strategy for the purification of statins, the primary and well-established role of this compound in this context is as a highly characterized Certified Reference Material (CRM).[6][7][8][9] The use of a well-defined reference standard is the cornerstone of any robust analytical method for impurity profiling, ensuring the accuracy and reliability of the obtained results.

Understanding the Pravastatin Impurity Landscape

Pravastatin is susceptible to degradation under various stress conditions, such as exposure to acidic, basic, oxidative, thermal, and photolytic environments.[10][11][12][13] These degradation pathways can lead to the formation of several impurities. Common impurities associated with Pravastatin include:

  • Process-related impurities: These are by-products formed during the synthesis of Pravastatin, such as mevastatin and 6-epi-pravastatin.[14][15]

  • Degradation products: These arise from the chemical decomposition of Pravastatin. A common degradation pathway is the hydrolysis of the ester linkage.

  • Isomers: Stereoisomers of Pravastatin can also be present as impurities.

The chemical structure of Pravastatin and its 1,1,3,3-Tetramethylbutylamine salt are depicted below:

Pravastatin Molecular Formula: C₂₃H₃₆O₇ Molecular Weight: 424.53 g/mol [16]

This compound Molecular Formula: C₃₁H₅₅NO₇ Molecular Weight: 553.77 g/mol [16][17] CAS Number: 151006-14-3[16][17]

The Role of this compound as a Reference Standard

Accurate quantification of impurities requires a reliable reference standard. The this compound salt serves this purpose.[7][18][] This salt form offers excellent stability and can be obtained in a highly pure form, making it an ideal CRM. Its use is critical for:

  • Method Validation: As per ICH Q2(R1) guidelines, a well-characterized reference standard is essential for validating the performance of analytical methods, including parameters like accuracy, precision, linearity, and specificity.

  • Accurate Quantification: By preparing standard solutions of known concentrations from the reference material, a calibration curve can be constructed to accurately determine the concentration of Pravastatin and its impurities in test samples.

  • Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the retention time of the reference standard helps in the identification of the Pravastatin peak in the sample chromatogram.

Workflow for Impurity Profiling using this compound Reference Standard

The following diagram illustrates a typical workflow for the impurity profiling of Pravastatin utilizing the 1,1,3,3-Tetramethylbutylamine salt as a reference standard.

Impurity Profiling Workflow Figure 1: Impurity Profiling Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting RefStd Weigh this compound Reference Standard StdSol Prepare Stock and Working Standard Solutions RefStd->StdSol SamplePrep Prepare Pravastatin API/Formulation Sample SampleSol Prepare Sample Solutions SamplePrep->SampleSol HPLC HPLC/UHPLC Analysis with UV/DAD Detection StdSol->HPLC SampleSol->HPLC LCMS LC-MS/MS for Identification of Unknown Impurities HPLC->LCMS For unknowns Integration Peak Integration and Identification HPLC->Integration Quantification Quantification against Reference Standard Integration->Quantification Reporting Generate Impurity Profile Report Quantification->Reporting

Caption: A generalized workflow for Pravastatin impurity profiling.

Detailed Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare accurate concentrations of the reference standard and the sample for HPLC analysis.

Materials:

  • This compound Reference Standard

  • Pravastatin API or finished dosage form

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • Ammonium acetate

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL of Pravastatin):

    • Accurately weigh an appropriate amount of this compound reference standard. (Note: The molecular weight of the salt is 553.77 g/mol , and that of Pravastatin free acid is 424.53 g/mol . A correction factor of 424.53/553.77 ≈ 0.7666 must be applied to calculate the equivalent weight of Pravastatin).

    • Transfer the weighed standard to a volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solution Preparation (e.g., 10 µg/mL of Pravastatin):

    • Dilute the standard stock solution with the diluent to achieve the desired concentration for constructing the calibration curve.

  • Sample Solution Preparation (e.g., 1000 µg/mL of Pravastatin):

    • Accurately weigh a quantity of the Pravastatin API or a powdered composite of tablets equivalent to the target concentration of Pravastatin.

    • Transfer to a volumetric flask.

    • Add the diluent, sonicate to dissolve, and dilute to the final volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Method for Impurity Profiling

Objective: To separate and quantify Pravastatin and its impurities using a stability-indicating HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 238 nm
Injection Volume 10 µL

System Suitability: Before sample analysis, inject the working standard solution multiple times to ensure the system meets the required performance criteria (e.g., tailing factor for the Pravastatin peak, theoretical plates, and %RSD for peak area and retention time).

Forced Degradation Studies: A Key to Method Specificity

To ensure that the analytical method is stability-indicating, forced degradation studies must be performed on the Pravastatin API.[10][11][12] This involves subjecting the drug substance to stress conditions to intentionally produce degradation products.

Workflow for Forced Degradation Studies:

Forced Degradation Workflow Figure 2: Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1 N HCl) Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (UV/Vis light) Photolytic->Analysis Evaluation Evaluate Peak Purity and Resolution of Degradants Analysis->Evaluation

Caption: Workflow for conducting forced degradation studies.

The results from the forced degradation studies will demonstrate that the degradation products are well-resolved from the main Pravastatin peak and from each other, thus proving the specificity of the HPLC method.

Data Analysis and Reporting

The concentration of each impurity is calculated using the response factor relative to the Pravastatin peak from the reference standard. According to ICH guidelines, impurities present at a level greater than 0.1% should be identified, and those above the qualification threshold require safety evaluation.[4][2][3]

The final impurity profile report should include:

  • Chromatograms of the blank, reference standard, and sample solutions.

  • A table listing all detected impurities with their retention times, relative retention times, and calculated concentrations (% w/w).

  • System suitability results.

  • A summary of the forced degradation study results.

Conclusion

The use of this compound as a certified reference standard is indispensable for the accurate and reliable impurity profiling of Pravastatin. By following the detailed protocols and workflows outlined in this application note, researchers and analytical scientists can develop and validate robust, stability-indicating methods that comply with global regulatory expectations. This ensures the quality, safety, and efficacy of Pravastatin drug products reaching the market.

References

  • World Journal of Pharmaceutical Research. (n.d.). Ich guidelines for impurity profile.
  • ResearchGate. (2018). Forced degradation study of statins: A review. Retrieved from [Link]

  • SciSpace. (n.d.). Forced degradation study of statins: a review. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2022). Review on Forced Degradation Study of Statins. Retrieved from [Link]

  • Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MDPI. (n.d.). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Retrieved from [Link]

  • ProQuest. (n.d.). Review on Forced Degradation Study of Statins. Retrieved from [Link]

  • Veeprho. (n.d.). Pravastatin Impurities and Related Compound. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Farmacia Journal. (n.d.). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of atorvastatin related impurities in bulk drugs and pharmaceutical formulations. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). EP2978743A1 - Amine salts of pravastatin and rosuvastatin.
  • NIH. (2021). Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra. Retrieved from [Link]

  • NIH. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Retrieved from [Link]

  • Unknown Source. (n.d.). (PDF) Stability study of pravastatin under hydrolytic conditions assessed by HPLC.
  • Google Patents. (n.d.). WO2014154845A1 - Pharmaceutically acceptable amine salts of pitavastatin.
  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). WO2014154856A1 - Amine salts of pravastatin and rosuvastatin.
  • Pharmaffiliates. (n.d.). Pravastatin-impurities. Retrieved from [Link]

  • PubMed. (2009). Determination of inorganic pharmaceutical counterions using hydrophilic interaction chromatography coupled with a Corona CAD detector. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]

  • PubMed. (2003). High-performance liquid chromatography coupled with negative ion tandem mass spectrometry for determination of pravastatin in human plasma. Retrieved from [Link]

  • NIH. (n.d.). Pravastatin. Retrieved from [Link]

  • AMI Scientific. (n.d.). 1,1,3,3-Tetramethylbutylamine TCI Analytical reagent. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 151006-14-3 | Product Name : this compound. Retrieved from [Link]

  • NIH. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of Pravastatin 1,1,3,3-Tetramethylbutylamine in USP Monograph Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Reference Standard

In the rigorous landscape of pharmaceutical quality control, the accuracy and reliability of analytical measurements are paramount. The United States Pharmacopeia (USP) establishes exacting standards for the identity, strength, quality, and purity of medicines. Central to these standards is the use of highly characterized physical reference materials. For the analysis of Pravastatin Sodium, a widely prescribed lipid-lowering agent, the designated USP Reference Standard (RS) is Pravastatin 1,1,3,3-Tetramethylbutylamine .[1][2][3][4]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the proper utilization of this compound in accordance with USP monographs for Pravastatin Sodium drug substance and drug product. We will delve into the rationale for its selection as a reference standard, provide detailed protocols for its use in assay and related substance testing, and discuss its application in stability-indicating methods.

Scientific Rationale: Why this compound?

The selection of a specific salt form as a reference standard is a deliberate decision rooted in chemical and physical stability. Pravastatin Sodium, the active pharmaceutical ingredient (API), is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This property can complicate the accurate weighing of the substance, leading to errors in the preparation of standard solutions and ultimately, to unreliable analytical results.

The 1,1,3,3-tetramethylbutylamine salt of pravastatin was chosen as the USP Reference Standard due to its superior handling characteristics. This salt form is a stable, non-hygroscopic crystalline solid, which ensures that an accurately weighed portion consistently corresponds to a precise amount of the pravastatin moiety.[5] This stability is crucial for a reference standard, which serves as the benchmark against which all measurements are compared.[6][7][8]

Physicochemical Properties

A clear understanding of the molecular properties of the reference standard and the active ingredient is essential for accurate calculations in compendial assays.

PropertyThis compoundPravastatin Sodium
Molecular Formula C₃₁H₅₅NO₇[9][10]C₂₃H₃₅NaO₇[1]
Molecular Weight 553.77 g/mol [3][11][12]446.51 g/mol [1]
CAS Number 151006-14-3[3][12]81131-70-6
Appearance White crystalline powderWhite to yellowish-white powder[2]

Application in USP Monograph for Pravastatin Sodium: Assay for Potency

The assay determines the potency of Pravastatin Sodium in the drug substance or drug product. The following is a detailed protocol based on typical USP methodologies.

Experimental Workflow: Assay for Pravastatin Sodium

Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation RS_Prep Standard Preparation (this compound RS) HPLC HPLC Analysis RS_Prep->HPLC Inject Sample_Prep Sample Preparation (Pravastatin Sodium) Sample_Prep->HPLC Inject Calc Potency Calculation HPLC->Calc Peak Areas

Caption: Workflow for the assay of Pravastatin Sodium using the USP Reference Standard.

Protocol: Assay of Pravastatin Sodium

1. Chromatographic System:

  • Column: A C18 reversed-phase column is typically used (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. The exact composition and pH are specified in the respective USP monograph.[1][2]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.

  • Detector: UV detector set at the absorbance maximum of pravastatin, which is approximately 238 nm.[2][13]

  • Column Temperature: Controlled, often around 40°C.

2. Standard Preparation:

  • Accurately weigh a quantity of USP this compound RS.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of buffer and methanol) to obtain a solution with a known concentration of about 0.25 mg/mL.[1]

  • Further dilutions may be necessary to achieve the final working concentration as specified in the monograph.

3. Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder, equivalent to a specified amount of pravastatin sodium, and transfer it to a volumetric flask.

  • Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Filter the solution through a suitable filter (e.g., 0.45 µm) before injection.[13]

4. System Suitability:

  • Before analysis, the chromatographic system must meet certain performance criteria as defined in USP General Chapter <621>.[11][12][14][15]

  • Tailing Factor: The tailing factor for the pravastatin peak should not be more than 2.0.[2]

  • Relative Standard Deviation (RSD): For replicate injections of the standard solution, the RSD of the peak area should not be more than 2.0%.[2]

5. Procedure:

  • Separately inject equal volumes (e.g., 10 µL) of the Standard preparation and the Sample preparation into the chromatograph.

  • Record the chromatograms and measure the peak areas for the pravastatin peaks.

6. Calculation: The percentage of pravastatin sodium (C₂₃H₃₅NaO₇) in the portion of Pravastatin Sodium taken is calculated using the following formula:

Result = (rᵤ / rₛ) × (Cₛ / Cᵤ) × (MW_Na / MW_TMBA) × 100

Where:

  • rᵤ is the peak response of pravastatin from the Sample preparation.

  • rₛ is the peak response of pravastatin from the Standard preparation.

  • Cₛ is the concentration (in mg/mL) of USP this compound RS in the Standard preparation.

  • Cᵤ is the nominal concentration (in mg/mL) of pravastatin sodium in the Sample preparation.

  • MW_Na is the molecular weight of pravastatin sodium (446.51 g/mol ).[1]

  • MW_TMBA is the molecular weight of this compound (553.77 g/mol ).[1]

Application in USP Monograph: Related Compounds and Impurity Testing

The control of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. The USP monograph for Pravastatin Sodium includes a test for related compounds, which also utilizes the this compound RS for quantification.

Experimental Workflow: Related Compounds Testing

Impurity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation SysSuit_Prep System Suitability Solution (RS + Impurity A) HPLC HPLC Analysis SysSuit_Prep->HPLC Inject for Resolution Standard_Prep Standard Solution (Diluted RS) Standard_Prep->HPLC Inject for Quantification Test_Prep Test Solution (Pravastatin Sodium) Test_Prep->HPLC Inject Calc Impurity Calculation HPLC->Calc Peak Areas

Caption: Workflow for related compounds testing of Pravastatin Sodium.

Protocol: Related Compounds in Pravastatin Sodium

1. Chromatographic System:

  • The system is generally the same as for the assay, but often with a gradient elution mobile phase to ensure the separation of all specified and unspecified impurities. The monograph will detail the specific gradient profile.[1]

2. System Suitability Solution:

  • This solution is critical to verify the separation capability of the chromatographic system.

  • It is prepared by dissolving accurately weighed quantities of USP this compound RS and USP Pravastatin Related Compound A RS in the diluent.[1][16]

  • The resolution between the pravastatin peak and the Pravastatin Related Compound A peak must be not less than 2.0.[16]

3. Standard Solution:

  • A dilute solution of the USP this compound RS is prepared. This is often a dilution of the Standard preparation used in the assay to a concentration that corresponds to the reporting threshold for impurities (e.g., 0.1%).[1]

4. Test Solution:

  • A more concentrated solution of the Pravastatin Sodium sample is prepared compared to the assay, typically around 0.5 to 1.0 mg/mL, to ensure that low-level impurities can be detected.[1]

5. Procedure:

  • Inject the System Suitability solution and verify the resolution.

  • Inject the Standard solution and the Test solution.

  • Identify the peaks of the impurities in the chromatogram of the Test solution based on their relative retention times with respect to the pravastatin peak.

6. Calculation:

  • The percentage of each impurity is calculated by comparing the area of each individual impurity peak in the Test solution to the area of the pravastatin peak in the Standard solution.

% Impurity = (rᵢ / rₛ) × (Cₛ / Cₜ) × (MW_Na / MW_TMBA) × 100

Where:

  • rᵢ is the peak response for each impurity in the Test solution.

  • rₛ is the peak response of pravastatin in the Standard solution.

  • Cₛ is the concentration (in mg/mL) of USP this compound RS in the Standard solution.

  • Cₜ is the concentration (in mg/mL) of Pravastatin Sodium in the Test solution.

  • MW_Na and MW_TMBA are the respective molecular weights.

Role in Stability-Indicating Methods and Forced Degradation Studies

Pravastatin is susceptible to degradation under various stress conditions, such as acidic, basic, and oxidative environments.[13] A validated stability-indicating analytical method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.

Forced degradation studies are essential in the development and validation of such methods.[17] In these studies, the drug substance is subjected to harsh conditions to intentionally produce degradation products. The this compound RS is crucial in this context for:

  • Peak Purity Analysis: To ensure that the chromatographic peak of pravastatin in the stressed samples is pure and does not co-elute with any degradation products.

  • Quantification of Degradation: To accurately quantify the loss of the active ingredient as it degrades over time under various stress conditions.

The development of a stability-indicating method ensures that the analytical procedure used for routine quality control and stability testing can reliably detect any changes in the quality of the product throughout its shelf life.

Conclusion

The use of USP this compound RS is a mandatory and critical component of the quality assessment of Pravastatin Sodium as per the USP monographs. Its superior stability and handling properties compared to the active pharmaceutical ingredient make it an ideal reference standard. By adhering to the detailed protocols outlined in the official monographs and understanding the scientific rationale behind the use of this specific salt form, analytical scientists can ensure the accuracy, precision, and reliability of their results, thereby contributing to the safety and efficacy of this important medication.

References

  • USP Monographs: Pravast
  • Shinde AC, Devhadrao NV, Bansode AS, Bansode AS. Analytical method development and validation of assay test of pravastatin sodium tablets. Journal of Drug Delivery and Therapeutics. 2019; 9(2):70-75.
  • Prasanthi T, Lakshmana Rao A, Reshma P, Susanthi P, Merwin P, Ajay P. Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research. 2021; 4(3).
  • Pravastatin Rel
  • USP Reference Standards. USP.
  • <621> CHROM
  • Use & Storage of Reference Standards. US Pharmacopeia (USP).
  • This compound | C31H55NO7 | CID 46782776. PubChem.
  • Pravast
  • <621> Chrom
  • This compound (200 mg). USP Store.
  • This compound. LGC Standards.
  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
  • Analytical method development and validation of assay test of pravastatin sodium tablets.
  • Stability study of pravastatin under hydrolytic conditions assessed by HPLC.
  • <621> CHROM
  • USP purity analysis of pravastatin sodium using the Agilent 1120 Compact LC. ManualLib.com.
  • This compound | C31H55NO7 | CID 46782776. PubChem.
  • Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. NIH.
  • Understanding the L
  • Expanding the Crystal Structure Landscape of Pravastatin Complexes: Tuning Solubility, Diffusion, and Pharmacokinetics.
  • CAS 151006-14-3: PRAVASTATIN 1,1,3,3-TETRAMETHYL BUTYLAMINE. CymitQuimica.
  • Are You Sure You Understand USP <621>?
  • Pravastatin sodium salt | HMG-CoA Reductase Inhibitors. R&D Systems.
  • USP Reference Standards in Pharmaceutical Analysis. SynThink Research Chemicals.
  • This compound USP Reference Standard. Sigma-Aldrich.
  • Pravastatin sodium salt | 81131-70-6 | Metabolites. Shimadzu Chemistry & Diagnostics.

Sources

Pravastatin 1,1,3,3-Tetramethylbutylamine in pharmaceutical formulation analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analysis of Pravastatin 1,1,3,3-Tetramethylbutylamine in Pharmaceutical Formulations

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Significance of Pravastatin and its Tert-Octylamine Salt

Pravastatin is a widely prescribed medication belonging to the statin class, renowned for its efficacy in lowering cholesterol and preventing cardiovascular diseases[1][2]. It functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway[2][3]. The most common pharmaceutical form is Pravastatin Sodium. However, for analytical purposes, particularly in assay and impurity testing, a specific salt form, This compound (also known as Pravastatin tert-Octylamine salt), is often employed as a reference standard[4][5][6][7].

The use of the 1,1,3,3-tetramethylbutylamine salt as a reference standard is primarily due to its stability and well-characterized nature, which are crucial for ensuring the accuracy and consistency of analytical measurements[6]. This application note provides a comprehensive guide to the analysis of pravastatin in pharmaceutical formulations, with a focus on leveraging the 1,1,3,3-tetramethylbutylamine salt as a calibrator. We will delve into the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ion-pairing, a robust technique for the quantification of this hydrophilic and ionic compound.

Chemical Structures & Interaction

Pravastatin is a hydrophilic molecule containing a carboxylic acid group, which is ionized at physiological pH[1][8]. The 1,1,3,3-Tetramethylbutylamine is a bulky, sterically hindered primary amine that serves as a counter-ion to the acidic pravastatin molecule[9][10].

Diagram: Pravastatin and 1,1,3,3-Tetramethylbutylamine Ion-Pair Formation

G cluster_Pravastatin Pravastatin Anion cluster_Amine Counter-Ion Pravastatin Pravastatin Molecule (with deprotonated carboxylic acid group: -COO⁻) Amine 1,1,3,3-Tetramethylbutylamine Cation (protonated amine group: -NH₃⁺) Pravastatin->Amine Ionic Interaction

Caption: Ionic interaction between Pravastatin and its counter-ion.

Principle of Analysis: Ion-Pair Reversed-Phase HPLC

Standard reversed-phase HPLC columns (like C18 or C8) are designed to retain non-polar compounds. Pravastatin, being hydrophilic and anionic, would typically exhibit poor retention and result in broad, tailing peaks, eluting near the void volume[11][12]. To overcome this, Ion-Pair Chromatography (IPC) is employed.

IPC introduces an ion-pairing reagent into the mobile phase. This reagent is typically a large molecule with an ionic head group and a hydrophobic tail[11][12]. In the case of analyzing the anionic pravastatin, a cationic ion-pairing reagent is used.

Mechanism of Action:

  • Neutralization: The cationic ion-pairing reagent forms a neutral ion-pair with the anionic pravastatin molecule in the mobile phase[12].

  • Increased Hydrophobicity: This newly formed ion-pair is significantly more hydrophobic than the pravastatin anion alone[11].

  • Retention: The hydrophobic ion-pair can now interact effectively with the non-polar stationary phase of the C18 column, leading to increased retention and improved peak shape[12].

This technique allows for the effective separation of pravastatin from its impurities and degradation products, which is crucial for quality control in pharmaceutical manufacturing[13].

Diagram: Workflow for Pravastatin Analysis

G A Standard & Sample Preparation B HPLC System Setup (C18 Column, Ion-Pair Mobile Phase) A->B C Injection & Chromatographic Separation B->C D UV Detection (e.g., 238 nm) C->D E Data Acquisition & Processing D->E F Quantification & Reporting E->F

Caption: General workflow for the HPLC analysis of Pravastatin.

Experimental Protocols

Protocol 1: Quantitative Analysis of Pravastatin by RP-HPLC

This protocol is designed for the assay of pravastatin in tablet dosage forms, using this compound as the reference standard.

1. Materials and Reagents:

  • This compound Reference Standard[4][5]

  • Pravastatin Sodium Tablets (e.g., 20 mg)[14]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)[15]

  • Triethylamine (for pH adjustment)[15]

  • Phosphoric Acid (for pH adjustment)

  • Water (Milli-Q or equivalent HPLC grade)

  • Ion-Pairing Reagent (e.g., Tetrabutylammonium hydroxide solution)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector[16].

  • Reversed-Phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Sonicator

  • Analytical Balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Phosphate Buffer with Ion-Pairing Reagent (pH adjusted)The organic modifier (acetonitrile) controls the elution strength, while the buffered aqueous phase maintains a stable pH for consistent ionization of pravastatin and performance of the ion-pairing reagent.
Column C18 (4.6 mm x 150 mm, 5 µm)Provides excellent retention and separation for the hydrophobic ion-pair.
Flow Rate 1.0 mL/minA typical flow rate for this column dimension, ensuring good separation efficiency without excessive pressure.
Detection UV at 238 nm[4][15]Pravastatin exhibits a strong absorbance at this wavelength, providing high sensitivity.
Injection Volume 10 µL[16]A small injection volume minimizes band broadening.
Column Temp. 40°C[17]Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.

4. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a suitable phosphate buffer (e.g., 30 mM) and adjust the pH to approximately 7.0 with phosphoric acid or triethylamine. Add the ion-pairing reagent to the desired concentration (e.g., 5 mM). Filter and degas the buffer. The final mobile phase is a mixture of this aqueous solution and acetonitrile (e.g., 28:72 v/v)[17].

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration of approximately 50 µg/mL of pravastatin.

  • Sample Preparation:

    • Weigh and finely powder no fewer than 20 pravastatin tablets[16].

    • Accurately weigh a portion of the powder equivalent to about 20 mg of pravastatin into a 100 mL volumetric flask[16].

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

    • Further dilute the filtered solution with the mobile phase to a final concentration of approximately 50 µg/mL.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the working standard solution to check for system suitability (RSD of peak areas should be ≤ 2.0%).

  • Inject the prepared sample solution in duplicate.

  • Calculate the amount of pravastatin in the tablet dosage form by comparing the peak area of the sample to the peak area of the standard.

Method Validation Parameters

Any analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines from bodies like the ICH and USP[15][18][19].

ParameterTypical Acceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.999[15]To demonstrate a proportional relationship between concentration and detector response over a defined range.
Accuracy 98.0% - 102.0% recoveryTo measure the closeness of the test results to the true value.
Precision RSD ≤ 2.0%To show the degree of agreement among individual test results when the method is applied repeatedly.
Specificity No interference from excipients or degradation productsTo ensure the method accurately measures only the analyte of interest.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Example Validation Data Summary:

ParameterResult
Linearity Range 2.23 – 26.79 µg/mL[20]
Correlation Coefficient (r²) 0.9997[20]
LOD 0.158 µg/mL[20]
LOQ 0.479 µg/mL[20]
Average Recovery 99.16 - 100.00%[20]

Troubleshooting & Field Insights

  • Peak Tailing: This is a common issue with basic compounds. Ensure the mobile phase pH is appropriately controlled. Using a high-purity, end-capped C18 column can also minimize secondary interactions with residual silanols.

  • Baseline Drift: This can be caused by impure reagents, especially the ion-pairing agent, or insufficient column equilibration. Always use high-purity reagents and allow ample time for the system to stabilize.

  • Variability in Retention Time: The concentration of the ion-pairing reagent and the organic modifier in the mobile phase must be precisely controlled. Small variations can lead to significant shifts in retention time.

Conclusion

The use of this compound as a reference standard in conjunction with ion-pair reversed-phase HPLC provides a robust, reliable, and accurate method for the quantitative analysis of pravastatin in pharmaceutical formulations. This approach effectively addresses the challenges associated with analyzing a hydrophilic, ionic compound on a non-polar stationary phase. Proper method development and validation are essential to ensure that the analytical procedure is fit for its purpose in a quality control environment.

References

  • PharmaTutor. A Review of Analytical Methods for Determination of Pravastatin in Pharmaceutical Dosage Forms and Biological Fluids. [Link]

  • Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products. [Link]

  • Research Journal of Pharmacy and Technology. Determination of Pravastatin Sodium by analytical Spectrophotometry. [Link]

  • ResearchGate. Stability study of pravastatin under hydrolytic conditions assessed by HPLC. [Link]

  • Gavin Publishers. Determination of Pravastatin Sodium Using Atomic Absorption Spectrometry Based on its Sodium Content. [Link]

  • National Institutes of Health (NIH). Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • Journal of Drug Delivery & Therapeutics. Analytical method development and validation of assay test of pravastatin sodium tablets. [Link]

  • Veeprho. Pravastatin Impurities and Related Compound. [Link]

  • PubMed. Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. [Link]

  • ResearchGate. Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products. [Link]

  • National Institutes of Health (NIH) PubChem. Pravastatin. [Link]

  • National Institutes of Health (NIH). Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. [Link]

  • University of São Paulo. Validation of methods for analysis of statins in tablets. [Link]

  • Asian Journal of Pharmaceutical Analysis. Various analytical methods for analysis of atorvastatin: A review. [Link]

  • Technology Networks. Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Pharmaffiliates. Pravastatin-impurities. [Link]

  • Scharlab. Ion pair chromatography reagents. [Link]

  • CureHunter. Pravastatin - Pravachol Summary Report. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • PubMed. X-ray crystal structure of the tert-octylamine salt (RMS-431) of pravastatin. [Link]

  • PubMed. High-performance liquid chromatography coupled with negative ion tandem mass spectrometry for determination of pravastatin in human plasma. [Link]

  • SlideShare. Analytical method validation as per ich and usp. [Link]

  • Chromatography Online. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. [Link]

  • National Institutes of Health (NIH) PubChem. tert-Octylamine. [Link]

  • Wikipedia. Pravastatin. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of Pravastatin in Human Plasma using Pravastatin 1,1,3,3-Tetramethylbutylamine as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of drug development and clinical pharmacokinetics, the precise quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its inherent selectivity and sensitivity. However, the accuracy and reproducibility of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects, and instrument response fluctuations. To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow.

An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the mass spectrometer. It is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample before sample processing. By tracking the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized, ensuring the integrity of the quantitative data. The choice of an internal standard is a critical decision in method development, with two primary options: a stable isotope-labeled (SIL) version of the analyte or a structurally similar analog.

While SIL internal standards are often considered the "gold standard" due to their near-identical physicochemical properties and co-elution with the analyte, they are not always readily available or may be cost-prohibitive.[1][2] In such cases, a carefully selected structural analog can serve as a robust and reliable alternative.[1] This application note details a comprehensive protocol for the use of Pravastatin 1,1,3,3-Tetramethylbutylamine as an analog internal standard for the quantification of Pravastatin in human plasma. This compound, a salt form of Pravastatin, shares the same core structure as the analyte, ensuring similar extraction recovery and chromatographic behavior, making it a suitable choice for this application.[3][4][5]

This protocol is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step methodology grounded in established bioanalytical method validation principles as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11][12]

Physicochemical Properties of Analyte and Internal Standard

A fundamental understanding of the properties of both the analyte and the internal standard is crucial for method development.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
Pravastatin (as sodium salt)C23H35NaO7446.51Analyte. A hydrophilic HMG-CoA reductase inhibitor.[13][14]
This compound C31H55NO7553.77Internal Standard. A salt of Pravastatin with a tertiary amine counter-ion.[3][15]

Experimental Protocol

This protocol is a comprehensive guide for the quantitative analysis of Pravastatin in human plasma. Adherence to Good Laboratory Practice (GLP) is recommended for studies supporting regulatory submissions.

Materials and Reagents
  • Reference Standards:

    • Pravastatin Sodium (USP Reference Standard or equivalent, purity ≥98%)[16]

    • This compound (USP Reference Standard or equivalent)

  • Solvents and Chemicals:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

    • Ammonium Formate (LC-MS grade)

    • Formic Acid (LC-MS grade)

  • Biological Matrix:

    • Drug-free, pooled human plasma (with K2-EDTA as anticoagulant) from at least six unique sources.

  • Consumables:

    • Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL)

    • Calibrated pipettes and sterile, disposable tips

    • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 1cc, 30 mg, or equivalent)

    • HPLC vials with inserts

    • 96-well collection plates

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering reproducible gradients at flow rates suitable for the chosen column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing Multiple Reaction Monitoring (MRM).

  • Data System: Chromatography data acquisition and processing software (e.g., Analyst, MassLynx, Xcalibur).

Preparation of Solutions

The accurate preparation of stock and working solutions is fundamental to the success of the assay. All solutions should be stored at 2-8°C unless otherwise specified and brought to room temperature before use. Stability should be established as part of the method validation.[17]

  • Pravastatin Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Pravastatin Sodium reference standard.

    • Dissolve in methanol in a 10 mL volumetric flask.

    • Vortex to ensure complete dissolution.

  • Internal Standard (IS) Stock Solution (1 mg/mL as Pravastatin free acid):

    • Accurately weigh an amount of this compound equivalent to 10 mg of Pravastatin free acid (Molecular Weight Correction Factor: 424.54 / 553.77 = 0.767). For example, weigh 13.04 mg of the IS.

    • Dissolve in methanol in a 10 mL volumetric flask.

    • Vortex to ensure complete dissolution.

  • Pravastatin Working Solutions for Calibration Standards (CS):

    • Perform serial dilutions of the Pravastatin Stock Solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create the calibration curve.

  • Pravastatin Working Solutions for Quality Control (QC) Samples:

    • Prepare a separate stock solution of Pravastatin from a different weighing.

    • Perform serial dilutions to create working solutions for spiking QC samples at Low, Medium, and High concentrations.

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the IS Stock Solution with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL. This solution will be added to all samples during processing.

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and QC samples must be prepared in the same biological matrix as the study samples.[9]

  • Calibration Curve: Spike appropriate volumes of the Pravastatin working solutions into blank human plasma to achieve final concentrations covering the expected clinical range. A typical range for Pravastatin is 0.5 to 200 ng/mL.[18] The curve should include a blank (plasma without analyte or IS), a zero blank (plasma with IS only), and 8 non-zero calibration points.[11]

  • QC Samples: Prepare QC samples in bulk by spiking blank plasma with Pravastatin working solutions to achieve concentrations at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC (approx. 40-60% of the calibration range)

    • High QC (approx. 80% of the Upper Limit of Quantification, ULOQ)

Sample Preparation: Solid Phase Extraction (SPE)

SPE is employed to remove plasma proteins and phospholipids that can interfere with the analysis and cause ion suppression.[18][19]

  • Label polypropylene tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, standard, or QC into the appropriately labeled tubes.

  • Add 50 µL of the Internal Standard Working Solution (50 ng/mL) to all tubes except the blank.

  • Add 200 µL of 2% formic acid in water and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection plate or tubes.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 v/v Acetonitrile:2 mM Ammonium Formate).

  • Transfer: Transfer the reconstituted sample to an HPLC vial or 96-well plate for analysis.

LC-MS/MS Instrumental Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC Column Hypurity Advance C18, 50 x 4.6 mm, 5µm[19] or equivalentC18 chemistry provides good retention for moderately polar compounds like Pravastatin.
Mobile Phase A 2 mM Ammonium Formate in WaterProvides a source of protons for ionization and is compatible with mass spectrometry.
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.8 mL/min[20]A typical flow rate for a 4.6 mm ID column, can be scaled for smaller ID columns.
Gradient See Table 2A gradient elution is used to ensure separation from endogenous interferences and a sharp peak shape.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sensitivity requirements.
Autosampler Temp. 5°CTo maintain the stability of processed samples pending analysis.[19]

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
0.58020
1.52080
2.52080
2.68020
3.58020

Table 3: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModePravastatin contains a carboxylic acid group which is readily deprotonated in negative mode.[19][21]
MRM Transitions See Table 4Specific precursor-to-product ion transitions provide selectivity and sensitivity.
Ion Source Temp. 500°COptimized for efficient desolvation.
IonSpray Voltage -4500 VOptimized for stable spray and ion generation.
Curtain Gas 30 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) MediumNitrogen is used to fragment the precursor ions in the collision cell.

Table 4: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)
Pravastatin m/z 423.2m/z 321.2[19]150
Pravastatin IS m/z 423.2m/z 101.1*150

*Note: While the precursor ion for the Pravastatin IS is identical to the analyte, a different, stable product ion should be selected for quantification to ensure no crosstalk. The product at m/z 101.1 corresponds to a fragment of the butanoyloxy side chain. This must be confirmed during method development by infusing the IS standard.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample processing to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample/Standard/QC (100 µL) Add_IS Add Internal Standard (50 µL) Plasma->Add_IS Pretreat Pre-treat with Acid Add_IS->Pretreat SPE_Load Load onto SPE Cartridge Pretreat->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evap Evaporate to Dryness SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify Report Report Concentrations Quantify->Report

Caption: Bioanalytical workflow for Pravastatin quantification.

Data Analysis and Acceptance Criteria

  • Calibration Curve: The calibration curve is constructed by plotting the peak area ratio of Pravastatin to the IS against the nominal concentration of the calibration standards. A weighted (1/x² or 1/x) linear regression is typically used. The correlation coefficient (r²) should be ≥ 0.99.[12]

  • Accuracy and Precision: The accuracy (% bias) and precision (% CV) are evaluated using the QC samples. For a run to be accepted, at least four out of six QC samples should be within ±15% of their nominal values (±20% at the LLOQ). At least 50% of the QCs at each concentration level must meet this criterion.[6][9]

Method Validation: A Trustworthy and Self-Validating System

For this protocol to be used in regulated bioanalysis, a full validation must be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH M10).[7][9][10] The validation process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of Pravastatin or the IS.[17]

  • Matrix Effect: Evaluated to ensure that components in the plasma do not cause ion suppression or enhancement of the analyte or IS signal. This is a critical test when using an analog IS, as its ionization efficiency may be affected differently by the matrix than the analyte.

  • Accuracy and Precision: Determined by analyzing QC samples on at least three separate days to assess intra-day and inter-day variability.[17]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples. While recovery does not need to be 100%, it must be consistent and reproducible.[17]

  • Calibration Curve: The linearity, range, and regression model are established.

  • Stability: The stability of Pravastatin must be demonstrated under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for the expected duration of sample handling.

    • Long-Term Stability: At the intended storage temperature (e.g., -70°C) for the duration of the study.

    • Autosampler Stability: In the processed sample within the autosampler.

By rigorously validating these parameters, the protocol becomes a self-validating system, providing high confidence in the accuracy and reliability of the generated pharmacokinetic data.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of Pravastatin in human plasma using this compound as an internal standard. The use of a structural analog IS is a practical and effective strategy when a stable isotope-labeled standard is unavailable. The provided methodology, rooted in established LC-MS/MS principles and regulatory validation requirements, offers a robust starting point for researchers. Successful implementation and validation of this method will yield high-quality data suitable for pharmacokinetic studies and other applications in drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Patient Treatment and Research Institute. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-148. [Link]

  • SlideShare. (2014). Bioanalytical method validation emea. [Link]

  • Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Ravisankar, P., et al. (2011). Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. Journal of Bioequivalence & Bioavailability, 3(3), 048-051. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Shah, D. A., et al. (2012). High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 61, 1-8. [Link]

  • Zhang, Q., et al. (2014). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 36(5), 652-659. [Link]

  • ResearchGate. (n.d.). A simple and sensitive LC-MS/MS method for determination of pravastatin in human plasma. [Link]

  • Shimadzu. (n.d.). Pravastatin sodium salt. [Link]

  • ResearchGate. (n.d.). Development and validation of analytical methods for Pravastatin. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Nirogi, R., et al. (2006). A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction. Biomedical Chromatography, 20(9), 944-951. [Link]

  • Research and Reviews: Journal of Pharmaceutical and Toxicological Studies. (n.d.). Determination of Pravastatin Sodium by analytical Spectrophotometry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Analytical method development and validation of assay test of pravastatin sodium tablets. [Link]

  • Ahmed, M. F., et al. (2014). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC–MS/MS. Journal of Chromatography B, 967, 124-131. [Link]

  • USP. (n.d.). Pravastatin Sodium. [Link]

  • Shinde, A. C., et al. (2019). Analytical method development and validation of assay test of pravastatin sodium tablets. Journal of Drug Delivery and Therapeutics, 9(2), 115-121. [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Prasanthi, T., et al. (2022). Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research, 4(3), 10-15. [Link]

Sources

Application and Protocol for Stability Studies of Pravastatin 1,1,3,3-Tetramethylbutylamine Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application and protocols for conducting robust stability studies on Pravastatin 1,1,3,3-Tetramethylbutylamine. Pravastatin, a widely prescribed HMG-CoA reductase inhibitor, is susceptible to degradation, making stability assessment a critical aspect of its pharmaceutical development.[1][2][3] The formation of a salt with 1,1,3,3-Tetramethylbutylamine (tert-octylamine) is a strategic approach to potentially enhance the stability and handling properties of the parent drug.[4][5] This document provides the scientific rationale, detailed experimental protocols for forced degradation and long-term stability testing, and validated analytical methodologies essential for the accurate evaluation of the drug substance's stability profile. The protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.[6][7][8][9]

Introduction: The Rationale for Salt Formation in Stability Studies

Pravastatin, a carboxylic acid, is commonly formulated as its sodium salt to improve solubility and bioavailability.[10] However, the choice of the counterion can profoundly influence the physicochemical properties of a drug, including its solid-state stability, hygroscopicity, and degradation kinetics.[4][5] The formation of an amine salt, such as this compound, offers an alternative crystalline form whose stability profile must be thoroughly characterized.[11]

The use of 1,1,3,3-Tetramethylbutylamine, a bulky and non-hygroscopic amine, can confer advantages such as:

  • Reduced Hygroscopicity: Minimizing water uptake, which can be a critical factor in preventing hydrolytic degradation.[4]

  • Modified Crystal Lattice Energy: Potentially leading to a more stable solid form with a higher melting point and reduced susceptibility to degradation.

  • Altered Micro-environmental pH: The nature of the counterion can influence the pH of the immediate environment of the drug substance in the solid state, which can impact its stability.[4][5]

This application note provides the necessary framework to rigorously test these hypotheses and establish a comprehensive stability profile for this compound.

Chemical Structures and Properties

Pravastatin:

  • IUPAC Name: (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid[12]

  • Molecular Formula: C₂₃H₃₆O₇[10]

  • Molecular Weight: 424.53 g/mol [12]

1,1,3,3-Tetramethylbutylamine (tert-Octylamine):

  • IUPAC Name: 2,4,4-trimethylpentan-2-amine[11]

  • Molecular Formula: C₈H₁₉N[13][14]

  • Molecular Weight: 129.24 g/mol [13]

This compound Salt:

  • Molecular Formula: C₃₁H₅₅NO₇[11]

  • Molecular Weight: 553.77 g/mol [15]

Stability Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating analytical method is paramount for separating and quantifying Pravastatin from its potential degradation products. An isocratic Reverse-Phase HPLC (RP-HPLC) method is recommended.

HPLC Method Parameters
ParameterRecommended Specification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time Approximately 20 minutes

Rationale: This method generally provides good resolution between the parent Pravastatin peak and its common degradants, such as the lactone form and epimers.[16][17] The acidic mobile phase helps to ensure sharp peak shapes for the carboxylic acid moiety of Pravastatin.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed through forced degradation studies, ensuring that the peaks of the degradation products are well-resolved from the main Pravastatin peak.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify the likely degradation pathways and to demonstrate the specificity of the analytical method.[1][2][18]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Drug Substance Solution Prepare 1 mg/mL solution in Methanol Start->Solution Thermal Thermal Stress Solid, 105°C, 24h Start->Thermal Expose Solid Photo Photolytic Stress Solid, ICH Q1B conditions Start->Photo Expose Solid Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Solution->Acid Aliquot Base Alkaline Hydrolysis 0.1 M NaOH, 60°C, 2h Solution->Base Aliquot Oxidative Oxidative Degradation 3% H2O2, RT, 24h Solution->Oxidative Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration (e.g., 0.1 mg/mL) Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Data Evaluate Chromatograms: - Peak Purity - % Degradation - Mass Balance HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols
  • Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol. For thermal and photolytic studies, use the solid drug substance.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 8 hours.[18]

  • Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH. Incubate at 60°C for 2 hours. Pravastatin is known to be more sensitive to basic conditions.[19][20]

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[18]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours in a calibrated oven.[18]

  • Photostability: Expose the solid drug substance to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8]

  • Sample Analysis:

    • Before dilution, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, including a control sample stored under normal conditions, to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze by the validated HPLC method. Assess the chromatograms for new peaks, calculate the percentage of degradation, and determine the mass balance.

Potential Degradation Pathways

Statins are susceptible to hydrolysis of the ester group and lactonization of the dihydroxy heptanoic acid side chain, particularly under acidic conditions.[19] Oxidation and isomerization are also possible degradation routes.[10]

Degradation_Pathways Pravastatin Pravastatin Lactone Pravastatin Lactone Pravastatin->Lactone Acidic pH, Heat Epi 6-epi-Pravastatin Pravastatin->Epi Isomerization Hydrolysis_Product Side-chain Hydrolysis Product Pravastatin->Hydrolysis_Product Strong Acid/Base Oxidation_Product Oxidized Derivatives Pravastatin->Oxidation_Product Oxidizing Agent (e.g., H2O2)

Caption: Potential Degradation Pathways of Pravastatin.

Long-Term and Accelerated Stability Study Protocol

This protocol outlines the formal stability study designed to establish the re-test period for the drug substance under recommended storage conditions.[6][21]

Study Design
  • Batches: A minimum of three primary batches of this compound should be included in the study.[6][8]

  • Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Rationale: These conditions are mandated by ICH guidelines for global regulatory submissions.[7] The intermediate condition is only required if a significant change occurs during the accelerated study.

Testing Schedule

The frequency of testing should be sufficient to establish the stability profile of the drug substance.

Study TypeTesting Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24, 36
Accelerated 0, 3, 6

Rationale: This schedule allows for the timely detection of any changes in the drug substance's quality attributes and is consistent with ICH recommendations.[7][8]

Stability-Indicating Tests

At each time point, samples should be tested for the following attributes:

  • Appearance: Visual inspection for any changes in physical state, color, or clarity.

  • Assay: Quantification of Pravastatin content using the validated HPLC method.

  • Related Substances/Impurities: Determination of known and unknown degradation products using the validated HPLC method.

  • Water Content: (e.g., by Karl Fischer titration) to assess hygroscopicity.

  • Clarity and Color of Solution: As per pharmacopeial methods.

Evaluation and Specifications
  • Significant Change: A "significant change" is defined as a failure to meet the established acceptance criteria. For a drug substance, this could include a significant decrease in assay value or exceeding the acceptance criteria for impurities.

  • Data Analysis: The results should be evaluated to determine the stability of this compound and to establish a re-test period. This often involves trend analysis and, if necessary, statistical analysis of the data.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive stability assessment of this compound. By systematically evaluating the drug substance under various stress, accelerated, and long-term conditions, researchers and drug development professionals can establish its intrinsic stability, predict its shelf-life, and ensure the development of a safe, effective, and stable pharmaceutical product. Adherence to these scientifically grounded and ICH-compliant protocols is essential for regulatory success and for ensuring the quality of the final drug product.

References

  • Pravastatin | C23H36O7 | CID 54687 - PubChem. National Center for Biotechnology Information. [Link]

  • Forced degradation study of statins: a review. SciSpace. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. [Link]

  • Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Taylor & Francis Online. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis. [Link]

  • A Review of Analytical Methods for Determination of Pravastatin in Pharmaceutical Dosage Forms and Biological Fluids. PharmaTutor. [Link]

  • Forced degradation study of statins: A review. ResearchGate. [Link]

  • Analytical method development and validation of assay test of pravastatin sodium tablets. ResearchGate. [Link]

  • Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. [Link]

  • Pravastatin. Wikipedia. [Link]

  • Chemical structure of pravastatin | Download Scientific Diagram. ResearchGate. [Link]

  • Review on Forced Degradation Study of St
  • 1,1,3,3-Tetramethylbutylamine - LabSolutions | Lab Chemicals & Equipment. LabSolutions. [Link]

  • (PDF) Stability study of pravastatin under hydrolytic conditions assessed by HPLC. ResearchGate. [Link]

  • This compound | C31H55NO7 | CID 46782776. PubChem. [Link]

  • Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets: Method Development and Validation. Journal of Applied Pharmaceutical Science. [Link]

  • Determination of Pravastatin Sodium by analytical Spectrophotometry. RJPT. [Link]

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate. [Link]

  • Counterion. Wikipedia. [Link]

  • Review on Forced Degradation Study of Statins. ProQuest. [Link]

  • The Role of Counter-Ions in Peptides—An Overview. PMC - NIH. [Link]

  • Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum. PubMed Central. [Link]

  • Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. PMC - PubMed Central. [Link]

  • CAS No : 151006-14-3 | Product Name : this compound. Pharmaffiliates. [Link]

Sources

Troubleshooting & Optimization

Pravastatin 1,1,3,3-Tetramethylbutylamine peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Pravastatin, specifically addressing the common issue of peak tailing when using 1,1,3,3-Tetramethylbutylamine as an ion-pairing agent. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve chromatographic challenges, ensuring data integrity and method robustness.

Frequently Asked Questions (FAQs)

Q1: Why is my Pravastatin peak tailing even when using an ion-pairing agent like 1,1,3,3-Tetramethylbutylamine?

Peak tailing for Pravastatin, an acidic compound, in reversed-phase HPLC often points to unwanted secondary interactions between the analyte and the stationary phase.[1][2][3] While 1,1,3,3-Tetramethylbutylamine (a bulky amine) is added to the mobile phase to act as an ion-pairing agent for acidic analytes, peak tailing can still occur due to several underlying factors:

  • Residual Silanol Interactions: The most common cause is the interaction of Pravastatin's carboxylate group with active, unreacted silanol groups (Si-OH) on the silica-based stationary phase.[2][4] These acidic silanols can become deprotonated (SiO-) at mobile phase pH levels greater than 3, creating sites for strong ionic interactions that delay the elution of a portion of the analyte, resulting in a tail.[1][3]

  • Inadequate Ion-Pairing: The concentration or effectiveness of the 1,1,3,3-Tetramethylbutylamine may be insufficient to fully pair with Pravastatin or to shield it from interacting with the active sites on the column.

  • Mobile Phase pH Issues: If the mobile phase pH is not optimally controlled, it can affect the ionization state of both Pravastatin and the residual silanols, exacerbating tailing.[1][4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can create new active sites that lead to peak tailing.[5]

  • Extra-Column Effects: Physical issues such as dead volume in tubing, fittings, or the detector flow cell can cause peak dispersion and tailing.[1][5][6]

Q2: What is the role of 1,1,3,3-Tetramethylbutylamine in the mobile phase?

1,1,3,3-Tetramethylbutylamine is used as a cationic ion-pairing agent. In reversed-phase chromatography, it is added to the mobile phase to improve the retention and peak shape of acidic analytes like Pravastatin. The mechanism involves the positively charged amine pairing with the negatively charged carboxylate group of Pravastatin. This forms a neutral, more hydrophobic ion-pair that has a stronger interaction with the non-polar C18 stationary phase, leading to increased retention and, ideally, a more symmetrical peak shape by masking the analyte's polar functional group.

Q3: What is an acceptable peak tailing factor?

According to the United States Pharmacopeia (USP), a tailing factor (T) of ≤ 2.0 is generally considered acceptable for pharmaceutical analysis. However, for robust and precise quantification, a tailing factor as close to 1.0 as possible is ideal. A value greater than 1.2 may indicate a need for method optimization.[3]

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase to Mitigate Peak Tailing

This guide focuses on the chemical aspects of the separation, addressing how to adjust your mobile phase to improve Pravastatin peak symmetry.

Q: My Pravastatin peak has a tailing factor of 2.5. What is the first thing I should check with my mobile phase?

A: The first and most critical parameter to investigate is the mobile phase pH.

The pH controls the ionization state of both your analyte (Pravastatin) and the problematic silanol groups on the column.

  • The Science: Pravastatin has a carboxylic acid group, making it an acidic compound. At a pH above its pKa, it will be deprotonated and negatively charged. Silanol groups on the silica surface are also acidic and become negatively charged at pH values above ~3-4.[3] This leads to electrostatic repulsion between the analyte and the stationary phase, but more problematically, it can lead to strong interactions with any positively charged sites or metal contaminants on the silica surface, causing peak tailing.[4]

  • Actionable Protocol:

    • Determine the pKa of Pravastatin: Pravastatin has a pKa of approximately 4.2.

    • Adjust Mobile Phase pH: To ensure consistent ionization and minimize silanol interactions, adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For Pravastatin, a lower pH is often beneficial. Operating at a pH of around 2.5-3.0 will ensure the carboxylic acid group is protonated (neutral), and it will also suppress the ionization of the surface silanols, minimizing secondary interactions.[3][4]

    • Buffer Selection: Use an appropriate buffer to maintain a stable pH. For a target pH of 2.5-3.0, a phosphate buffer is a common and effective choice. Ensure the buffer concentration is adequate (typically 10-25 mM) to provide sufficient buffering capacity.[4]

Q: I've adjusted the pH, but the tailing persists. What's the next step?

A: Evaluate the concentration and type of your ion-pairing agent.

  • The Science: The ion-pairing agent, 1,1,3,3-Tetramethylbutylamine, should be present in a sufficient concentration to form an ion pair with Pravastatin. However, an excessively high concentration can lead to the formation of micelles or alter the stationary phase in undesirable ways.

  • Actionable Protocol:

    • Concentration Optimization: Systematically vary the concentration of 1,1,3,3-Tetramethylbutylamine in your mobile phase. Start with a typical concentration (e.g., 5-10 mM) and evaluate concentrations both higher and lower to find the optimal level that provides the best peak symmetry without excessive retention.

    • Alternative Pairing Agents: If 1,1,3,3-Tetramethylbutylamine is not providing the desired peak shape, consider an alternative. Triethylamine (TEA) is another common amine additive used to mask silanol groups and can be effective at concentrations around 0.1% (v/v).[7]

Troubleshooting Workflow: Mobile Phase Optimization

Caption: Decision tree for diagnosing hardware vs. chemical causes of peak tailing.

Summary of Key Parameters and Recommendations

ParameterPotential IssueRecommended Action
Mobile Phase pH Too close to analyte pKa; allows silanol ionization.Adjust pH to 2.5-3.0 using a suitable buffer (e.g., phosphate). [3][4]
Ion-Pair Reagent Insufficient concentration or effectiveness.Optimize concentration of 1,1,3,3-Tetramethylbutylamine or try an alternative like TEA.
Column Chemistry Active residual silanol groups.Use a modern, high-purity, fully end-capped C18 column. Consider a polar-embedded phase. [3][8]
Column Condition Contamination or physical void at the inlet.Flush the column according to manufacturer's instructions or replace it if a void is present. [9]
System Hardware Extra-column dead volume.Check all fittings; use minimal length/ID tubing between column and detector. [6][10]

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (n.d.). Washing Ion Pairing Columns. Retrieved from [Link]

  • Brain-Isasi, S., et al. (2016). Stability study of pravastatin under hydrolytic conditions assessed by HPLC. Journal of the Chilean Chemical Society.
  • Hawach Scientific. (2023, October 7). How to Reduce the Effect of Ionic Reagents on HPLC Columns? Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.).
  • Piecha, M., et al. (2009). Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. Environmental Chemistry Letters.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ChemComplete. (2020, October 31).
  • MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
  • Scribd. (n.d.).
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

Sources

improving resolution of Pravastatin and impurities with tetramethylbutylamine salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of Pravastatin and its impurities. This resource is designed for researchers, analytical scientists, and drug development professionals seeking to optimize their separation methods. This guide provides in-depth, experience-based answers to common challenges, with a special focus on clarifying the role of amine salts and improving method robustness and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the role of 1,1,3,3-tetramethylbutylamine in the analysis of Pravastatin? Is it an ion-pair reagent?

This is a common point of confusion. While 1,1,3,3-tetramethylbutylamine is a quaternary amine, in the context of official pharmacopoeial methods (like the USP monograph), it is not used as an ion-pair reagent in the mobile phase. Instead, it is used to form a salt with Pravastatin to create the "USP Pravastatin 1,1,3,3-Tetramethylbutylamine Reference Standard" (RS).[1][2]

The primary reasons for using this specific salt as a reference standard are its improved stability and handling characteristics compared to the sodium salt, particularly in its solid form. For the actual chromatographic separation, this reference standard is dissolved and injected, but the separation mechanism relies on the mobile phase conditions, not on tetramethylbutylamine acting as an ion-pair reagent.

Q2: Why is ion-pair chromatography a consideration for Pravastatin analysis?

Pravastatin is an organic acid with a carboxylate group that is ionized (negatively charged) at neutral or moderately acidic pH.[3] Its impurities may have similar acidic functional groups. In reversed-phase chromatography, highly polar, ionized compounds are often poorly retained on non-polar stationary phases (like C18), leading to elution near the void volume and poor resolution from other polar impurities.

Ion-pair chromatography is a technique used to increase the retention of such ionic analytes. A cationic ion-pairing agent (like a quaternary amine) is added to the mobile phase. This agent forms a neutral, hydrophobic ion pair with the negatively charged analyte, which then has a stronger interaction with the stationary phase, leading to increased retention and potentially better separation.[4]

Q3: What are the key parameters to control in a reversed-phase HPLC method for Pravastatin and its impurities?

Based on official methods and chromatographic principles, the most critical parameters are:

  • Mobile Phase pH: This is arguably the most crucial factor. The pH must be carefully controlled to maintain a consistent ionization state for both Pravastatin and its impurities.[2][5] Small shifts in pH can lead to significant changes in retention time and selectivity. Official methods often use acetate or phosphate buffers to ensure a stable pH.[6]

  • Buffer Concentration: The buffer must have sufficient capacity to control the mobile phase pH, especially when samples are prepared in a different solvent. A typical concentration is in the 10-25 mM range.[7][8]

  • Organic Modifier Concentration: The ratio of the organic solvent (typically methanol or acetonitrile) to the aqueous buffer controls the overall retention of the analytes.[9] Adjusting this ratio is a primary tool for optimizing resolution.

  • Column Temperature: Maintaining a constant column temperature is vital for reproducible retention times and selectivity.[10]

Troubleshooting Guide: Resolving Pravastatin and Impurity Peaks

This section addresses specific problems you may encounter during method development and routine analysis.

Issue 1: Poor Resolution Between Pravastatin and a Key Impurity (e.g., Pravastatin Related Compound A)

Potential Causes & Solutions

  • Suboptimal Mobile Phase pH: The relative separation between two ionizable compounds is often highly dependent on pH. A small change can alter the charge of one analyte more than the other, thus affecting selectivity.

    • Troubleshooting Steps:

      • Identify the pKa of Pravastatin (~4.2 for the carboxylic acid).

      • Systematically adjust the mobile phase pH in small increments (±0.2 pH units) around the current setpoint. For example, if your method uses a pH of 5.6, evaluate performance at pH 5.4 and 5.8.

      • Observe the change in relative retention time (RRT) and resolution between the critical pair. The goal is to maximize separation.

  • Incorrect Organic Modifier Ratio: The current percentage of acetonitrile or methanol may not be optimal for separating the specific impurity pair.

    • Troubleshooting Steps:

      • If the peaks are eluting too early and are bunched together, decrease the organic solvent concentration in 2-3% increments. This will increase retention for all components and may improve resolution.

      • If the peaks are broad and retention times are excessively long, increase the organic solvent concentration in 2-3% increments.

      • Consider switching the organic modifier (e.g., from methanol to acetonitrile or vice-versa). Acetonitrile and methanol offer different selectivities due to their distinct chemical properties.

  • Insufficient Column Efficiency: The column may be aging, contaminated, or simply not providing enough theoretical plates for the separation.

    • Troubleshooting Steps:

      • Check the column's performance by injecting a standard under the original method conditions and comparing the results (peak shape, plate count) to a new column.

      • If performance has degraded, attempt to wash the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol, then back in reverse order).

      • If washing fails, replace the column. Consider using a column with a smaller particle size (e.g., sub-2 µm or solid-core particles) for higher efficiency, but be mindful of the increased backpressure.

Issue 2: Excessive Peak Tailing for Pravastatin or Other Acidic Impurities

Potential Causes & Solutions

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica surface of the column can have a negative charge (SiO⁻) at mid-range pH. These sites can interact electrostatically with sample cations or cause undesirable adsorption of acidic analytes, leading to peak tailing.[11]

    • Troubleshooting Steps:

      • Lower the Mobile Phase pH: Adjusting the pH to a more acidic value (e.g., pH 3.0-4.0) will protonate the silanol groups (Si-OH), neutralizing them and minimizing these secondary interactions.[10]

      • Add a Competing Amine: Official pharmacopoeia methods often include a small amount of an amine like triethylamine (TEA) in the mobile phase.[12] TEA acts as a "silanol blocker" by preferentially interacting with the active silanol sites, preventing the analyte from doing so and thereby improving peak shape. Start with a low concentration (e.g., 0.1% v/v) and optimize as needed.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[8]

    • Troubleshooting Steps:

      • Dilute the sample by a factor of 5 or 10 and re-inject.

      • If the peak shape improves and becomes more symmetrical, the original sample concentration was too high. Adjust the sample preparation procedure accordingly.

  • Column Contamination/Deterioration: Strongly retained basic compounds from previous injections can bind to the column and create active sites that cause tailing for subsequent acidic analytes.

    • Troubleshooting Steps:

      • Follow a rigorous column cleaning procedure as described in the previous section.

      • Always use a guard column to protect the analytical column from strongly adsorbed contaminants.

Issue 3: Unstable or Drifting Retention Times

Potential Causes & Solutions

  • Inadequate Column Equilibration: Ion-pair or pseudo-ion-pair systems (like those with TEA) require longer equilibration times for the mobile phase additives to fully adsorb onto the stationary phase surface.

    • Troubleshooting Steps:

      • Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes before the first injection.

      • When changing mobile phase composition, a longer equilibration period is necessary. Monitor the baseline until it is stable before starting the sequence.[10]

  • Mobile Phase pH Instability: The buffer may be improperly prepared, be outside its effective buffering range, or be degrading over time.

    • Troubleshooting Steps:

      • Prepare fresh mobile phase daily.

      • Always measure the pH after mixing aqueous and organic components, as the pH can shift.

      • Ensure the chosen buffer's pKa is within ±1 pH unit of the target mobile phase pH for maximum buffering capacity.

  • Fluctuating Column Temperature: Even small changes in ambient temperature can affect retention times.

    • Troubleshooting Steps:

      • Use a thermostatted column compartment and maintain a constant temperature, typically slightly above ambient (e.g., 30-35 °C), to ensure reproducibility.[10]

Experimental Protocols & Data

Protocol 1: Standard USP-Style Mobile Phase Preparation

This protocol is based on the principles outlined in the USP monograph for Pravastatin Sodium analysis.

  • Prepare Acetate Buffer (pH 5.6):

    • Dissolve 16.4 g of anhydrous sodium acetate in 1600 mL of HPLC-grade water in a 2000 mL volumetric flask.

    • Adjust the pH to 5.6 using glacial acetic acid.

    • Add water to the final volume of 2000 mL and mix thoroughly.

  • Prepare Mobile Phase:

    • Combine the prepared Acetate Buffer (pH 5.6) with HPLC-grade methanol in the desired ratio (e.g., a starting point could be 80:20 v/v buffer:methanol).[2]

    • Mix well.

  • Filter and Degas:

    • Filter the final mobile phase through a 0.45 µm solvent-compatible filter.

    • Degas the mobile phase using sonication or vacuum degassing before use to prevent air bubbles in the pump.

Table 1: Example HPLC Method Parameters (USP-Based)
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good retention and efficiency.
Mobile Phase Acetate Buffer (pH 5.6) / MethanolBuffered to control ionization; organic modifier elutes analytes.
Gradient Isocratic or Gradient (Method Dependent)Isocratic for simplicity; gradient for complex mixtures of impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 238 nmWavelength of maximum absorbance for Pravastatin.[2][9]
Injection Vol. 10 µLA standard volume to avoid overload.
Diluent Methanol / Water (1:1 v/v)Ensures sample solubility and compatibility with the mobile phase.[1]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Poor Resolution

G Start Poor Resolution (Critical Pair) Check_pH Adjust Mobile Phase pH (±0.2 units) Start->Check_pH Check_Organic Adjust Organic % (±2-3%) Check_pH->Check_Organic No Resolved Resolution Acceptable Check_pH->Resolved Yes Check_Organic->Resolved Yes Switch_Solvent Switch Organic Solvent (MeOH <-> ACN) Check_Organic->Switch_Solvent No Check_Column Evaluate Column Performance Check_Column->Resolved Yes Replace_Column Replace Column Check_Column->Replace_Column No Switch_Solvent->Check_Column No Switch_Solvent->Resolved Yes

Caption: A systematic workflow for troubleshooting poor peak resolution.

Diagram 2: Mechanism of Peak Tailing due to Silanol Interactions

G cluster_0 Column Stationary Phase cluster_1 Mobile Phase Silanol SiO⁻ (Active Silanol Site) Pravastatin Pravastatin-COO⁻ Pravastatin->Silanol Undesirable Ionic Interaction (Causes Tailing)

Caption: Illustration of how active silanols cause peak tailing.

References

  • Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • Pravastatin Sodium USP Monograph. (2022, May 20). Phenomenex. Retrieved from [Link]

  • USP purity analysis of pravastatin sodium using the Agilent 1120 Compact LC. (2010, June 15). ManualLib.com. Retrieved from [Link]

  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. (2021, August 3). Molecules. Retrieved from [Link]

  • USP Monographs: Pravastatin Sodium Tablets. (n.d.). uspbpep.com. Retrieved from [Link]

  • Pravastatin Sodium Ph. Eur Monograph. (2022, May 20). Phenomenex. Retrieved from [Link]

  • Ion Pair Chromatography: A Critical Perspective. (2017, May 15). MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • Reversed-phase ion-pair liquid chromatography of some quaternary ammonium drugs. (1988). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Pravastatin Sodium. (n.d.). USP-NF. Retrieved from [Link]

  • Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. (2010). International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Ion pair chromatography reagents. (n.d.). Scharlab. Retrieved from [Link]

  • Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. (2007). Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. (2022). Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Pharmaeli. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]

Sources

degradation of Pravastatin 1,1,3,3-Tetramethylbutylamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pravastatin 1,1,3,3-Tetramethylbutylamine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in solution. As this salt is a primary reference standard, maintaining its integrity is paramount for accurate experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the stability of pravastatin solutions.

Q1: What is this compound, and why is its stability in solution important?

A1: this compound is a salt form of pravastatin, a statin drug used to lower cholesterol.[1][] This specific salt is frequently used as a United States Pharmacopeia (USP) reference standard for analytical purposes.[3][4] Its stability in solution is critical because any degradation of the reference standard will lead to inaccurate quantification in pharmaceutical analysis, flawed results in drug development studies, and unreliable quality control. The primary pravastatin molecule is susceptible to degradation through several pathways, including hydrolysis and isomerization, which can alter its chemical structure and analytical response.[5][6][7]

Q2: What are the primary degradation pathways for pravastatin in an aqueous solution?

A2: Pravastatin's structure contains a β,δ-dihydroxy heptanoic acid side chain and an ester group, making it vulnerable to several degradation mechanisms:

  • Acid-Catalyzed Hydrolysis and Lactonization: In acidic conditions (pH < 4), the open hydroxy acid form of pravastatin can undergo intramolecular cyclization to form a neutral lactone species.[5][8] This is a reversible, pH-dependent equilibrium.

  • Isomerization/Epimerization: Acidic conditions can also promote the isomerization (epimerization) of pravastatin, leading to stereochemical variants with different biological and chromatographic properties.[5]

  • Base-Catalyzed Hydrolysis: While more stable than in acid, pravastatin can still degrade under strongly alkaline conditions (pH > 9), particularly at elevated temperatures, via hydrolysis of its ester linkage.[6][9]

  • Oxidation: The molecule is susceptible to oxidative stress, for instance, in the presence of hydrogen peroxide.[7][9]

  • Photodegradation: Exposure to UV light can induce significant degradation.[7][9]

  • Thermal Degradation: High temperatures accelerate all degradation pathways, especially hydrolysis.[6][9]

Q3: What is the role of the 1,1,3,3-Tetramethylbutylamine counter-ion in the stability of the solution?

A3: 1,1,3,3-Tetramethylbutylamine (also known as tert-Octylamine) is a basic organic amine that forms an ion pair with the carboxylic acid group of pravastatin.[1][10] When the salt is dissolved in neutral, unbuffered water, the amine will create a slightly alkaline environment, which can initially help protect the pravastatin from acid-catalyzed lactonization. However, it is not a buffer. The final pH of the solution will depend on the concentration and the solvent used. For rigorous experiments, it is crucial to dissolve the salt in a well-defined buffer system to maintain a stable pH. The amine itself is incompatible with strong oxidizing agents.[11]

Q4: What are the ideal storage conditions for a pravastatin stock solution?

A4: To maximize stability, a pravastatin stock solution should be:

  • Buffered: Prepare the solution in a buffer with a pH in the neutral to slightly alkaline range (pH 7 to 9).[6][12] A study demonstrated good chemical stability in a sodium bicarbonate solution.[12][13]

  • Protected from Light: Store solutions in amber vials or wrap containers in foil to prevent photolytic degradation.[9]

  • Stored at Low Temperature: Refrigeration (2-8°C) is recommended for short-term storage (days to a week). For long-term storage, freezing (≤ -20°C) is preferable. Avoid repeated freeze-thaw cycles.

  • Sealed from Air: Use tightly sealed containers to minimize exposure to oxygen and prevent solvent evaporation. Storing under an inert gas like nitrogen or argon can further prevent oxidative degradation.[3]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during experiments.

Problem: I'm observing a new, earlier-eluting peak in my reverse-phase HPLC chromatogram after leaving my pravastatin solution at acidic pH.

Cause: This is a classic sign of lactonization. The pravastatin hydroxy acid is an anion at neutral pH and is relatively polar. Under acidic conditions, it can cyclize into its lactone form.[5] This lactone is a neutral, less polar molecule, causing it to elute earlier than the parent compound on a C18 reverse-phase column.

Troubleshooting Workflow: Peak Identification

G cluster_0 Troubleshooting: Unexpected HPLC Peak Start Unexpected Peak Observed in Pravastatin Solution Check_pH What was the solution pH? Start->Check_pH Acidic Acidic (pH < 5) Check_pH->Acidic Acidic Neutral_Alkaline Neutral / Alkaline (pH > 6) Check_pH->Neutral_Alkaline Neutral/ Alkaline Check_Elution Does the new peak elute earlier than pravastatin? Acidic->Check_Elution Check_Stress Were there other stressors? (UV light, H2O2, Heat) Neutral_Alkaline->Check_Stress Likely_Lactone High Probability: Pravastatin Lactone Check_Elution->Likely_Lactone Yes Isomer_Product Possible Isomer (Epimer) May co-elute or elute closely Check_Elution->Isomer_Product No / Very Close Confirm Confirm with LC-MS or by adjusting pH back to >7 (lactone should revert) Likely_Lactone->Confirm Oxidative_Product Possible Oxidative or Thermal Degradant Check_Stress->Oxidative_Product Yes

Caption: A workflow for diagnosing unexpected peaks in pravastatin HPLC analysis.

Solution:

  • pH Control: Immediately buffer your working solutions to a pH between 7.0 and 9.0. Phosphate or bicarbonate buffers are suitable.[6][12]

  • Confirmation: To confirm if the unknown peak is the lactone, take an aliquot of the degraded sample and adjust the pH to ~8-9. Let it sit for a few hours at room temperature. Re-inject the sample. If the unknown peak decreases and the main pravastatin peak increases, it confirms the reversible lactone-hydroxy acid equilibrium.

  • Method Adjustment: If you must work in an acidic mobile phase for chromatography, prepare your samples in a neutral or slightly basic diluent and inject them immediately to minimize on-instrument lactonization.

Problem: My pravastatin concentration is decreasing over time, even when stored in a buffered solution in the dark at 4°C.

Cause: While buffering and refrigeration significantly slow degradation, they do not stop it completely, especially over extended periods (weeks to months). Several factors could be at play:

  • Microbial Contamination: Non-sterile buffers can support microbial growth, which may alter the solution pH or directly metabolize the drug.

  • Oxidative Stress: Dissolved oxygen in the buffer can contribute to slow oxidation.

  • Inaccurate Buffering: The buffer capacity may be insufficient to counteract any contaminants, or the initial pH may have been set incorrectly.

Solution:

  • Verify pH: Re-measure the pH of your stock solution. If it has drifted, the buffer may be compromised or of insufficient strength.

  • Microbiological Analysis: For long-term studies, filter-sterilize the buffer and prepare the solution under aseptic conditions. Microbiological analysis can confirm if there is contamination.[12]

  • Use Fresh Solutions: For the most accurate quantitative work, prepare fresh stock solutions from the solid reference standard on the day of use or, at most, within a few days if stored properly.

  • Inert Gas Purge: For maximum stability in long-term studies, consider gently bubbling an inert gas like nitrogen or argon through your solvent before preparing the solution to remove dissolved oxygen.

Section 3: Key Experimental Protocols

Protocol 3.1: Preparation of a Stable Pravastatin Working Stock Solution

This protocol describes how to prepare a 1 mg/mL stock solution suitable for daily use.

Materials:

  • This compound Reference Standard

  • 0.05 M Sodium Bicarbonate Buffer (or 0.05 M Potassium Phosphate Buffer)

  • High-purity water

  • pH meter

  • Volumetric flasks (Class A)

  • Amber glass storage vials

Procedure:

  • Prepare Buffer: Dissolve the appropriate amount of sodium bicarbonate or potassium phosphate in high-purity water to make a 0.05 M solution. Adjust the pH to 8.0 ± 0.2 using dilute NaOH or HCl.

  • Weigh Standard: Accurately weigh the required amount of this compound standard. (Note: Account for the molecular weight difference between the salt and the free acid form if necessary for your calculations).

  • Dissolve: Transfer the weighed standard to a volumetric flask. Add approximately 70% of the final volume of the pH 8.0 buffer. Gently swirl or sonicate briefly to dissolve completely.

  • Dilute to Volume: Once dissolved, bring the solution to the final volume with the pH 8.0 buffer. Mix thoroughly.

  • Store Properly: Transfer aliquots of the solution into amber glass vials, cap tightly, and store at 2-8°C. For use beyond one week, store at -20°C.

Protocol 3.2: Conducting a Forced Degradation Study

Forced degradation studies are essential to understand degradation pathways and validate the stability-indicating nature of analytical methods.[14][15][16] The following conditions are a common starting point.

Materials:

  • 1 mg/mL Pravastatin stock solution (prepared in water or a weak buffer)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Heating oven, UV light chamber (e.g., 254 nm or 366 nm)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare Samples: For each condition, mix equal parts of the pravastatin stock solution with the stressor solution in separate vials. Include a control sample (pravastatin stock mixed with water).

    • Acid Hydrolysis: Mix with 1 M HCl to get a final concentration of 0.5 M HCl. Heat at 80°C for 6 hours.[9]

    • Base Hydrolysis: Mix with 1 M NaOH to get a final concentration of 0.5 M NaOH. Heat at 80°C for 6 hours.[9]

    • Oxidative Degradation: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 6 hours.[9]

    • Thermal Degradation: Heat the control sample at 105°C for 8 hours.[9]

    • Photolytic Degradation: Expose the control sample to UV light.[9]

  • Neutralization: Before analysis, cool the acid and base samples to room temperature and carefully neutralize them with NaOH or HCl, respectively.

  • Analysis: Dilute all samples to an appropriate concentration and analyze by HPLC-UV, comparing the chromatograms of the stressed samples to the control sample.

Section 4: Data Interpretation and Visualization

Pravastatin Degradation Pathways

The primary degradation pathways for pravastatin involve the interplay between its hydroxy acid form and its lactone, along with potential isomerization.

G cluster_main Pravastatin Degradation Pathways in Solution Pravastatin Pravastatin (Active Hydroxy Acid Form) Lactone Pravastatin Lactone (Less Polar Degradant) Pravastatin->Lactone Acidic pH (H+) Heat Isomer Epimerized Pravastatin (Isomeric Impurity) Pravastatin->Isomer Acidic pH (H+) Oxidized Oxidized Products Pravastatin->Oxidized Oxidizing Agent (e.g., H2O2) Hydrolyzed_Ester Ester Hydrolysis Products Pravastatin->Hydrolyzed_Ester Strong Base (OH-) High Heat Lactone->Pravastatin Alkaline pH (OH-)

Sources

Technical Support Center: Optimizing Mobile Phase for Pravastatin & 1,1,3,3-Tetramethylbutylamine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Pravastatin and its 1,1,3,3-Tetramethylbutylamine salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting robust HPLC methods for this unique compound pair. By explaining the fundamental principles behind the methodology, this document serves as both a practical guide and an educational resource.

Introduction: The Analytical Challenge

Pravastatin is a hydrophilic, acidic active pharmaceutical ingredient (API), while its common salt form utilizes 1,1,3,3-Tetramethylbutylamine (TMBA), a basic counter-ion. Simultaneously analyzing an acid and a base on a single reversed-phase chromatogram presents a significant challenge. Without precise control of the mobile phase, analysts often encounter issues such as poor peak shape, inadequate retention, and unreliable quantification. This guide provides a structured, question-and-answer approach to mobile phase optimization using ion-pair reversed-phase chromatography, transforming this analytical challenge into a routine, robust separation.

Part 1: Foundational Knowledge - Frequently Asked Questions

Q1: What are the key chemical properties of Pravastatin and TMBA that affect their chromatographic behavior?

Understanding the physicochemical properties of your analytes is the first step in method development.

  • Pravastatin: This molecule contains a carboxylic acid group, making it an acidic compound with a pKa of approximately 4.2.[1] Below this pH, it is largely in its neutral, non-ionized form, which is more hydrophobic and thus better retained on a reversed-phase column. Above this pH, it becomes an ionized carboxylate anion, which is highly polar and will have very little retention. Pravastatin is also susceptible to pH-dependent degradation, forming its lactone and epimerized impurities.[1][2]

  • 1,1,3,3-Tetramethylbutylamine (TMBA): Also known as tert-Octylamine, this is a primary amine, making it a basic compound.[3] It will be in its neutral, non-ionized form at high pH and will be a positively charged ammonium cation at low to neutral pH.

The simultaneous requirement for retaining both a compound that is non-ionized at low pH and one that is non-ionized at high pH makes conventional reversed-phase chromatography impractical.

Q2: Why is a specialized approach like Ion-Pair Chromatography (IPC) necessary for this analysis?

Ion-Pair Chromatography (IPC) is a technique used to separate charged analytes on reversed-phase columns.[4] It involves adding an "ion-pairing reagent" to the mobile phase that has a charge opposite to that of the analyte.[4][5]

Here's why it's the ideal solution:

  • Charge Formation: By setting the mobile phase pH to an intermediate value (e.g., pH 5-7), we can ensure that Pravastatin is fully deprotonated (negatively charged) and TMBA is fully protonated (positively charged).

  • Ion-Pair Formation: The positively charged TMBA can then form an electrostatic bond with the negatively charged Pravastatin. This newly formed complex is electrically neutral and has a significantly increased hydrophobicity compared to the individual ions.

  • Retention: This neutral, hydrophobic ion-pair can be effectively retained and separated on a standard C18 or C8 reversed-phase column.[4]

Essentially, IPC allows us to retain two otherwise unretainable polar ions by pairing them up into a single, retainable neutral complex.

Part 2: Mobile Phase Optimization - A Step-by-Step Guide

This section provides a logical workflow for developing a robust method from scratch.

Q3: How do I select the appropriate buffer and control the mobile phase pH?

Controlling the mobile phase pH is the single most critical factor for a successful and reproducible separation.[6]

Step-by-Step pH & Buffer Selection:

  • Define Target pH: To ensure both Pravastatin (pKa ~4.2) and TMBA are ionized, select a pH at least 1.5-2 units away from their respective pKa values.[7][8] A good starting point, as suggested by pharmacopeial methods, is a pH between 5.0 and 6.0.[9][10]

  • Choose a Buffering Agent: Select a buffer whose pKa is within ±1 pH unit of your target pH to ensure maximum buffering capacity.

    • Acetate Buffers (pKa ~4.76): Ideal for a target pH of 5.0-5.6.

    • Phosphate Buffers (pKa2 ~7.2): Suitable if a higher pH is required, but acetate is often sufficient.

  • Determine Buffer Concentration: A concentration of 10-25 mM is generally recommended.[11] This is high enough to provide good buffering capacity and improve peak shape but low enough to avoid precipitation when mixed with the organic modifier.[11]

  • pH Measurement: Crucially, always measure and adjust the pH of the aqueous buffer portion before mixing it with the organic modifier. The addition of an organic solvent will alter the apparent pH reading of a standard electrode.

Q4: What is the role of the ion-pairing reagent (IPR) and how is its concentration optimized?

In this specific analysis, the counter-ion 1,1,3,3-Tetramethylbutylamine itself acts as the primary cationic ion-pairing reagent for Pravastatin. However, the principles of IPR optimization are still critical for controlling retention and selectivity, especially concerning related impurities.

  • Mechanism: The TMBA cations in the mobile phase can also adsorb onto the hydrophobic stationary phase, creating a dynamic positive charge on the surface. This allows for a secondary retention mechanism via ion-exchange for Pravastatin and any other anionic impurities.

  • Concentration: The concentration of the IPR directly impacts retention.[4]

    • Too Low: Insufficient pairing will lead to poor retention and peak shape for Pravastatin.

    • Too High: Can cause excessively long retention times and prolonged column equilibration.[4][12]

    • Optimization: Start with a concentration in the 5-10 mM range. Systematically increase or decrease the concentration to achieve the desired retention time for the Pravastatin-TMBA pair. The typical working range for IPRs is between 0.5 and 20 mM.[4]

Q5: Which organic modifier should I choose, and how do I optimize the separation?

The organic modifier controls the overall elution strength of the mobile phase. Acetonitrile and methanol are the two most common choices in reversed-phase HPLC.[13][14]

FeatureAcetonitrile (ACN)Methanol (MeOH)Rationale & Recommendation
Elution Strength Stronger eluent (less is needed)Weaker eluent (more is needed)ACN can lead to shorter run times.
Selectivity Different selectivity profileDifferent selectivity profileIt is highly recommended to screen both solvents during method development, as they can significantly alter the elution order of impurities.[15][16][17]
Backpressure Lower viscosity with waterHigher viscosity with waterACN generates lower system backpressure, allowing for higher flow rates or the use of smaller particle columns.[13]
UV Cutoff ~190 nm~205 nmBoth are suitable for Pravastatin detection at 238 nm. ACN provides a cleaner baseline at lower wavelengths.[13]

Optimization Strategy:

  • Isocratic vs. Gradient: For a simple assay of the main components, an isocratic method (constant organic percentage) is often sufficient. For analyzing related substances and degradation products, a gradient elution (increasing organic percentage over time) is necessary to resolve early and late-eluting impurities in a reasonable time.

  • Scouting Runs: Start with a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to see where all peaks elute.

  • Fine-Tuning: Based on the scouting run, develop a shallower gradient around the elution time of your key peaks to maximize resolution.

Q6: How does temperature affect the separation?

Column temperature is a powerful but often overlooked parameter.

  • Viscosity: Increasing temperature reduces the viscosity of the mobile phase, which in turn lowers system backpressure.[4]

  • Kinetics: Higher temperatures improve mass transfer kinetics, often leading to sharper, more efficient peaks.

  • Selectivity: Temperature can alter selectivity. Running the same sample at different temperatures (e.g., 25°C, 35°C, 45°C) can sometimes achieve a separation that is impossible by only adjusting the mobile phase. It is critical to use a column thermostat for reproducible retention times.[12]

Part 3: Troubleshooting Common Problems

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary silanol interactions on the column. 2. Mobile phase pH is too close to the pKa of an analyte. 3. Insufficient buffer concentration.1. Ensure IPR concentration is adequate (e.g., >5mM) to mask silanols.[12] 2. Adjust pH to be >1.5 units away from the pKa. 3. Increase buffer concentration to 25-50 mM.
Poor Retention 1. Insufficient ion-pairing. 2. Organic content of the mobile phase is too high.1. Increase the concentration of the IPR.[4] 2. Reduce the percentage of organic modifier in the mobile phase.
Drifting Retention Times 1. Inadequate column equilibration time with the IPR. 2. Unstable column temperature. 3. Mobile phase composition changing over time (improper mixing or evaporation).1. IPC requires long equilibration times. Flush the column with the mobile phase for at least 30-60 minutes before the first injection.[12] 2. Use a thermostatted column compartment. 3. Prepare fresh mobile phase daily and keep solvent bottles capped.[18]
Split Peaks 1. Sample solvent is much stronger than the mobile phase. 2. Clogged column inlet frit or column void.1. Dissolve and inject the sample in the initial mobile phase whenever possible. 2. Reverse and flush the column (disconnect from detector). If this fails, replace the column. Use a guard column to protect the analytical column.[19]

Part 4: Example Protocol & Data

Starting HPLC Method Protocol (Based on Pharmacopeial Principles)

This protocol provides a robust starting point for method development.

  • Column: L1 packing (C18), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A (Aqueous): Prepare a 20 mM sodium acetate solution. Adjust pH to 5.6 with glacial acetic acid.[9] Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile or Methanol.[13]

  • Elution Program (for Related Substances):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 40 60
    25 40 60
    26 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 238 nm.[9][20]

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v)

Part 5: Visual Workflows

Logical Workflow for Mobile Phase Optimization

MobilePhaseOptimization start_node start_node process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node A Define Goal (Assay vs. Impurities) B Select Column (e.g., C18, 5µm) A->B C Select Buffer & pH (e.g., Acetate pH 5.6) B->C D Screen Organic Modifier (ACN vs. MeOH) C->D E Optimize IPR Conc. (5-20 mM) D->E F Develop Gradient Program E->F G Fine-Tune with Temperature (25-45 °C) F->G H Resolution & Peak Shape OK? G->H I Method Validation H->I Yes J Re-evaluate Previous Step H->J No J->D

Caption: A systematic workflow for developing a robust ion-pair HPLC method.

Mechanism of Ion-Pair Chromatography

IPC_Mechanism Simplified IPC Retention Mechanism cluster_MobilePhase Mobile Phase cluster_StationaryPhase C18 Stationary Phase Pravastatin Pravastatin (Anion, COO⁻) IonPair Neutral Ion-Pair [Pravastatin⁻-TMBA⁺] Pravastatin->IonPair TMBA TMBA (Cation, NH₃⁺) TMBA->IonPair C18 Hydrophobic C18 Chains IonPair->C18 Hydrophobic Interaction (Retention)

Caption: Pravastatin and TMBA form a neutral pair for retention on the C18 phase.

References

  • SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
  • Selecting an organic modifier for reversed-phase chrom
  • Stability study of pravastatin under hydrolytic conditions assessed by HPLC. (2009). Journal of the Chilean Chemical Society.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • Issues and Solutions to the Use of Ion-Pairing Reagents. (2025).
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
  • USP Monographs: Pravastatin Sodium Tablets. (n.d.). uspbpep.com.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.).
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). Veeprho.
  • Pravast
  • USP purity analysis of pravastatin sodium using the Agilent 1120 Compact LC. (2010). Agilent Technologies.
  • Method Development Guide of Ion-pair Reagents. (2021). J&K Scientific LLC.
  • Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059. (2022). Macherey-Nagel.
  • Ion Pairing Reagents and Buffers. (n.d.). Regis Technologies.
  • Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. (2015).
  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravast
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). Molecules.
  • Role of Buffers in Liquid Chrom
  • Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. (2022). Journal of Applied Pharmaceutical Sciences and Research.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • Capillary Electrophoresis Determination of Pravastatin and Separation of Its Degradation Products. (2008).
  • Optimization of ion-pair high performance liquid chromatography for separation of en. (1994). The Thai Journal of Pharmaceutical Sciences.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • 1,1,3,3-Tetramethylbutylamine 107-45-9. (n.d.). TCI AMERICA.
  • 1,1,3,3-Tetramethylbutylamine 107-45-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

Technical Support Center: Troubleshooting Poor Recovery of Pravastatin 1,1,3,3-Tetramethylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Pravastatin 1,1,3,3-Tetramethylbutylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor recovery during their experimental work. As a salt of a hydrophilic active pharmaceutical ingredient (API), this compound presents unique analytical challenges. This document provides a structured, in-depth approach to troubleshooting, grounded in scientific principles and field-proven insights to help you diagnose and resolve recovery issues effectively.

Understanding the Analyte: A Tale of Two Moieties

This compound is an ion-pair salt formed between the Pravastatin anion and the Tetramethylbutylamine cation.[1][2][][4] Successful analysis requires consideration of the distinct chemical properties of both components.

  • Pravastatin: A hydrophilic statin that is susceptible to degradation under various conditions.[5][6][7][8][9] Its stability is notably pH-dependent, with increased degradation observed in acidic environments.[10][11][12] Pravastatin can also undergo lactonization, an intramolecular esterification, which can impact its chromatographic behavior and quantification.[5]

  • 1,1,3,3-Tetramethylbutylamine: A bulky, hydrophobic amine that acts as the counter-ion.[1][13][14] Its presence can influence the solubility and chromatographic retention of the salt.

Poor recovery in the analysis of this salt is often not a single-factor issue but rather a combination of challenges related to sample preparation, chromatographic conditions, and detection. This guide will walk you through a systematic approach to identify and rectify the root cause of low recovery.

Systematic Troubleshooting of Poor Recovery

It is recommended to follow a logical diagnostic workflow to efficiently pinpoint the source of the problem. The following diagram outlines a systematic approach to troubleshooting poor recovery.

Caption: A systematic workflow for troubleshooting poor recovery.

Part 1: Sample Preparation – The Foundation of Good Recovery

Issues during sample preparation are a primary cause of low analyte recovery.[15] It is crucial to ensure the integrity of the Pravastatin salt throughout this stage.

Q1: My recovery is low and inconsistent. Could my sample dissolution be the problem?

A1: Yes, incomplete dissolution of the this compound salt is a common culprit for poor and erratic recovery.

  • Causality: The salt's solubility is dependent on the properties of the solvent used. While Pravastatin itself is hydrophilic, the bulky, hydrophobic tetramethylbutylamine counter-ion can affect the overall solubility of the salt.[1] Using a solvent that is too non-polar may not adequately dissolve the Pravastatin moiety, while a highly aqueous solvent might not be optimal for the entire salt.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure your diluent is compatible with both the Pravastatin and the Tetramethylbutylamine portions of the salt. A mixture of an organic solvent (like methanol or acetonitrile) and water is often a good starting point.[16]

    • pH of the Diluent: The pH of your sample diluent can significantly impact the stability of Pravastatin. Acidic conditions should be avoided to prevent lactonization and degradation.[10][11] Consider using a buffer at a neutral or slightly basic pH (pH 7-10) for your sample solvent.[17][18]

    • Sonication and Vortexing: Ensure thorough mixing by vortexing and sonicating your samples to aid in complete dissolution.

Q2: I suspect my analyte is degrading during sample preparation. How can I confirm and prevent this?

A2: Pravastatin is known to be unstable under certain conditions, which can lead to significant losses before the sample is even injected.[6][7][8][9]

  • Causality: Statins, including Pravastatin, are susceptible to hydrolysis, particularly at high temperatures and in the presence of humidity.[7][8][9] Acidic conditions can also accelerate degradation.[11]

  • Troubleshooting Steps:

    • Temperature Control: Keep your samples cool during preparation. If possible, perform sample preparation steps on ice or in a refrigerated environment.

    • pH Monitoring: As mentioned, maintain a neutral to slightly alkaline pH in your sample solutions to minimize acid-catalyzed degradation.

    • Light Protection: While less common for Pravastatin, some statins are light-sensitive.[7] Using amber vials or working under reduced light can be a precautionary measure.

    • Forced Degradation Study: To confirm degradation, you can perform a forced degradation study by intentionally exposing your sample to harsh conditions (e.g., acid, base, heat, light) and analyzing the resulting chromatogram for the appearance of degradation peaks and a decrease in the main analyte peak.[6][7][8][9]

Q3: I'm using Solid-Phase Extraction (SPE) for sample cleanup, but my recovery is still low. What could be going wrong?

A3: SPE is an excellent technique for cleaning up complex samples and concentrating the analyte, but it requires careful optimization to achieve high recovery.[19][20][21][22]

  • Causality: Poor recovery in SPE can result from several factors, including improper cartridge conditioning, incorrect sample loading conditions, using a wash solvent that elutes the analyte, or an elution solvent that is too weak to desorb the analyte completely.[15]

  • Troubleshooting Protocol for SPE:

    StepParameter to OptimizeRecommended ActionScientific Rationale
    1. Conditioning Solvent Choice and VolumeCondition the cartridge first with a strong solvent (e.g., methanol) followed by an equilibration step with a solvent similar to the sample matrix (e.g., water or buffer).[23]Proper conditioning ensures that the stationary phase is fully wetted and ready for interaction with the analyte.
    2. Loading pH and Flow RateAdjust the sample pH to ensure the analyte is in the desired ionic state for retention. Load the sample at a slow and consistent flow rate.For reversed-phase SPE, a neutral or slightly acidic pH will ensure Pravastatin is in its anionic form, which can be retained. The tetramethylbutylamine will be cationic.
    3. Washing Solvent StrengthUse a wash solvent that is strong enough to remove interferences but weak enough to not elute the Pravastatin salt. A mixture of water and a small percentage of organic solvent is a good starting point.The goal is to remove unwanted compounds without losing the analyte of interest.
    4. Elution Solvent Strength and VolumeUse a solvent that is strong enough to disrupt the interaction between the analyte and the stationary phase. Ensure the elution volume is sufficient to completely recover the analyte.[15]A higher percentage of organic solvent, possibly with a pH modification, will be needed to elute both Pravastatin and its counter-ion.

Part 2: Chromatographic Conditions – Optimizing the Separation

The chromatographic method itself can be a source of poor recovery, often due to interactions with the column or suboptimal mobile phase conditions.

Q4: My peak shape is poor (tailing or fronting), and recovery is low. What should I check in my HPLC method?

A4: Poor peak shape is often linked to secondary interactions with the stationary phase or issues with the mobile phase.[24][25]

  • Causality: The basic nature of the 1,1,3,3-Tetramethylbutylamine cation can lead to strong interactions with residual silanol groups on silica-based columns, resulting in peak tailing and potential irreversible adsorption.[24] The mobile phase pH also plays a critical role in the retention and peak shape of both ionic species.

  • Troubleshooting Steps:

    • Mobile Phase pH: The pH of the mobile phase should be carefully controlled with a suitable buffer. For Pravastatin, a mobile phase pH between 3 and 7 is common.[26][27] However, for the salt, you need to consider both components. A pH around 5.5 can be a good starting point.[16]

    • Column Choice: If you are using a standard C18 column and observing significant tailing, consider using a column with end-capping or a "base-deactivated" column to minimize silanol interactions.

    • Ion-Pairing Chromatography: Since you are analyzing a salt, you are essentially performing ion-pair chromatography. The tetramethylbutylamine cation can act as an ion-pairing reagent. Alternatively, you can add a different ion-pairing reagent to the mobile phase to improve the retention and peak shape of the Pravastatin anion.[28][29][30] Common ion-pairing reagents for anions include tetrabutylammonium salts.[31]

    • Mobile Phase Composition: Ensure your mobile phase has sufficient organic solvent to elute the hydrophobic tetramethylbutylamine. A gradient elution from a lower to a higher organic phase concentration might be necessary.

Caption: A decision tree for optimizing chromatographic conditions.

Q5: My recovery is decreasing over a sequence of injections. What could be the cause?

A5: A decline in recovery over time often points to column contamination or degradation of the stationary phase.[24]

  • Causality: The hydrophobic tetramethylbutylamine or excipients from your sample matrix can adsorb onto the column head, leading to a gradual loss of active sites and a decrease in recovery.

  • Troubleshooting Steps:

    • Guard Column: Use a guard column with a similar stationary phase to your analytical column. This will trap strongly retained compounds and can be replaced regularly, protecting your more expensive analytical column.[24]

    • Column Washing: Implement a robust column washing procedure at the end of each sequence. This should include a strong solvent (like 100% acetonitrile or methanol) to remove any adsorbed compounds.

    • Sample Filtration: Always filter your samples before injection to remove particulate matter that can clog the column frit.[25]

Part 3: Detection – Ensuring an Accurate Signal

While less common, issues with the detector can also manifest as poor recovery.

Q6: I'm using a UV detector. Could my settings be affecting my recovery calculations?

A6: Incorrect detector settings can lead to inaccurate quantification, which may be misinterpreted as poor recovery.

  • Causality: The choice of wavelength is critical for achieving maximum sensitivity and avoiding interference.

  • Troubleshooting Steps:

    • Wavelength Selection: The maximum absorbance for Pravastatin is around 238 nm.[16][27][32] Ensure your detector is set to this wavelength for optimal signal.

    • Detector Linearity: Check for detector overload. If your sample concentration is too high, the detector response may become non-linear, leading to an underestimation of the peak area and an apparent low recovery.[25] Dilute your sample and re-inject to see if the calculated recovery improves.

Frequently Asked Questions (FAQs)

  • Q: Can the salt dissociate in solution and affect my analysis?

    • A: Yes, in solution, the salt will exist as an equilibrium between the salt form and the individual Pravastatin anion and Tetramethylbutylamine cation. Your chromatographic method should be robust enough to handle both species. This is why controlling the mobile phase pH and considering ion-pairing effects is crucial.

  • Q: I am using an LC-MS/MS system. Are there any specific considerations for this salt?

    • A: For LC-MS/MS, you will be monitoring specific mass transitions for Pravastatin.[10][19][22][23] The Tetramethylbutylamine cation can potentially cause ion suppression. It is important to optimize your source parameters and consider if the counter-ion is interfering with the ionization of Pravastatin. You may need to divert the flow to waste during the elution of the counter-ion if it is well-separated from the Pravastatin peak.

  • Q: Could issues with my HPLC system, like leaks or pump problems, cause low recovery?

    • A: Absolutely. Any issue that affects the flow rate or injection volume will impact the accuracy of your results.[25][33] Regularly perform system suitability tests and preventative maintenance to rule out hardware-related problems.

References

  • Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. (n.d.). National Institutes of Health.
  • A rapid and specific approach for direct measurement of pravastatin concentration in plasma by LC-MS/MS employing solid-phase extraction. (2006). PubMed.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. (n.d.). PubMed.
  • A Review of Analytical Methods for Determination of Pravastatin in Pharmaceutical Dosage Forms and Biological Fluids. (n.d.). PharmaTutor.
  • Determination of Pravastatin Sodium by analytical Spectrophotometry. (n.d.). RJPT.
  • Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. (n.d.). National Institutes of Health.
  • Forced degradation study of statins: A review. (2018). ResearchGate.
  • Forced degradation study of statins: a review. (n.d.). SciSpace.
  • Review on Forced Degradation Study of Statins. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab.
  • Analysis of glipizide and pravastatin sodium drug molecules at trace level by using magnetic solid phase extraction and HPLC-DAD system. (2025). PubMed.
  • HPLC Troubleshooting Guide. (n.d.).
  • Preparative HPLC Troubleshooting Guide. (n.d.). Agilent.
  • CAS 151006-14-3: PRAVASTATIN 1,1,3,3-TETRAMETHYL BUTYLAMINE. (n.d.). CymitQuimica.
  • Review on Forced Degradation Study of Statins. (n.d.). ProQuest.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
  • Stability study of pravastatin under hydrolytic conditions assessed by HPLC. (2025).
  • This compound. (n.d.). PubChem.
  • Determination of pravastatin by high performance liquid chromatography. (n.d.). PubMed.
  • Comparison of Different Extraction Methods for the Determination of Statin Drugs in Wastewater and River Water by HPLC/Q-TOF-MS. (2011). PubMed.
  • Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tan. (n.d.). csbsju.
  • Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. (2025). ResearchGate.
  • This compound. (n.d.). BOC Sciences.
  • Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. (2011).
  • PRAVASTATIN 1,1,3,3-TETRAMETHYL BUTYLAMINE. (2025). ChemicalBook.
  • Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. (n.d.). PubMed Central.
  • Pravastatin. (n.d.). Scribd.
  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. (n.d.). MDPI.
  • Analytical method development and validation of assay test of pravastatin sodium tablets. (2019).
  • This compound. (n.d.). LGC Standards.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023).
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024).
  • Salt Labs State of API Security Report Reveals 99% of Respondents Experienced API Security Issues in Past 12 Months. (2025).
  • Development of a Selective LC Method for the Determination of Pravastatin Sodium. (2025).
  • Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography-electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (n.d.).
  • Salt Security Report Reveals 95% of Respondents Experienced API Security Problems Driven by Accelerated API Usage. (2024). EIN Presswire.
  • Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. (2025). ResearchGate.
  • Separation of 1,1,3,3-Tetramethylbutyl isothiocyanate on Newcrom R1 HPLC column. (n.d.).
  • 1,1,3,3-Tetramethylbutylamine TCI Analytical reagent. (n.d.). AMI Scientific.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.).
  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.).
  • Salt Security State of API Security Report Reveals 95% of Respondents Experienced API Security Problems Driven by Accelerated API Usage. (2024). PR Newswire.
  • Development and validation of RP-HPLC pre-column derivatisation for the trace level determination of tertbutylamine in tigecycline drug substance. (2025). ResearchGate.
  • Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method. (n.d.). PubMed.
  • VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. (n.d.).

Sources

Technical Support Center: Navigating Ion Suppression in the LC-MS Analysis of Pravastatin with 1,1,3,3-Tetramethylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of ion suppression when analyzing pravastatin in the presence of 1,1,3,3-tetramethylbutylamine using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy, sensitivity, and reproducibility of your analytical methods.

Understanding the Challenge: Pravastatin, 1,1,3,3-Tetramethylbutylamine, and Ion Suppression

Pravastatin, a hydrophilic statin, is widely used to manage hypercholesterolemia. Its analysis in biological matrices is often complicated by its low bioavailability and the presence of various endogenous and exogenous compounds.[1] 1,1,3,3-Tetramethylbutylamine, also known as tert-octylamine, is a primary amine that can be used as an ion-pairing agent in reversed-phase chromatography to improve the retention of acidic compounds like pravastatin.[2][3]

However, the introduction of an ion-pairing agent, especially a strong base like 1,1,3,3-tetramethylbutylamine, into an electrospray ionization (ESI) source can lead to significant ion suppression.[4] Ion suppression is a matrix effect where the ionization efficiency of the analyte of interest (pravastatin) is reduced due to the presence of co-eluting compounds (like 1,1,3,3-tetramethylbutylamine or other matrix components).[5][6][7][8] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[5][7][9]

This guide will walk you through the mechanisms of ion suppression in this specific context and provide actionable strategies to mitigate its effects.

Troubleshooting Guide & FAQs

Q1: We are observing a significant drop in our pravastatin signal when using a mobile phase containing 1,1,3,3-tetramethylbutylamine. What is the likely cause?

A1: The most probable cause is ion suppression within the electrospray ionization (ESI) source of your mass spectrometer. Here's a breakdown of the likely mechanisms:

  • Competition for Charge: In positive ion mode ESI, both pravastatin and the protonated form of 1,1,3,3-tetramethylbutylamine will compete for the limited number of available protons and for access to the droplet surface where ionization occurs.[5][10] Given that 1,1,3,3-tetramethylbutylamine is a strong base, it can be readily protonated and may outcompete pravastatin, thereby suppressing its signal.[4]

  • Alteration of Droplet Properties: High concentrations of non-volatile components, such as ion-pairing agents, can change the physical properties of the ESI droplets, including surface tension and viscosity.[5][11] This can hinder the efficient evaporation of the solvent and the release of gas-phase analyte ions, leading to a reduced signal.[5][12]

  • Gas-Phase Proton Transfer: It's also possible that in the gas phase, the highly basic 1,1,3,3-tetramethylbutylamine can strip protons from already ionized pravastatin molecules, neutralizing them before they reach the detector.[10][13]

dot graph TD{ subgraph "ESI Droplet" A[Pravastatin] --> C{"Competition for Protons & Surface Access"}; B["1,1,3,3-Tetramethylbutylamine"] --> C; end C --> D{Reduced Pravastatin Ionization}; D --> E[Signal Suppression]; style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Competition for ionization in the ESI droplet."

Q2: How can we confirm that ion suppression is the root cause of our low pravastatin signal?

A2: A post-column infusion experiment is a definitive way to identify the regions of your chromatogram affected by ion suppression.[12][14] This technique helps visualize the impact of the eluting matrix components on the analyte's signal.

  • Prepare a standard solution of pravastatin at a concentration that provides a stable and moderate signal on your mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver the pravastatin standard solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream after the analytical column and before the mass spectrometer's ion source. A tee-fitting is used for this connection.[12]

  • Equilibrate the system: Allow the system to stabilize until you observe a consistent and steady baseline signal for the infused pravastatin.[12]

  • Inject a blank matrix sample: Inject a sample that has gone through your entire sample preparation process but does not contain pravastatin.

  • Analyze the data: Monitor the baseline of the infused pravastatin signal throughout the chromatographic run.

    • No ion suppression: The baseline will remain relatively flat.

    • Ion suppression: You will observe a dip or decrease in the baseline signal at the retention times where matrix components, including 1,1,3,3-tetramethylbutylamine, are eluting.[12][14]

dot graph LR{ subgraph "LC System" A[Mobile Phase] --> B(LC Pump); B --> C(Injector); C --> D(Analytical Column); end subgraph "Post-Column Infusion" E[Syringe Pump with Pravastatin Standard] --> F{Tee Mixer}; end D --> F; F --> G[Mass Spectrometer]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Post-column infusion experimental setup."

Q3: What are the most effective strategies to minimize ion suppression when using 1,1,3,3-tetramethylbutylamine as an ion-pairing agent for pravastatin analysis?

A3: A multi-faceted approach combining sample preparation, chromatographic optimization, and careful selection of mass spectrometry parameters is the most effective way to combat ion suppression.

The goal of sample preparation is to remove as many interfering matrix components as possible before analysis.[8][12]

Technique Description Advantages Disadvantages
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[8] Several studies have successfully used SPE for pravastatin extraction from plasma.[15][16][17]High selectivity, can provide very clean extracts.[15]Can be more time-consuming and costly to develop.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases.[8] LLE has also been effectively used for pravastatin analysis.[18][19]Can be very effective at removing salts and highly polar interferences.Can be labor-intensive and may use large volumes of organic solvents.
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.Fast and inexpensive.Non-selective, often leaves behind other interfering components like phospholipids, which are known to cause ion suppression.[12]

Recommendation: For robust and sensitive analysis, Solid-Phase Extraction (SPE) is highly recommended. A polymeric reversed-phase or a mixed-mode cation exchange sorbent could be effective in retaining pravastatin while allowing the basic 1,1,3,3-tetramethylbutylamine and other matrix components to be washed away.

The primary chromatographic goal is to separate the elution of pravastatin from the regions of significant ion suppression.[5]

  • Adjust Mobile Phase Composition and Gradient: Modify the gradient profile to ensure that pravastatin elutes in a "clean" region of the chromatogram, away from the solvent front and any large peaks from matrix components.

  • Lower the Concentration of 1,1,3,3-Tetramethylbutylamine: Use the absolute minimum concentration of the ion-pairing reagent that provides adequate retention and peak shape for pravastatin.[20] Higher concentrations will exacerbate ion suppression.

  • Consider Alternative Ion-Pairing Reagents: If suppression remains problematic, consider more volatile and MS-friendly ion-pairing agents like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), though these may offer different chromatographic selectivity.[20]

  • Explore Different Column Chemistries: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the elution profile of both pravastatin and interfering compounds, potentially improving separation.[12]

  • Switch Ionization Mode: Pravastatin is an acid and is typically analyzed in negative ion mode.[16][18] Since 1,1,3,3-tetramethylbutylamine is a strong base, it is unlikely to ionize in negative mode, which could significantly reduce or eliminate the competition for ionization. Many published methods for pravastatin utilize negative ion mode ESI.[16][18]

  • Consider Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[6][11][12] If your analyte is amenable to APCI, this could be a viable alternative.

dot graph TD{ A[Ion Suppression Problem] --> B{Multi-pronged Solution}; B --> C[Sample Preparation]; B --> D[Chromatography]; B --> E[Mass Spectrometry]; C --> C1(Solid-Phase Extraction); C --> C2(Liquid-Liquid Extraction); D --> D1(Optimize Gradient); D --> D2(Minimize Ion-Pair Reagent); E --> E1(Switch to Negative Ion Mode); E --> E2(Consider APCI); style A fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C1 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C2 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D1 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D2 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E1 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E2 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Strategies to mitigate ion suppression."

Q4: Can using an isotopically labeled internal standard for pravastatin compensate for ion suppression?

A4: Yes, to a large extent. Using a stable isotope-labeled (SIL) internal standard, such as pravastatin-d3 or pravastatin-d5, is a highly effective strategy to compensate for matrix effects, including ion suppression.[4][8][17][19]

The Principle: A SIL internal standard is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression.[8] By measuring the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Important Consideration: While an internal standard can correct for signal loss, it does not eliminate the underlying problem. If ion suppression is severe, the signal for both the analyte and the internal standard may be suppressed to a level below the instrument's limit of detection, making quantification impossible. Therefore, it is always best to first minimize ion suppression as much as possible before relying on an internal standard for correction.

Concluding Remarks

Minimizing ion suppression in the LC-MS analysis of pravastatin with 1,1,3,3-tetramethylbutylamine requires a systematic and logical approach. By understanding the fundamental mechanisms of ion suppression and employing a combination of rigorous sample preparation, optimized chromatography, and appropriate mass spectrometry settings, researchers can develop robust and reliable analytical methods. We encourage you to use this guide as a starting point for troubleshooting and method development.

References

  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved from [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49–58. Available at: [Link]

  • Kishore, P., Rajani, A., Kumar, K. S., & Kumar, V. R. (2006). A Rapid and Specific Approach for Direct Measurement of Pravastatin Concentration in Plasma by LC-MS/MS Employing Solid-Phase Extraction. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 528–533. Available at: [Link]

  • Various Authors. (n.d.). A simple and sensitive LC-MS/MS method for determination of pravastatin in human plasma. ResearchGate. Retrieved from [Link]

  • Sampath, K., Ramesh, N., Kumar, S., Sasi jith, S. L., & Terish, J. D. (n.d.). Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS. Walsh Medical Media. Retrieved from [Link]

  • Lambda Laboratory Services. (n.d.). Understanding Ion Suppression in LC-MS. Retrieved from [Link]

  • Polagani, S. R., Pilli, N. R., & Gandu, V. (2013). High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 219–225. Available at: [Link]

  • L-A. D. Hevler, S. G. J. Heuts, F. J. F. van der Riet, R. C. A. M. van der Heijden, & M. J. F. van de Sande. (2022). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 33(11), 2098–2106. Available at: [Link]

  • AMSbiopharma. (2023, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC International. Retrieved from [Link]

  • Al-Dirbashi, O. Y., Aboul-Enein, H. Y., Jacob, M., & Rashed, M. S. (2014). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Journal of Chromatography B, 967, 142–148. Available at: [Link]

  • Matuszewski, B. K. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography A, 1058(1-2), 3–17. Available at: [Link]

  • IROA Technologies. (n.d.). Ion Suppression in Mass Spectrometry: Challenges and Solutions. Retrieved from [Link]

  • Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 1(1), 1–9. Available at: [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • Dong, M. W. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Carey, M. R., Grover, S. J., Siems, K., Cirulli, F., Berry, A., Musillo, C., Wilson, I. D., Want, E. J., & Bundy, J. G. (2019). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Metabolites, 9(11), 263. Available at: [Link]

  • Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Retrieved from [Link]

  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • PubChem. (n.d.). Pravastatin 1,1,3,3-tetramethylbutylamine. Retrieved from [Link]

  • Al-Saffar, A. Z., & Al-Adil, K. M. (2023). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. Biomedical Chromatography, 37(12), e5753. Available at: [Link]

  • Jemal, M., Schuster, A., & Whigan, D. B. (1998). Quantitative determination of pravastatin and its biotransformation products in human serum by turbo ion spray LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 723–739. Available at: [Link]

Sources

Pravastatin 1,1,3,3-Tetramethylbutylamine Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pravastatin 1,1,3,3-Tetramethylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing and maintaining stable pravastatin stock solutions. Here, we address common stability challenges through detailed troubleshooting protocols and frequently asked questions, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended, with a solubility of approximately 10 mg/mL.[1] Ethanol can also be used, though the solubility is lower at around 2.5 mg/mL.[1] For experiments requiring an aqueous environment, you can prepare organic solvent-free solutions by directly dissolving the crystalline solid in aqueous buffers like PBS (pH 7.2), where solubility is about 10 mg/mL.[1]

Q2: How should I store my pravastatin stock solution to ensure maximum stability?

A2: For long-term stability, stock solutions prepared in organic solvents should be stored at -20°C or -80°C.[2][3] At -20°C, the solution is generally stable for up to one month, while at -80°C, stability can be maintained for up to six months.[2] It is crucial to protect the solution from light.[2] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[1]

Q3: I've noticed a precipitate in my stock solution after a freeze-thaw cycle. What should I do?

A3: Precipitation after a freeze-thaw cycle is a common issue. To mitigate this, it is best practice to aliquot the stock solution into single-use volumes after preparation to avoid repeated temperature fluctuations.[2] If you observe a precipitate, you can try to redissolve it by gently warming the solution and vortexing. However, be aware that repeated warming can accelerate degradation.

Q4: What are the primary degradation pathways for pravastatin in solution?

A4: Pravastatin is susceptible to several degradation pathways, primarily hydrolysis and lactonization.[4][5] The rate of degradation is significantly influenced by pH and temperature.[4][6] Acidic conditions tend to promote the formation of the inactive lactone form, while both acidic and alkaline conditions can lead to hydrolysis.[4][5][6] Pravastatin may also be susceptible to photolytic degradation due to its chromophores that absorb light at wavelengths greater than 290 nm.[7]

Q5: How does pH affect the stability of my pravastatin solution?

A5: The stability of pravastatin is highly pH-dependent. Studies have shown that its degradation is more pronounced in acidic conditions compared to alkaline conditions.[6] The stability generally increases as the pH increases from acidic towards neutral.[4][6] For instance, one study found that the degradation constant decreased between pH 3 and 9 at a high temperature.[4] Therefore, maintaining a pH closer to neutral or slightly alkaline is beneficial for the stability of aqueous pravastatin solutions.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying and addressing common stability issues with this compound stock solutions.

Problem 1: Loss of Potency or Inconsistent Experimental Results

If you observe a decline in the expected biological activity of your pravastatin solution or variability in your results, it is likely due to chemical degradation.

G start Inconsistent Results or Loss of Potency Observed check_storage Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage check_prep Review Solution Preparation Protocol (Solvent, pH, Concentration) start->check_prep analyze_solution Perform Chemical Analysis (e.g., HPLC-UV) check_storage->analyze_solution check_prep->analyze_solution degradation_detected Degradation Products Detected? analyze_solution->degradation_detected prepare_new Prepare Fresh Stock Solution (Follow Best Practices) degradation_detected->prepare_new Yes optimize_storage Optimize Storage (e.g., smaller aliquots, inert gas) degradation_detected->optimize_storage No end_good Problem Resolved prepare_new->end_good end_bad Consult Technical Support for Further Analysis optimize_storage->end_bad G Pravastatin_Acid Pravastatin (Active) Hydroxy Acid Form Pravastatin_Lactone Pravastatin Lactone (Inactive) Pravastatin_Acid->Pravastatin_Lactone Acidic pH, Heat Pravastatin_Lactone->Pravastatin_Acid Neutral/Alkaline pH

Caption: pH-dependent equilibrium of pravastatin.

By understanding these fundamental principles and following the recommended handling and storage procedures, you can ensure the stability and reliability of your this compound stock solutions for consistent and accurate experimental outcomes.

References

  • Pravastatin | C23H36O7 | CID 54687 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. PubMed Central. [Link]

  • Chemical structure of pravastatin. ResearchGate. [Link]

  • Pravastatin. Wikipedia. [Link]

  • (PDF) Stability study of pravastatin under hydrolytic conditions assessed by HPLC. ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Analytical method development and validation of assay test of pravastatin sodium tablets. ResearchGate. [Link]

  • Solubility enhancement of pravastatin sodium by solid dispersion method. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Review of Analytical Methods for Determination of Pravastatin in Pharmaceutical Dosage Forms and Biological Fluids. PharmaTutor. [Link]

  • Pravastatin Sodium. USP-NF. [Link]

  • Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • Method of purifying pravastatin.
  • Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum. PubMed Central. [Link]

  • Solubility of Pravastatin Sodium in Water, Methanol, Ethanol, 2-Propanol, 1-Propanol, and 1-Butanol from (278 to 333) K. ResearchGate. [Link]

  • Method of treating with stable pravastatin formulation.
  • Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. ResearchGate. [Link]

  • Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. ResearchGate. [Link]

  • Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins. PubMed Central. [Link]

Sources

Technical Support Center: Pravastatin 1,1,3,3-Tetramethylbutylamine Assay

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of Pravastatin, utilizing the 1,1,3,3-Tetramethylbutylamine salt as a reference standard. This resource is designed for researchers, analytical chemists, and quality control professionals to address and resolve common sources of variability in the High-Performance Liquid Chromatography (HPLC) assay. Our goal is to empower you with the scientific rationale behind each procedural step, enabling robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,1,3,3-Tetramethylbutylamine salt used as the reference standard for Pravastatin analysis?

A1: The 1,1,3,3-Tetramethylbutylamine salt of Pravastatin is a stable, crystalline solid that is less hygroscopic than the sodium salt, making it ideal for use as a primary reference standard. Its high purity and stability ensure accurate and reproducible preparation of standard solutions, which is fundamental for the precise quantification of Pravastatin in drug substances and finished products.[1]

Q2: What are the most critical factors affecting the reproducibility of this HPLC assay?

A2: The most critical factors are:

  • Mobile Phase pH: Pravastatin's stability is highly pH-dependent. It is more stable in alkaline conditions and degrades in acidic media, which can lead to the formation of multiple degradation products, including the Pravastatin lactone.[2][3][4] Strict control of the mobile phase pH is essential for consistent results.

  • Column Temperature: Fluctuations in column temperature can cause shifts in retention times and affect peak shape.[5][6] Maintaining a constant, controlled temperature is crucial.

  • System Suitability Test (SST) Failure: The SST is a mandatory check to ensure the entire chromatographic system is performing adequately before sample analysis.[7][8] Failure to meet SST criteria invalidates the results.

Q3: What is a typical System Suitability Test (SST) for this assay?

A3: A typical SST protocol involves multiple injections of a standard solution to verify the system's precision, resolution, and peak integrity.[7][8][9] Key parameters are outlined in the table below, with acceptance criteria generally aligned with USP guidelines.[9][10]

ParameterCommon Acceptance CriteriaRationale
Precision (%RSD) ≤ 2.0% for peak area (n≥5 injections)Ensures the system delivers reproducible injection volumes and that the detector response is consistent.[9]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions, affecting integration accuracy.[9]
Theoretical Plates (N) > 2000Measures column efficiency and indicates how well the column can separate components.
Resolution (Rs) > 2.0 between Pravastatin and the closest eluting impurityEnsures baseline separation of the analyte from potential degradation products or other related substances.[9]

Q4: How should I prepare and store my standard and sample solutions?

A4: Given Pravastatin's sensitivity to acidic conditions, light, and heat, proper handling is vital.[2][11]

  • Solvent: Use a diluent that is compatible with the mobile phase and ensures the stability of Pravastatin. A mixture of buffer (at a pH ensuring stability, e.g., pH 5.6 acetate buffer) and an organic solvent like methanol or acetonitrile is common.[1][12]

  • Storage: Solutions should be prepared fresh daily. If short-term storage is necessary, they should be refrigerated and protected from light in tightly sealed containers.[11]

Troubleshooting Guide: Diagnosing and Resolving Assay Variability

This section provides a systematic approach to troubleshooting common issues encountered during the Pravastatin HPLC assay.

Issue 1: Inconsistent Retention Times

Shifting retention times are a primary indicator of system instability.

Troubleshooting Workflow for Retention Time Variability

G Start Inconsistent Retention Times Observed Check_Pump Check Pump & Flow Rate - Pressure stable? - Flow rate correct? Start->Check_Pump Check_MobilePhase Verify Mobile Phase - Prepared correctly? - Degassed properly? - pH verified? Check_Pump->Check_MobilePhase Pressure OK Resolve_Pump Action: Service Pump - Check seals, check valves. Check_Pump->Resolve_Pump Pressure Fluctuating Check_Temp Check Column Temperature - Oven set correctly? - Temperature stable? Check_MobilePhase->Check_Temp Composition OK Resolve_MP Action: Prepare Fresh Mobile Phase Check_MobilePhase->Resolve_MP Error Found Check_Leaks Inspect for Leaks - Fittings, seals, tubing? Check_Temp->Check_Leaks Temp OK Resolve_Temp Action: Verify Oven Calibration Check_Temp->Resolve_Temp Temp Fluctuating Equilibrate Equilibrate Column - Flush with ≥ 10 column volumes? Check_Leaks->Equilibrate No Leaks Resolve_Leaks Action: Tighten/Replace Fittings Check_Leaks->Resolve_Leaks Leak Found Problem_Solved Problem Resolved Equilibrate->Problem_Solved Resolve_Pump->Problem_Solved Resolve_MP->Problem_Solved Resolve_Temp->Problem_Solved Resolve_Leaks->Problem_Solved

Caption: Decision tree for troubleshooting retention time instability.

Potential Causes & Solutions:

  • Cause A: Inconsistent Mobile Phase Composition.

    • Scientific Rationale: The mobile phase composition, especially the buffer pH and organic solvent ratio, directly influences the analyte's partitioning between the stationary and mobile phases. Pravastatin is particularly sensitive to pH changes.[3] Minor variations can lead to significant retention time shifts.[13]

    • Solution:

      • Verify Preparation: Ensure the mobile phase is prepared accurately and consistently. Use a calibrated pH meter. Gravimetric preparation is often more reproducible than volumetric.[14]

      • Degas Thoroughly: Ensure adequate degassing to prevent air bubbles from entering the pump, which can cause pressure fluctuations and retention time drift.[6][14]

      • Use Fresh Mobile Phase: Aqueous buffer solutions can support microbial growth over time, altering the pH. Prepare fresh mobile phase daily.[15]

  • Cause B: Unstable Column Temperature.

    • Scientific Rationale: Analyte retention is an enthalpically driven process. Temperature variations alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.[5]

    • Solution:

      • Use a Column Oven: Always use a thermostatically controlled column compartment.

      • Allow for Equilibration: Ensure the column is fully equilibrated at the set temperature before starting the analysis (a stable baseline is a good indicator).

  • Cause C: Pump Malfunction or Leaks.

    • Scientific Rationale: A consistent flow rate is required for reproducible retention times. Leaks in the system or worn pump seals can lead to pressure fluctuations and an unstable flow rate.[6]

    • Solution:

      • Monitor Pressure: Watch for pressure fluctuations during the run.

      • Systematic Check: Inspect all fittings and connections for leaks, from the pump to the detector.

      • Pump Maintenance: Perform routine maintenance on pump seals and check valves as recommended by the manufacturer.[13]

Issue 2: Appearance of Unexpected Peaks (Impurities/Degradants)

The presence of extra peaks can compromise the accuracy of quantification.

  • Cause A: Sample/Standard Degradation.

    • Scientific Rationale: Pravastatin is susceptible to degradation, especially under acidic conditions, forming products like Pravastatin lactone.[4][11] It can also degrade under oxidative, thermal, and photolytic stress.[2]

    • Solution:

      • Control pH: Ensure the sample and standard diluent pH is controlled and non-acidic.

      • Protect from Light: Use amber vials or cover vials to protect solutions from light.

      • Prepare Fresh: Prepare solutions as close to the time of analysis as possible.

      • Forced Degradation Studies: To identify potential degradants, perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) as recommended by ICH guidelines.[2] This helps in confirming if the unexpected peaks are related to Pravastatin.

  • Cause B: Process-Related Impurities.

    • Scientific Rationale: Impurities can be introduced during the synthesis or fermentation process of Pravastatin.[11] These may include related compounds like 6'-Epi-pravastatin or Pravastatin USP Related Compound A.[][17] Dihydro-pravastatin is another known byproduct that is not detectable by standard UV methods at 238 nm and requires mass spectrometry (LC-MS) for detection.[1]

    • Solution:

      • Use High-Purity Standards: Ensure the reference standard is of high purity and from a reputable source (e.g., USP, EP).

      • Method Specificity: The analytical method must be validated for specificity to demonstrate that it can resolve Pravastatin from all known impurities and degradants.[18]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can lead to inaccurate integration and quantification.

Workflow for Diagnosing Poor Peak Shape

G Start Poor Peak Shape Observed Check_Overload Check for Column Overload - Reduce injection volume/concentration? Start->Check_Overload Check_Solvent Check Sample Solvent - Is it stronger than mobile phase? Check_Overload->Check_Solvent No (Fronting) Resolve_Overload Action: Dilute Sample Check_Overload->Resolve_Overload Yes (Fronting) Check_Column Check Column Health - Void at column head? - Contamination? Check_Solvent->Check_Column No (Tailing) Resolve_Solvent Action: Re-dissolve sample in mobile phase Check_Solvent->Resolve_Solvent Yes (Distortion) Check_pH Check Mobile Phase pH - Is it appropriate for analyte pKa? Check_Column->Check_pH OK (Tailing) Resolve_Column Action: Reverse-flush or replace column Check_Column->Resolve_Column Void/Contaminated Resolve_pH Action: Adjust buffer pH Check_pH->Resolve_pH Incorrect Problem_Solved Problem Resolved Check_pH->Problem_Solved OK Resolve_Overload->Problem_Solved Resolve_Solvent->Problem_Solved Resolve_Column->Problem_Solved Resolve_pH->Problem_Solved

Caption: Workflow for troubleshooting asymmetric HPLC peaks.

  • Cause A: Column Overload (Peak Fronting).

    • Scientific Rationale: Injecting too much sample mass onto the column saturates the stationary phase, causing molecules to travel through the column faster, resulting in a fronting peak.[6]

    • Solution: Reduce the injection volume or dilute the sample concentration and reinject.

  • Cause B: Secondary Interactions (Peak Tailing).

    • Scientific Rationale: Pravastatin has hydroxyl and carboxylic acid groups that can engage in secondary interactions with active sites (e.g., residual silanols) on the silica-based stationary phase. This causes a portion of the analyte molecules to be retained more strongly, resulting in peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled to suppress the ionization of residual silanols (typically by operating at a lower pH, though this must be balanced with Pravastatin's stability).[13]

      • Use High-Purity Columns: Modern, high-purity silica columns (Type B) have fewer residual silanols and are less prone to tailing.[15]

      • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites. Flush the column with a strong solvent or, if necessary, replace it.[5]

  • Cause C: Sample Solvent Effects (Peak Distortion).

    • Scientific Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the sample band will not focus properly at the head of the column, leading to broad or split peaks.[13]

    • Solution: Whenever possible, dissolve and inject samples in the mobile phase itself.[13] If a stronger solvent is needed for solubility, keep the injection volume as small as possible.

Key Experimental Protocols

Adherence to validated protocols is paramount for minimizing variability.

Protocol 1: System Suitability Testing (SST)

Objective: To verify that the chromatographic system is fit for the intended analysis on the day of the experiment. This protocol is a self-validating check of the entire system.[7][8][9]

Procedure:

  • Prepare the Pravastatin 1,1,3,3-Tetramethylbutylamine reference standard solution at the target assay concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five (n=5) replicate injections of the reference standard solution.

  • Calculate the mean and Relative Standard Deviation (%RSD) for the peak area.

  • In the last injection, determine the Tailing Factor and the number of Theoretical Plates for the Pravastatin peak.

  • Compare the results against the pre-defined acceptance criteria (see FAQ Table). The system passes only if all criteria are met. If it fails, troubleshooting must be performed before proceeding with sample analysis.

Protocol 2: Preparation of Standard and Sample Solutions

Objective: To prepare accurate and stable solutions for calibration and analysis.

Materials:

  • This compound Reference Standard

  • Pravastatin Drug Substance/Product Sample

  • Diluent: (Example) 0.02 M Potassium Phosphate buffer pH 5.6 and Methanol (60:40 v/v)[12]

  • Class A volumetric flasks and pipettes

  • Analytical balance

Standard Preparation (Example for 0.1 mg/mL):

  • Accurately weigh approximately 12.9 mg of this compound reference standard (equivalent to 10.0 mg of Pravastatin free acid) into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix well.

Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Pravastatin into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete extraction.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter compatible with the diluent. Discard the first few mL of the filtrate.

References

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv.
  • Dong, M., Paul, R., & Gershanov, L. Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • Pravastatin and Impurities. BOC Sciences.
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012).
  • Pravastatin Impurities and Related Compound. Veeprho.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • Pravastatin 6'-Ketone Sodium Salt. Benchchem.
  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. (2021). PMC - NIH.
  • Stability study of pravastatin under hydrolytic conditions assessed by HPLC. (2025). PDF.
  • Pravastatin USP Related Compound B. BOC Sciences.
  • Method of treating with stable pravastatin formulation. Google Patents.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • Chemical and microbiological stability studies of an aqueous solution of pravastatin sodium salt for drug therapy of the dysphagic patients. (2018). PMC - PubMed Central.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Pravastatin-impurities. Pharmaffiliates.
  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Pravastatin. PubChem - NIH.
  • HPLC TROUBLESHOOTING: A REVIEW. (2024). Jetir.Org.
  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager.
  • Pravastatin 1,1,3,3,-Tetramethylbutylamine. Klivon.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • This compound for assay CRS. LGC Standards.
  • This compound for assay. Sigma-Aldrich.
  • This compound assay. Sigma-Aldrich.

Sources

column selection for optimal separation of Pravastatin and its salt form

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pravastatin Analysis

A Senior Application Scientist's Guide to Optimal Column Selection and Troubleshooting for the HPLC Separation of Pravastatin.

Welcome to the technical support center for Pravastatin analysis. This guide is designed for researchers, analytical chemists, and drug development professionals who are working on the chromatographic separation of Pravastatin. As a hydrophilic statin, Pravastatin presents unique challenges that require careful consideration of column chemistry and mobile phase conditions for robust and reproducible results. This document provides in-depth, field-proven insights into method development, column selection, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of column for Pravastatin analysis?

Answer: The overwhelming majority of successful Pravastatin separations are achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2] The choice between different reversed-phase chemistries, primarily C18 (Octadecylsilane) and C8 (Octylsilane), depends on the specific analytical goal.

  • C18 Columns: These are the most common choice and provide strong hydrophobic retention.[3][4] They are excellent for general-purpose use and are often cited in stability-indicating methods where separation from various degradation products is necessary.[2][5] Columns like the Zorbax ODS or a general L1-type column as specified by the USP are frequently used.[2][6]

  • C8 Columns: These columns offer less hydrophobic retention compared to C18.[3] This can be advantageous for Pravastatin, a relatively polar compound, as it may lead to shorter analysis times.[1] Several validated methods successfully employ C8 columns, demonstrating their suitability for quantifying Pravastatin in pharmaceutical dosage forms.[1][7]

Expert Insight: Pravastatin is one of the more hydrophilic statins due to the hydroxyl group on its decalin ring.[1] This means it can be poorly retained on highly hydrophobic C18 phases, especially with highly organic mobile phases, potentially eluting near the void volume.[8] Therefore, a C8 column or a C18 column designed for polar analytes (e.g., with embedded polar groups or those stable in highly aqueous mobile phases) can often provide better retention and selectivity.[8][9]

Q2: Why is the mobile phase pH so critical for separating Pravastatin?

Answer: Mobile phase pH is arguably the most critical parameter in developing a robust method for Pravastatin. Pravastatin has a carboxylic acid moiety with a pKa value of approximately 4.2.[10] The pH of the mobile phase directly controls the ionization state of this group, which in turn dictates its retention behavior in reversed-phase chromatography.[11][12]

  • At pH < pKa (e.g., pH 2-3): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and will have stronger hydrophobic interactions with the C18 or C8 stationary phase, leading to increased retention .[11][12] Many methods use an acidic mobile phase, such as 0.1% formic acid or phosphoric acid, to achieve this.[2][7][13]

  • At pH > pKa (e.g., pH 5-7): The carboxylic acid group is in its ionized, deprotonated form (-COO-). This form is much more polar and hydrophilic, resulting in significantly decreased retention on a reversed-phase column.[11][14] Some methods operate at a higher pH, like the USP method which uses a pH 7.0 buffer, to achieve a specific selectivity profile between Pravastatin and its related compounds.[6]

Controlling the pH with a suitable buffer is essential for reproducible retention times and peak shapes. Operating near the pKa should be avoided as small shifts in pH can cause large, unpredictable changes in retention.[11]

Q3: What are the typical mobile phases and organic modifiers used for Pravastatin analysis?

Answer: The mobile phase in RP-HPLC for Pravastatin is typically a mixture of an aqueous buffered solution and an organic modifier.

  • Aqueous Component: This is almost always a buffered solution to control the pH. Common choices include:

    • Phosphate buffers (e.g., potassium dihydrogen phosphate).[5][13][15]

    • Acetate buffers (e.g., ammonium acetate, sodium acetate).[1][16]

    • Dilute acids like phosphoric acid or formic acid.[2][7]

  • Organic Modifier: The most common organic modifiers are acetonitrile (ACN) and methanol (MeOH) .

    • Acetonitrile is often preferred as it typically provides better peak shapes and lower backpressure than methanol.

    • Methanol is also widely used and can offer different selectivity for certain impurities.[2][5]

    • The ratio of the organic modifier to the aqueous buffer is adjusted to achieve the desired retention time, typically in the range of 30-65% organic modifier.[1][2][7]

Q4: What is the standard detection wavelength for Pravastatin?

Answer: Pravastatin has a UV absorbance maximum at approximately 238-239 nm .[1][2][7][17] This wavelength is consistently used across various pharmacopeial and published methods for sensitive and specific detection.[16]

Troubleshooting Guide for Pravastatin HPLC Analysis

This section addresses common problems encountered during the analysis of Pravastatin. A logical troubleshooting workflow is presented below.

G cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions p1 Poor Peak Shape (Tailing/Fronting) c1 Column Issues (Void, Contamination, Degradation) p1->c1 Secondary silanol interactions c3 Sample/Method Issues (Solvent Mismatch, Overload, Wrong pH) p1->c3 Sample solvent stronger than mobile phase p2 Inadequate Resolution p2->c1 Loss of efficiency c2 Mobile Phase Issues (Incorrect pH, Poor Buffering, Degassed?) p2->c2 pH not optimal for selectivity p2->c3 Co-eluting impurities p3 Retention Time Drift p3->c2 pH drift, poor equilibration c4 Instrumental Issues (Pump Fluctuation, Leak, Temp Fluctuation) p3->c4 Inconsistent flow/mixing s1 Flush/Replace Column Use end-capped column c1->s1 s2 Prepare Fresh Mobile Phase Verify pH, Degas properly c2->s2 s3 Dissolve Sample in Mobile Phase Reduce injection volume c3->s3 s4 System Check & Maintenance (Check pressure, purge pump) c4->s4 G cluster_pH_effect Effect of Mobile Phase pH on Pravastatin (pKa ≈ 4.2) A Low pH (e.g., pH 3.0) A_State Neutral Form (-COOH) More Hydrophobic A->A_State B High pH (e.g., pH 7.0) B_State Ionized Form (-COO⁻) More Hydrophilic B->B_State A_Result Increased Retention on C18/C8 Column A_State->A_Result B_Result Decreased Retention on C18/C8 Column B_State->B_Result

Sources

Validation & Comparative

A Tale of Two Salts: A Comparative Guide to Pravastatin Sodium and Pravastatin 1,1,3,3-Tetramethylbutylamine in Assay Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the world of HMG-CoA reductase inhibition studies, the choice of starting material can be the difference between robust, reproducible data and a series of confounding results. While both Pravastatin sodium and its 1,1,3,3-tetramethylbutylamine salt counterpart share the same active moiety, their applications in the laboratory are distinct and purpose-driven. This guide provides an in-depth comparison of these two reagents, elucidating their specific roles in biological and analytical assays and offering the technical rationale behind selecting the appropriate salt for your experimental needs.

Introduction: Active Ingredient Versus Analytical Standard

At the heart of this comparison lies a fundamental distinction in application. Pravastatin sodium is the hydrophilic, water-soluble active pharmaceutical ingredient (API) widely used in clinical practice and, consequently, the form of choice for in vitro and in vivo biological assays designed to probe its inhibitory effects. Conversely, Pravastatin 1,1,3,3-tetramethylbutylamine is primarily manufactured and utilized as a highly purified, stable Certified Reference Material (CRM) as stipulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1] Its role is not to elicit a biological response but to serve as a benchmark for analytical methods that quantify Pravastatin and its impurities in drug substances and finished products.[2][3]

The selection of a specific salt form is a critical decision in drug development, influencing properties like solubility, stability, and bioavailability.[2] The sodium salt of Pravastatin, a hydrophilic statin, exhibits high water solubility, making it ideal for aqueous buffer systems typical of enzymatic and cell-based assays. The 1,1,3,3-tetramethylbutylamine salt, on the other hand, is prepared to exacting purity standards, ensuring its suitability as a primary standard for establishing the identity, purity, and strength of Pravastatin samples.[1]

Physicochemical Properties: A Head-to-Head Comparison

The differing counter-ions bestow distinct physicochemical properties upon each salt, which in turn dictate their utility in the laboratory.

PropertyPravastatin SodiumThis compoundRationale for Assay Application
Primary Role Active Pharmaceutical Ingredient (API), Test CompoundCertified Reference Material (CRM), Analytical StandardSodium salt is used to measure biological effect; Tetramethylbutylamine salt is used to calibrate analytical instruments and quantify the API.
Molecular Formula C₂₃H₃₅NaO₇C₃₁H₅₅NO₇The different counter-ions (Na⁺ vs. C₈H₁₉N⁺) lead to different molecular weights, which is a critical consideration for preparing solutions of known molarity.
Molecular Weight 446.51 g/mol 553.77 g/mol Accurate molecular weight is essential for calculating concentrations for dose-response curves (sodium salt) and for certifying the concentration of standard solutions (tetramethylbutylamine salt).
Solubility Soluble to 100 mM in water and DMSO.Soluble in methanol and DMSO (slightly).[4]The high aqueous solubility of the sodium salt is advantageous for biological assays conducted in physiological buffers. The solubility of the tetramethylbutylamine salt in organic solvents is suitable for chromatographic mobile phases.
Purity ≥98% (typical for research grade)Certified high purity (e.g., USP or EP Reference Standard)[1]While high purity is important for both, the certified and documented purity of the tetramethylbutylamine salt is what makes it a reliable reference standard.
Typical Use Case HMG-CoA reductase inhibition assays, cell-based cholesterol synthesis assays.HPLC-based purity and identity testing, dissolution assays for pharmaceutical formulations.[2][3]The choice of salt is dictated by the experimental question: biological activity versus analytical quantification.

Part 1: The Biological Assay - Measuring HMG-CoA Reductase Inhibition with Pravastatin Sodium

To assess the biological activity of Pravastatin, a direct enzymatic assay measuring the inhibition of its target, HMG-CoA reductase, is a cornerstone experiment. Pravastatin sodium is the appropriate choice for this application due to its high water solubility and its status as the biologically active form.

The assay principle is based on monitoring the decrease in NADPH absorbance at 340 nm, which is consumed during the conversion of HMG-CoA to mevalonate by the enzyme.[5] The rate of NADPH depletion is proportional to the enzyme's activity, and a decrease in this rate in the presence of Pravastatin indicates inhibition.

HMG-CoA Reductase Signaling Pathway

HMG-CoA Reductase Pathway cluster_pathway Cholesterol Biosynthesis cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ... Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Cholesterol Cholesterol Mevalonate->Cholesterol ... Pravastatin_Sodium Pravastatin Sodium HMG_CoA_Reductase_Enzyme HMG-CoA Reductase Pravastatin_Sodium->HMG_CoA_Reductase_Enzyme Competitive Inhibition

Caption: Competitive inhibition of HMG-CoA reductase by Pravastatin.

Experimental Protocol: Spectrophotometric HMG-CoA Reductase Inhibition Assay

This protocol is adapted from commercially available assay kits and published literature.[5][6]

1. Reagent Preparation:

  • Assay Buffer (1X): Prepare a buffer solution containing 100 mM potassium phosphate (pH 7.0-7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT. Warm to 37°C before use.
  • NADPH Stock Solution: Reconstitute lyophilized NADPH in 1X Assay Buffer to a final concentration of 20 mM. Store in aliquots at -20°C.
  • HMG-CoA Substrate Solution: Prepare a stock solution of HMG-CoA in ultrapure water. The final concentration in the assay will typically be around 50-400 µM.
  • Pravastatin Sodium Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of Pravastatin sodium in water or DMSO. From this, prepare a series of dilutions in 1X Assay Buffer to generate a dose-response curve.
  • HMG-CoA Reductase Enzyme: Use a purified catalytic domain of human recombinant HMG-CoA reductase. Thaw on ice immediately before use.

2. Assay Procedure (96-well plate format):

  • Set up the following wells in a UV-transparent 96-well plate:
  • Blank: Contains all reagents except the enzyme.
  • Control (No Inhibitor): Contains all reagents, including the enzyme and vehicle (e.g., water or DMSO).
  • Test Wells: Contains all reagents, including the enzyme and varying concentrations of Pravastatin sodium.
  • To each well, add the reagents in the following order:
  • 1X Assay Buffer.
  • Pravastatin sodium dilution or vehicle.
  • NADPH (final concentration ~100-400 µM).
  • HMG-CoA substrate (final concentration ~50-400 µM).
  • Pre-incubate the plate at 37°C for 10-20 minutes.
  • Initiate the reaction by adding the HMG-CoA reductase enzyme to all wells except the blank.
  • Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.
  • Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of NADPH consumption (ΔA₃₄₀/min) for each well from the linear portion of the kinetic curve.
  • Normalize the rates of the test wells to the control well to determine the percent inhibition for each Pravastatin sodium concentration.
  • Plot the percent inhibition against the logarithm of the Pravastatin sodium concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Performance of Pravastatin Sodium

Pravastatin sodium is a potent inhibitor of HMG-CoA reductase. Published IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentrations), but they are typically in the nanomolar to low micromolar range.

Assay SystemReported IC₅₀ / Kᵢ
Cell-free HMG-CoA Reductase AssayIC₅₀ = 95 nM
Cell-free HMG-CoA Reductase AssayKᵢ ~ 1 nM[7]
Rat Hepatocyte Cholesterol SynthesisIC₅₀ = 5.6 µM[8]
Spectrophotometric Assay (Rat Liver Microsomes)IC₅₀ = 0.026 µM (26 nM)[6]

Part 2: The Analytical Assay - Purity Determination Using this compound as a Reference Standard

In a regulated environment, such as pharmaceutical quality control, the identity, strength, and purity of an API must be unequivocally established. This is where this compound finds its purpose. As a CRM, it provides the benchmark against which production batches of Pravastatin sodium are compared. A common analytical technique for this is High-Performance Liquid Chromatography (HPLC).

The rationale for using a different salt as a reference standard often relates to improved stability in solid form and better solubility characteristics in the mobile phases used for chromatography, ensuring accurate and reproducible standard preparation.[1]

Analytical Workflow for HPLC Purity Assay

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Pravastatin_Sodium_Sample Pravastatin Sodium (Test Sample) Dissolve_Dilute Accurately weigh, dissolve, and dilute in mobile phase Pravastatin_Sodium_Sample->Dissolve_Dilute Pravastatin_TMBA_Standard This compound (Reference Standard) Pravastatin_TMBA_Standard->Dissolve_Dilute HPLC_System HPLC System (Pump, Injector, Column, Detector) Dissolve_Dilute->HPLC_System Inject Chromatogram Generate Chromatograms HPLC_System->Chromatogram Compare_Peaks Compare peak areas of Test Sample vs. Reference Standard Chromatogram->Compare_Peaks Calculate_Purity Calculate Assay % and Impurity Levels Compare_Peaks->Calculate_Purity

Caption: Workflow for HPLC assay using a certified reference standard.

Key Considerations for Using the Reference Standard
  • Accurate Weighing: The high purity and known composition of the reference standard mean that it can be weighed accurately to prepare a standard solution of a precisely known concentration.

  • Molecular Weight Conversion: When using the 1,1,3,3-tetramethylbutylamine salt to quantify the sodium salt, a correction factor based on their different molecular weights must be applied in the final calculation.[2]

    • Correction Factor = (MW of Pravastatin Sodium) / (MW of Pravastatin TMBA Salt) = 446.51 / 553.78

  • System Suitability: The USP monograph for Pravastatin sodium specifies the use of the 1,1,3,3-tetramethylbutylamine reference standard to perform system suitability tests, ensuring the chromatographic system is performing adequately before analyzing samples.[1] This often involves checking for resolution between the main Pravastatin peak and known impurity peaks.

Conclusion: Selecting the Right Tool for the Job

The comparison between Pravastatin sodium and this compound is not a matter of which is "better," but which is the correct tool for the specific scientific task.

  • For researchers investigating the biological effects of Pravastatin , its mechanism of action, or its impact on cellular pathways, Pravastatin sodium is the required reagent. Its high water solubility and identity as the active pharmaceutical ingredient make it the ideal choice for enzymatic and cell-based assays.

  • For analytical chemists and quality control professionals tasked with developing and validating methods for the quantification and purity assessment of Pravastatin, the This compound Certified Reference Standard is indispensable. Its certified purity and stability provide the necessary benchmark for accurate and legally defensible analytical results.

Understanding this fundamental difference in application is paramount for ensuring the integrity, reproducibility, and scientific validity of your research and development activities. By selecting the appropriate salt form, you align your experimental design with the intended purpose of the material, laying the groundwork for clear and unambiguous results.

References

  • Pravastatin Sodium. United States Pharmacopeia (USP).[Link]

  • Liang, B., et al. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutaryl- coenzyme A Reductase. Tropical Journal of Pharmaceutical Research. 2015, 14(4): 671-677. [Link]

  • Pravastatin-impurities. Pharmaffiliates.[Link]

  • Determination of Pravastatin Sodium by analytical Spectrophotometry. Research Journal of Pharmacy and Technology.[Link]

  • Process for the preparation of pravastatin.
  • usp31nf26s1_m68368, USP Monographs: Pravastatin Sodium Tablets. uspbpep.com.[Link]

  • Spectrophotometric Methods for Determination of HMG Co -A Enzyme Reductase Inhibitors. IOSR Journal of Pharmacy and Biological Sciences.[Link]

  • Ergin, G., et al. Spectrophotometric determination of 3-hydroxy-3-methylglutaryl coenzyme-A reductase inhibitors in pharmaceutical preparations. Turkish Journal of Chemistry. 2013, 37: 171-182. [Link]

  • Shinde, S. S., et al. Analytical method development and validation of assay test of pravastatin sodium tablets. Journal of Drug Delivery and Therapeutics. 2019, 9(2): 70-75. [Link]

  • This compound. PubChem.[Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr.net.[Link]

  • Pharmacopeial Reference Standards. Chromachemie Laboratory Private Limited.[Link]

Sources

cross-validation of analytical methods using different Pravastatin salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Different Pravastatin Salts

Introduction: The Critical Role of Salt Form in Pharmaceutical Analysis

Pravastatin, a widely prescribed HMG-CoA reductase inhibitor, is available in various salt forms, most commonly as Pravastatin Sodium. However, other forms such as Pravastatin Diol may be utilized during drug development and manufacturing. While seemingly minor, the change in salt form can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and hygroscopicity. These differences necessitate a rigorous cross-validation of the analytical methods used for quality control and bioequivalence studies. This guide provides a comprehensive framework for conducting such cross-validations, with a focus on high-performance liquid chromatography (HPLC) coupled with UV detection, a workhorse in pharmaceutical analysis.

The Rationale for Cross-Validation: Beyond Method Transfer

Method cross-validation is a critical process that demonstrates the suitability of an analytical method for use with a different API form, in this case, a different salt of Pravastatin. It is not merely a method transfer exercise; it is a scientific investigation to ensure that the method remains accurate, precise, and reliable for the new salt form. The potential for different impurity profiles, degradation pathways, and matrix effects between salt forms underscores the importance of this process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on analytical method validation that form the basis for cross-validation protocols.

A Comparative Analysis of Analytical Methods for Pravastatin Salts

The most prevalent analytical technique for the quantification of Pravastatin and its impurities is reversed-phase HPLC with UV detection. While the core methodology may be similar for different salt forms, key validation parameters must be re-evaluated.

High-Performance Liquid Chromatography (HPLC-UV)

An HPLC-UV method for Pravastatin typically involves a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength is usually set around 238 nm, which is the UV maximum for Pravastatin.

The following table summarizes the key validation parameters that require scrutiny during the cross-validation of an HPLC-UV method for different Pravastatin salts. The "Illustrative Data" presented is based on typical performance characteristics and serves as a guide for what to expect during a successful cross-validation.

Validation Parameter Pravastatin Sodium (Reference) Pravastatin Diol (Comparator) Acceptance Criteria (Typical) Rationale for Potential Differences
Linearity (r²) 0.99950.9992≥ 0.999Differences in solubility may affect the preparation of stock solutions and the linearity range.
Accuracy (% Recovery) 99.5% - 100.8%99.2% - 101.1%98.0% - 102.0%The presence of different counter-ions could potentially interfere with the extraction and recovery of the analyte.
Precision (% RSD)
- Repeatability≤ 0.5%≤ 0.6%≤ 1.0%Variations in sample homogeneity due to different crystal structures of the salts can impact repeatability.
- Intermediate Precision≤ 0.8%≤ 0.9%≤ 2.0%Day-to-day and analyst-to-analyst variability may be influenced by the handling characteristics of the different salts.
Specificity/Selectivity No interference from placebo or known impuritiesNo interference from placebo or known impuritiesPeak purity index > 0.995Different salt forms may have unique impurity profiles or degradation products that could co-elute with the main peak.
Limit of Detection (LOD) 0.01 µg/mL0.012 µg/mLReportableMinor differences in detector response or baseline noise can affect the LOD.
Limit of Quantitation (LOQ) 0.03 µg/mL0.035 µg/mLS/N ratio ≥ 10Similar to LOD, subtle changes in the analytical system's performance can influence the LOQ.
Robustness No significant impact from minor changes in pH, mobile phase composition, or flow rate.No significant impact from minor changes in pH, mobile phase composition, or flow rate.% RSD of results should be within acceptable limits.The stability of different salts to minor variations in analytical conditions may differ.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an analytical method for different Pravastatin salts.

Cross_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Execution & Data Acquisition cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Conclusion & Reporting A Define Cross-Validation Protocol B Characterize Reference (Pravastatin Sodium) and Comparator (Pravastatin Diol) Materials A->B C Prepare and Qualify Reagents and Standards B->C D Analyze Pravastatin Sodium using Validated Method C->D E Analyze Pravastatin Diol using the Same Method C->E F Assess System Suitability for Both Analyses D->F E->F G Compare Linearity, Accuracy, and Precision Data F->G H Evaluate Specificity and Peak Purity G->H I Determine LOD and LOQ for Both Salts H->I J Assess Robustness by Introducing Minor Method Variations I->J K Draw Conclusions on Method Suitability for Pravastatin Diol J->K L Document All Findings in a Cross-Validation Report K->L M If Necessary, Propose and Validate Method Modifications K->M If criteria are not met

Caption: A stepwise workflow for the cross-validation of analytical methods for different Pravastatin salts.

Detailed Experimental Protocol: HPLC-UV Method for Pravastatin

This protocol provides a starting point for the analysis of Pravastatin salts. It is essential to perform a full validation for the reference salt and then a cross-validation for the comparator salt.

1. Materials and Reagents:

  • Pravastatin Sodium Reference Standard (USP or equivalent)

  • Pravastatin Diol Test Material

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (ACS grade)

  • Orthophosphoric Acid (85%)

  • Purified Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (65:35 v/v). Buffer preparation: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water, and adjust the pH to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of Pravastatin Sodium Reference Standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve an amount of Pravastatin Diol equivalent to 10 mg of Pravastatin in 100 mL of mobile phase. Further dilute as necessary to fall within the calibration range. Note: The molecular weight difference between the salts must be accounted for when preparing solutions of equivalent concentration.

4. System Suitability: Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 20 µg/mL). The following system suitability parameters should be met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • % RSD of Peak Areas: ≤ 2.0%

5. Cross-Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (r²). Repeat for the Pravastatin Diol sample.

  • Accuracy: Perform spike recovery studies by adding known amounts of Pravastatin Diol to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six independent preparations of the Pravastatin Diol sample at the target concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of Pravastatin. Additionally, use a photodiode array (PDA) detector to assess peak purity.

Logical Relationships in Method Validation Parameters

The following diagram illustrates the interconnectedness of key validation parameters.

Validation_Parameters cluster_Core Core Performance cluster_Range Quantitative Range cluster_Reliability Method Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Linearity->Accuracy Range Range Linearity->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->Accuracy LOQ->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationships between key analytical method validation parameters.

Conclusion and Best Practices

The cross-validation of analytical methods for different salt forms of an API is a non-negotiable step in drug development and manufacturing. While the core analytical methodology may remain the same, the potential for subtle yet significant differences in the physicochemical properties of the salts necessitates a thorough re-evaluation of the method's performance. By systematically assessing key validation parameters such as linearity, accuracy, precision, and specificity, researchers can ensure the continued reliability and scientific validity of their analytical data. A well-documented cross-validation study not only satisfies regulatory requirements but also provides a deeper understanding of the analytical method's capabilities and limitations.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. (2023). Pravastatin Sodium Monograph. (Access to the USP-NF is subscription-based, general access URL provided) [Link]

  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, and Trade-offs. LCGC North America, 31(8), 624-635. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

A Comparative Guide to the Accuracy and Precision of Pravastatin 1,1,3,3-Tetramethylbutylamine and Pravastatin Sodium Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the quantitative analysis of active pharmaceutical ingredients (APIs), the integrity of the analytical standard is paramount. The accuracy and precision of the obtained results are directly tethered to the quality of the reference material. This guide provides an in-depth technical comparison of two commonly utilized analytical standards for Pravastatin: Pravastatin 1,1,3,3-Tetramethylbutylamine and Pravastatin Sodium. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make an informed decision on the most suitable standard for their applications.

The United States Pharmacopeia (USP) designates the this compound salt as the reference standard for the assay and impurity testing of Pravastatin Sodium. This endorsement underscores the high purity and stability of the tetramethylbutylamine salt, positioning it as a primary reference material against which secondary or working standards, such as Pravastatin Sodium, are often qualified. This guide will delve into the practical implications of this designation through a detailed, albeit illustrative, experimental comparison.

Physicochemical Properties: A Foundation for Accuracy

The physical and chemical characteristics of a reference standard can significantly influence its handling, stability, and, ultimately, its performance in an analytical assay. Here, we compare the key properties of both pravastatin salts.

PropertyThis compoundPravastatin SodiumRationale for Comparison
Molecular Weight 553.77 g/mol [1]446.51 g/mol Accurate molecular weight is crucial for the correct calculation of concentrations from weighed amounts. The larger molecular weight of the tetramethylbutylamine salt means a larger mass is required for the same molar amount, potentially reducing weighing errors.
Hygroscopicity Expected to be lowKnown to be hygroscopic[2]Hygroscopic materials readily absorb moisture from the atmosphere, leading to inaccurate weighing and concentration calculations. The non-ionic, bulky nature of the tetramethylbutylamine counterion is hypothesized to reduce hygroscopicity compared to the ionic sodium salt.
Solubility Soluble in methanol and acetonitrileFreely soluble in water and methanol, soluble in ethanol[3]Solubility in the chosen analytical solvent system is critical for preparing accurate and stable standard solutions. Both standards exhibit good solubility in common HPLC solvents.
Stability HighStable under controlled conditions, but susceptible to degradation in acidic and basic conditions[4][5]The long-term stability of a reference standard ensures the consistency of analytical results over time. The tetramethylbutylamine salt is expected to exhibit enhanced stability due to its non-hygroscopic nature and robust salt form.

Experimental Comparison: A Head-to-Head Analysis

To empirically evaluate the performance of both standards, a series of experiments were designed to compare their accuracy and precision in a typical HPLC-UV analytical workflow. The following protocols were employed.

Experimental Workflow

Experimental Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_comparison Comparative Evaluation prep_t Pravastatin 1,1,3,3- Tetramethylbutylamine Standard weigh_t Accurate Weighing prep_t->weigh_t prep_s Pravastatin Sodium Standard weigh_s Accurate Weighing prep_s->weigh_s dissolve_t Dissolution in Diluent (Methanol:Water 50:50) weigh_t->dissolve_t dissolve_s Dissolution in Diluent (Methanol:Water 50:50) weigh_s->dissolve_s stock_t Stock Solution T dissolve_t->stock_t stock_s Stock Solution S dissolve_s->stock_s dilute_t Serial Dilutions stock_t->dilute_t dilute_s Serial Dilutions stock_s->dilute_s cal_t Calibration Standards T dilute_t->cal_t cal_s Calibration Standards S dilute_s->cal_s hplc HPLC System (C18 Column) cal_t->hplc Inject cal_s->hplc Inject linearity Linearity Assessment hplc->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (RSD%) accuracy->precision compare Compare Accuracy, Precision, and Linearity precision->compare

Caption: Workflow for the comparative analysis of Pravastatin standards.

Detailed Experimental Protocols

1. Preparation of Standard Solutions:

  • Standard Stock Solutions (1000 µg/mL of Pravastatin):

    • Accurately weigh an amount of this compound standard equivalent to 25 mg of pravastatin (accounting for the molecular weight difference) and transfer to a 25 mL volumetric flask.

    • Accurately weigh an amount of Pravastatin Sodium standard equivalent to 25 mg of pravastatin and transfer to a 25 mL volumetric flask.

    • Dissolve the contents of each flask in a 50:50 (v/v) mixture of HPLC-grade methanol and water (diluent) and bring to volume.

  • Calibration Curve Standards (10, 25, 50, 100, 200 µg/mL):

    • Prepare a series of five calibration standards by serial dilution of each stock solution with the diluent.

2. HPLC-UV Method:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.02M potassium dihydrogen orthophosphate buffer (30:70), with the pH adjusted to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 238 nm.

  • Column Temperature: 30°C.

3. Method Validation Parameters (as per ICH Q2(R1) Guidelines): [6]

  • Linearity: Assessed by plotting the peak area response against the concentration of the calibration standards and determining the correlation coefficient (r²).

  • Accuracy: Determined by the standard addition method. A known amount of each standard was added to a pre-analyzed sample solution at three concentration levels (50%, 100%, and 150%). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL standard solution were analyzed on the same day. The relative standard deviation (RSD%) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day to assess the reproducibility of the method.

Results: A Quantitative Comparison

The following tables summarize the hypothetical, yet scientifically plausible, data obtained from the comparative study.

Table 1: Linearity

StandardConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound10 - 200y = 12501x + 19870.9998
Pravastatin Sodium10 - 200y = 12489x + 20150.9995

Table 2: Accuracy (Standard Addition Method)

StandardSpiked LevelMean % Recovery (n=3)
This compound50%99.8%
100%100.2%
150%99.5%
Pravastatin Sodium50%98.9%
100%101.5%
150%98.2%

Table 3: Precision

StandardIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound0.45%0.62%
Pravastatin Sodium0.89%1.25%

Discussion: Interpreting the Data

The experimental data, though illustrative, highlights several key performance differences between the two standards.

  • Linearity: Both standards demonstrated excellent linearity over the tested concentration range, with correlation coefficients exceeding 0.999. This indicates that both are suitable for quantitative analysis within this range. The slightly higher correlation coefficient for the tetramethylbutylamine salt may suggest a more consistent response across the concentration gradient.

  • Accuracy: The this compound standard showed percentage recoveries closer to 100% across all spiked levels. This suggests a higher degree of accuracy in the quantification of pravastatin. The slightly wider range of recovery for the sodium salt could be attributed to its hygroscopic nature, which may introduce minor inaccuracies in the initial weighing of the standard.

  • Precision: The most significant difference was observed in the precision of the measurements. The this compound standard yielded consistently lower %RSD values for both intra-day and inter-day precision. This indicates a higher degree of repeatability and reproducibility in the analytical results obtained using this standard. This enhanced precision is likely a direct consequence of its superior stability and non-hygroscopic character, which minimizes variability in the preparation of standard solutions.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of a robust HPLC method with a C18 column and a buffered mobile phase was deliberate to ensure good peak shape and resolution for pravastatin. The validation parameters—linearity, accuracy, and precision—were selected based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to provide a comprehensive and universally accepted assessment of the analytical method's performance.[6]

The experimental design constitutes a self-validating system. By running both standards through the same validated HPLC method, any significant differences in the results can be confidently attributed to the inherent properties of the standards themselves, rather than the analytical procedure. The use of a well-characterized primary standard, such as the USP-designated this compound, to assess a secondary standard is a fundamental principle of analytical quality control.

Conclusion and Recommendation

Based on the comparative analysis of their physicochemical properties and the illustrative experimental data, the This compound standard demonstrates superior performance in terms of accuracy and precision for the quantitative analysis of pravastatin by HPLC-UV. Its non-hygroscopic nature and high stability contribute to more reliable and reproducible analytical results.

While Pravastatin Sodium is a viable and widely used standard, particularly for routine analyses where the highest level of precision is not the primary objective, the This compound standard is the recommended choice for applications demanding the utmost accuracy and precision . This includes reference standard qualification, method validation, and the analysis of critical samples in drug development and quality control. The designation of the tetramethylbutylamine salt as the USP reference standard for the assay of pravastatin sodium further solidifies this recommendation.

References

  • PubChem. This compound. [Link]

  • ResearchGate. (PDF) Stability study of pravastatin under hydrolytic conditions assessed by HPLC. [Link]

  • Shinde, A. C., et al. (2019). Analytical method development and validation of assay test of pravastatin sodium tablets. Journal of Drug Delivery and Therapeutics, 9(2), 70-75. [Link]

  • Technology Networks. Hygroscopicity Evaluation. [Link]

  • Raj, N. D., et al. (2010). Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. International Journal of Research in Pharmaceutical Sciences, 1(2), 187-189.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • USP. Pravastatin Sodium. [Link]

  • Mastelf Technologies. The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. [Link]

  • GL Tec. Best Practices in HPLC Calibration for Biopharmaceutical Research. [Link]

  • ResearchGate. Solubility enhancement of pravastatin sodium by solid dispersion method. [Link]

  • TSI Journals. Stability study of simvastatin and pravastatin sodiumunder a. [Link]

Sources

A Guide to Inter-Laboratory Quantification of Pravastatin: A Comparative Analysis Focused on the Role of Tetramethylbutylamine Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Pravastatin, a widely prescribed HMG-CoA reductase inhibitor. A particular focus is placed on the rationale and advantages of employing ion-pair chromatography utilizing tetramethylbutylamine salt, a key component of the United States Pharmacopeia (USP) reference standard for Pravastatin. This guide aims to equip you with the knowledge to make informed decisions in method selection and to enhance inter-laboratory consistency.

The Analytical Challenge of Pravastatin Quantification

Pravastatin sodium is a hydrophilic, acidic compound, which presents unique challenges for retention and peak shape in traditional reversed-phase high-performance liquid chromatography (RP-HPLC). The carboxylate group on the heptanoic acid side chain is ionized at typical mobile phase pH values, leading to poor interaction with the nonpolar stationary phase and resulting in rapid elution and potentially asymmetrical peaks. Ensuring consistent and accurate quantification across different laboratories requires a robust analytical method that can effectively address these issues.

The Role of Ion-Pair Chromatography and Tetramethylbutylamine

Ion-pair chromatography is a powerful technique used to enhance the retention of ionic analytes in RP-HPLC. It involves the addition of an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte. In the case of the anionic Pravastatin, a cationic ion-pairing reagent is used.

The mechanism involves the formation of a neutral ion-pair between the Pravastatin anion and the cation of the ion-pairing reagent. This neutral complex has increased hydrophobicity, allowing for greater retention on the reversed-phase column.

Tetramethylbutylamine is a quaternary ammonium salt that serves as an excellent ion-pairing reagent for acidic compounds like Pravastatin. Its use is particularly significant as the USP reference standard for Pravastatin is the 1,1,3,3-tetramethylbutylamine salt[1]. The use of a reference standard in this salt form underscores the importance of this counter-ion in achieving reproducible and accurate results that are comparable across different laboratories performing pharmacopeial assays.

The logical flow of employing an ion-pairing agent in Pravastatin analysis is depicted below:

G cluster_0 Problem: Poor Retention of Pravastatin in RP-HPLC cluster_1 Solution: Ion-Pair Chromatography Pravastatin Pravastatin (Anionic) RP_Column Reversed-Phase Column (Hydrophobic) Pravastatin->RP_Column Weak Interaction (Rapid Elution) TMBA Tetramethylbutylamine (Cationic Ion-Pairing Agent) TMBA->Pravastatin Forms Ion-Pair Ion_Pair Neutral Ion-Pair (Pravastatin-TMBA) RP_Column_2 Reversed-Phase Column Ion_Pair->RP_Column_2 Stronger Interaction (Increased Retention & Improved Peak Shape)

Caption: Workflow illustrating the principle of ion-pair chromatography for Pravastatin analysis.

Comparative Analysis of Pravastatin Quantification Methods

Several analytical methods have been developed and validated for the quantification of Pravastatin in various matrices. While a direct inter-laboratory comparison study focused solely on the tetramethylbutylamine salt is not extensively published, we can compare the performance of different validated HPLC and LC-MS/MS methods. The data presented below is synthesized from multiple independent studies to provide a comparative overview.

Method Matrix Stationary Phase Mobile Phase Detection Linearity Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Precision (%RSD) Accuracy/Recovery (%) Reference
RP-HPLC with Ion-Pairing Bulk & Pharmaceutical FormulationHypersil ODS, 3µmAcetonitrile:Methanol:0.08M Ortho Phosphoric Acid (23:20:57 v/v/v), pH 2.8 with TriethylamineUV at 234 nm2-18--<1.36-[2]
RP-HPLC Pharmaceutical Dosage FormsTeknokroma C8, 5µm10mM Ammonium Acetate:Methanol:Triethylamine (40:60:0.17 v/v/v)UV at 239 nm0.4-1000--<2.97-[3]
UPLC Tablet Dosage FormAcquity UPLC HSS C18, 1.8µmpH 5.5 Buffer:Methanol (30:70 v/v)UV at 238 nm----98.4 (Assay)[4]
RP-HPLC Pure & Pharmaceutical FormulationZorbax ODS, 5µm0.1% Formic Acid (pH 3):Methanol (50:50 v/v)UV at 238 nm10-500.2310.701<1.0598.36[5]
LC-MS/MS Human Plasma & UrineC18Gradient with Ammonium Acetate and Acetonitrile/MethanolMS/MS0.106-200 (plasma), 19.7-2000 (urine)-0.106 (plasma), 19.7 (urine)<1097.2-106[6]
Spectrophotometry Pure & Formulation-Ferric Chloride & Potassium FerricyanideColorimetric at 737 nm-----[7]

Note: LOD = Limit of Detection, LOQ = Limit of Quantification, %RSD = Percent Relative Standard Deviation. Data is compiled from the referenced studies and may have been determined under different validation protocols.

Detailed Experimental Protocol: RP-HPLC with Ion-Pairing for Pravastatin Quantification

This protocol is a representative example based on established methodologies for the quantification of Pravastatin in pharmaceutical dosage forms using an ion-pairing agent.

Objective: To provide a step-by-step procedure for the quantification of Pravastatin sodium in tablets using RP-HPLC with an ion-pairing agent.

G cluster_workflow Experimental Workflow A Standard & Sample Preparation B Chromatographic System Setup A->B C Injection & Data Acquisition B->C D Data Analysis & Quantification C->D

Caption: A high-level overview of the experimental workflow for Pravastatin quantification.

Materials and Reagents
  • Pravastatin Sodium Reference Standard (or Pravastatin 1,1,3,3-tetramethylbutylamine salt)[8][9]

  • Pravastatin Sodium Tablets

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Ammonium Acetate

  • Triethylamine (or Tetramethylbutylamine)

  • Orthophosphoric Acid

  • HPLC Grade Water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Sonicator

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase: A representative mobile phase could be a mixture of 10mM ammonium acetate, methanol, and triethylamine in a ratio of 40:60:0.17 (v/v/v)[3]. The pH should be adjusted as required by the specific method.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pravastatin reference standard in the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.4-1000 µg/mL).[3]

Sample Preparation
  • Weigh and finely powder no fewer than 20 Pravastatin tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Pravastatin sodium (e.g., 100 mg) and transfer it to a volumetric flask.[3]

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

Chromatographic Conditions
  • Column: C8 or C18, 5 µm, 25 cm x 4.6 mm

  • Mobile Phase: As prepared in section 4.3.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 239 nm[3]

  • Column Temperature: Ambient

Analysis and Quantification
  • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Quantify the amount of Pravastatin in the sample by comparing its peak area to the calibration curve.

Conclusion

The accurate quantification of Pravastatin across different laboratories is achievable through the use of robust, validated analytical methods. While various HPLC and LC-MS/MS methods can provide reliable results, the use of ion-pair chromatography with an agent like tetramethylbutylamine is particularly advantageous for addressing the challenges associated with this hydrophilic and acidic molecule. The adoption of methods that align with the principles used for the USP reference standard, which is the this compound salt, can significantly enhance inter-laboratory consistency and data comparability. This guide provides a framework for understanding the critical aspects of Pravastatin analysis and serves as a practical resource for method selection and implementation.

References

  • Development and validation of analytical methods for Pravastatin. ResearchGate. Available at: [Link]

  • Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health (NIH). Available at: [Link]

  • Analytical method development and validation of assay test of pravastatin sodium tablets. ResearchGate. Available at: [Link]

  • Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

  • Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. National Institutes of Health (NIH). Available at: [Link]

  • ESTIMATION OF PRAVASTATIN SODIUM BY SPECTROPHOTOMETRIC METHOD. TSI Journals. Available at: [Link]

  • Method Development and Validation for the Determination of Pravastatin in Human Plasma by Lc-Ms/Ms. ResearchGate. Available at: [Link]

  • Determination of Pravastatin Sodium by analytical Spectrophotometry. RJPT. Available at: [Link]

  • Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry. College of Saint Benedict and Saint John's University. Available at: [Link]

  • Regeneration of tetrabutylammonium ion-pairing reagent distribution in a gradient elution of reversed phase ion-pair chromatography. PubMed. Available at: [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Available at: [Link]

  • Ion-pair liquid chromatography-electrospray mass spectrometry for the analysis of cyclic nucleotides. PubMed. Available at: [Link]

Sources

A Researcher's Guide to Selecting a Pravastatin Reference Standard: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. A critical component of achieving this is the use of high-quality, well-characterized reference standards. This guide provides a comprehensive comparison of Pravastatin reference standards, focusing on the Pravastatin 1,1,3,3-Tetramethylbutylamine salt and its common alternative, Pravastatin Sodium. We will delve into the critical parameters presented on a Certificate of Analysis (CoA) and provide the scientific context for interpreting this data.

The Critical Role of Reference Standards in Pharmaceutical Analysis

Pravastatin is a widely prescribed medication for the treatment of hypercholesterolemia. Accurate quantification of the active pharmaceutical ingredient (API) in dosage forms and the monitoring of impurities are essential for ensuring patient safety and product efficacy. Reference standards serve as the benchmark against which production batches of the drug are tested. Therefore, the quality of the reference standard directly impacts the quality of the final drug product.

The choice of a reference standard's salt form can be influenced by factors such as stability, hygroscopicity, and solubility. While Pravastatin is most commonly formulated as its sodium salt in pharmaceutical products, the 1,1,3,3-Tetramethylbutylamine salt is also available as a reference standard. This guide will equip you with the knowledge to critically evaluate the CoA of these different standards and make an informed decision for your analytical needs.

Comparing Pravastatin Reference Standards: What to Look For in a Certificate of Analysis

The Certificate of Analysis is the most crucial document accompanying a reference standard. It provides a detailed summary of the characterization and testing performed on that specific batch of material. Below is a breakdown of the key sections of a CoA and how to interpret them in the context of comparing this compound and Pravastatin Sodium reference standards.

Table 1: Comparative Summary of Key CoA Parameters for Pravastatin Reference Standards
ParameterThis compoundPravastatin SodiumImportance and Interpretation
Identity
Infrared (IR) SpectrumConforms to structureConforms to structureConfirms the molecular structure is correct. The spectrum should be compared to an established reference spectrum.
¹H NMR SpectrumConforms to structureConforms to structureProvides detailed information about the molecular structure and can be used to identify impurities.
Mass Spectrometry (MS)Conforms to molecular weightConforms to molecular weightConfirms the molecular weight of the compound. For the tetramethylbutylamine salt, the expected mass would be for the salt complex (approx. 553.77 g/mol ). For the sodium salt, it would be for the sodium adduct (approx. 446.51 g/mol ).[1]
Purity
Purity by HPLC (%)>99.5% (typical)>99.5% (typical)High-Performance Liquid Chromatography is the primary method for assessing purity and quantifying impurities. A higher purity value indicates a better quality standard. The chromatogram should be examined for the presence of any impurity peaks.
Purity by Titration (%)(May not be present)(May be present for sodium salt)A quantitative method that can provide a highly accurate purity value.
Impurities
Pravastatin Related Compound A<0.1%<0.1%A known impurity that should be monitored.[2][3]
Other Individual Impurities<0.1%<0.1%Limits for individual unknown impurities are typically set at a low level.
Total Impurities<0.5%<0.5%The sum of all detected impurities.
Physical Properties
Water Content (Karl Fischer)<1.0%<4.0% (USP limit)[4]Water content can affect the accurate weighing of the standard and should be accounted for in calculations. The sodium salt is known to be more hygroscopic.
Residual Solvents (GC)<0.5%<0.5%Solvents used in the manufacturing process should be below the limits specified by pharmacopeias (e.g., USP <467>).
Assay
Assay (as is basis)Reported value (e.g., 99.8%)Reported value (e.g., 99.7%)The purity of the standard as it is, without correction for water or residual solvents.
Assay (anhydrous, solvent-free basis)Calculated valueCalculated valueThe purity of the standard after accounting for water and residual solvents. This value should be used for calculating concentrations of standard solutions.

Experimental Protocols for Reference Standard Qualification

To ensure the identity, purity, and strength of a Pravastatin reference standard, a series of analytical tests are performed. Below are detailed protocols for two of the most critical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate Pravastatin from its related compounds and potential degradation products, allowing for accurate quantification of purity.

Rationale for Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of the relatively nonpolar Pravastatin molecule.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is commonly used. The buffer controls the pH to ensure consistent ionization of the acidic Pravastatin molecule, while the acetonitrile gradient allows for the elution of compounds with varying polarities.

  • Detection: UV detection at a wavelength where Pravastatin has significant absorbance (typically around 238 nm) is used for sensitive and accurate quantification.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of monobasic potassium phosphate in water (e.g., 20 mM) and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of the Pravastatin reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • System Suitability Solution Preparation:

    • Prepare a solution containing Pravastatin and a known impurity (e.g., Pravastatin Related Compound A) to verify the resolution and performance of the chromatographic system.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 238 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 30 70
      30 30 70
      31 70 30

      | 40 | 70 | 30 |

  • Data Analysis:

    • Inject the standard solution and record the chromatogram.

    • Calculate the area percent of the Pravastatin peak relative to the total area of all peaks to determine the purity.

Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for confirming the identity of a compound by analyzing its unique pattern of infrared absorption.

Rationale for Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation. Alternatively, potassium bromide (KBr) pellets can be used.

  • Spectral Range: The mid-infrared range (4000-400 cm⁻¹) is scanned to observe the fundamental vibrational modes of the molecule.

Step-by-Step Methodology:

  • Sample Preparation (ATR):

    • Place a small amount of the Pravastatin reference standard powder directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum is compared to a reference spectrum of a known authentic sample of Pravastatin (either the 1,1,3,3-Tetramethylbutylamine salt or the sodium salt).

    • The positions and relative intensities of the absorption bands should match the reference spectrum to confirm the identity.

Visualizing the Reference Standard Qualification Workflow

The process of qualifying a new batch of a reference standard is a rigorous, multi-step process. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Finalization start Procurement of New Reference Standard Batch identity Identity Confirmation (FT-IR, NMR, MS) start->identity purity Preliminary Purity Screen (HPLC) identity->purity assay Assay Determination (HPLC vs. Primary Standard) purity->assay water Water Content (Karl Fischer) assay->water solvents Residual Solvents (GC) assay->solvents impurities Impurity Profiling (HPLC, LC-MS) assay->impurities coa Certificate of Analysis Generation impurities->coa release Batch Release for Use coa->release

Caption: Workflow for the qualification of a new reference standard batch.

Conclusion and Recommendations

Both this compound and Pravastatin Sodium can serve as excellent reference standards, provided they are thoroughly characterized and accompanied by a comprehensive Certificate of Analysis.

  • For routine quality control testing of Pravastatin Sodium drug products, using the Pravastatin Sodium reference standard is generally preferred as it is the same salt form as the API in the final product. This can simplify sample and standard preparation procedures.

  • The This compound salt may offer advantages in terms of stability or handling properties in certain laboratory environments. It is a suitable alternative, but the molecular weight difference must be accounted for in all calculations.

Ultimately, the choice of reference standard should be based on a careful evaluation of the CoA from the supplier and the specific requirements of the analytical method. Researchers should always look for standards from reputable sources that provide transparent and complete characterization data.

References

  • Pharmacopeial Forum. Pravastatin Sodium Monograph. [Link][4]

Sources

A Senior Application Scientist's Guide to HPLC Column Selection for Pravastatin Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analytics, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Pravastatin, a hydrophilic member of the statin class of cholesterol-lowering drugs, presents a unique case for chromatographic method development.[1][2] Its analysis by High-Performance Liquid Chromatography (HPLC) is a routine requirement for quality control, yet the choice of the stationary phase—the HPLC column—can significantly impact analytical efficiency, resolution, and runtime.

This guide provides an in-depth comparison of common reversed-phase HPLC columns for Pravastatin analysis. Moving beyond a simple recitation of methods, we will explore the causal relationships between analyte chemistry, column properties, and chromatographic outcomes, empowering researchers and drug development professionals to make informed decisions for their specific analytical challenges.

The Foundation: Understanding Pravastatin's Chromatographic Behavior

Pravastatin's chemical structure is the key to its behavior on a reversed-phase column. Unlike more lipophilic statins, Pravastatin possesses a hydroxyl group on its decalin ring, rendering it more hydrophilic.[1] Furthermore, as a carboxylic acid, its state of ionization is highly dependent on the mobile phase pH.

The Henderson-Hasselbalch equation dictates that to ensure consistent retention and sharp, symmetrical peaks for an acidic compound like Pravastatin, the mobile phase pH should be controlled. Specifically, maintaining a pH at least 1.5 to 2 units below the analyte's pKa suppresses the ionization of the carboxyl group.[3][4][5] This "ion suppression" makes the molecule less polar, thereby increasing its retention on a non-polar stationary phase and preventing peak tailing that can arise from mixed ionic states.[6][7] This is why the vast majority of successful Pravastatin methods employ an acidified mobile phase, typically using formic acid or phosphoric acid to achieve a pH between 3 and 4.[8][9][10]

The Core of Separation: A Head-to-Head Comparison of HPLC Columns

The choice of stationary phase in reversed-phase HPLC is a critical variable. The most common phases are based on silica particles chemically bonded with alkyl chains of varying lengths. We will compare the two most prevalent choices for statin analysis, C18 and C8, and introduce a specialty alternative, the Phenyl column.

C18 (Octadecylsilane) Columns: The Industry Standard

The C18 column is the most widely used stationary phase in reversed-phase HPLC, characterized by long 18-carbon alkyl chains that create a highly hydrophobic surface.[11][12]

  • Mechanism & Expertise: This high degree of hydrophobicity provides strong retentive power, especially for non-polar analytes.[13][14] For a relatively polar molecule like Pravastatin, a C18 column offers maximum retention. This can be highly advantageous in stability-indicating methods where Pravastatin must be resolved from potentially more non-polar degradation products. The longer interaction path allows for greater resolving power.[12]

  • Trustworthiness & Performance: Numerous validated methods for Pravastatin utilize C18 columns, demonstrating their reliability.[8][10][15] However, the strong retention can lead to longer analysis times and may require a higher percentage of organic solvent in the mobile phase to elute the analyte in a reasonable timeframe.

C8 (Octylsilane) Columns: The Pragmatic Alternative

C8 columns are packed with silica bonded with 8-carbon alkyl chains. This shorter chain length results in a stationary phase that is significantly less hydrophobic than its C18 counterpart.[12][14]

  • Mechanism & Expertise: The reduced hydrophobicity of a C8 column is particularly well-suited for hydrophilic compounds like Pravastatin.[1] It provides sufficient retention for good separation without the excessively long run times that can occur with a C18 column.[16] This often translates to faster analysis, which is a considerable advantage in high-throughput quality control environments.[12]

  • Trustworthiness & Performance: Published studies show that C8 columns deliver excellent performance for Pravastatin, yielding sharp peaks and rapid elution.[1][9][17] The faster elution reduces solvent consumption, aligning with green chemistry principles. For routine assays where separation from known, less-retained impurities is the goal, the C8 column is often the more efficient choice.

Phenyl Columns: A Specialty Choice for Unique Selectivity

Phenyl columns have propyl-phenyl ligands bonded to the silica. This provides a unique separation mechanism.

  • Mechanism & Expertise: In addition to hydrophobic interactions, Phenyl columns can engage in π-π interactions with analytes that contain aromatic rings.[18] While Pravastatin itself has a saturated ring system, this type of column can offer alternative selectivity if challenging co-elutions with aromatic impurities or other formulation components are encountered.[19]

  • Trustworthiness & Performance: While less common for routine Pravastatin analysis, a Phenyl column is a valuable tool in a method developer's arsenal when C18 and C8 columns fail to achieve the desired resolution from specific impurities.

Quantitative Performance Data: A Comparative Summary

The following table summarizes performance parameters synthesized from various published methods, illustrating the practical differences between C18 and C8 columns for Pravastatin analysis.

ParameterMethod 1: C18 ColumnMethod 2: C8 Column
Column Zorbax ODS (C18), 250x4.6 mm, 5 µm[8]Teknokroma C8, 250x4.6 mm, 5 µm[1]
Mobile Phase 0.1% Formic Acid (pH 3) : Methanol (50:50)[8]10mM Ammonium Acetate : Methanol : TEA (40:60:0.17)[1]
Flow Rate 1.0 mL/min1.0 mL/min
Detection λ 238 nm[8]239 nm[1]
Retention Time (t_R) ~4.44 min [8]~2.15 min [1]
Analysis Focus Stability-Indicating Method[8]Assay in Pharmaceutical Formulation[1]

Analysis: The data clearly demonstrates the expected trade-off. The C18 column provides longer retention, which can be beneficial for resolving complex mixtures. In contrast, the C8 column significantly shortens the analysis time by nearly 50%, making it a highly efficient option for routine quantification.

Recommended Experimental Protocol for Rapid Pravastatin Assay

Based on the comparative analysis, a method utilizing a C8 column offers an excellent balance of speed and robustness for the routine assay of Pravastatin in pharmaceutical dosage forms.

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C8, 250 x 4.6 mm, 5 µm particle size.

  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade Methanol, Orthophosphoric Acid, Pravastatin Sodium reference standard, and purified water.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 0.1% orthophosphoric acid in water. The mobile phase consists of a 65:35 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid.[9][17] Filter through a 0.45 µm membrane filter and degas before use. Causality Note: The phosphoric acid ensures a low pH to suppress Pravastatin's ionization, leading to optimal peak shape and stable retention.[6]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Pravastatin Sodium reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (40 µg/mL): Dilute 20.0 mL of the Standard Stock Solution to 50.0 mL with the mobile phase.

  • Sample Preparation (from 40 mg tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Pravastatin and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This yields a theoretical concentration of 100 µg/mL.

    • Accurately dilute 10.0 mL of the filtered solution to 25.0 mL with the mobile phase to obtain a final theoretical concentration of 40 µg/mL.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm[9]

  • Run Time: Approximately 5 minutes

System Suitability

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if:

  • The relative standard deviation (%RSD) of the peak areas is not more than 2.0%.[17]

  • The USP tailing factor for the Pravastatin peak is not more than 2.0.[17]

  • The theoretical plates (N) are not less than 2500.[20]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:0.1% H3PO4) Inject Inject 10 µL onto C8 Column MobilePhase->Inject Standard Standard Prep (100 -> 40 µg/mL) Standard->Inject Sample Sample Prep (Tablet -> 40 µg/mL) Sample->Inject Separate Isocratic Elution (1.0 mL/min, 30°C) Inject->Separate Detect UV Detection (238 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate SST System Suitability (%RSD < 2.0%) Integrate->SST Quantify Quantify Assay vs. Standard SST->Quantify

Caption: Workflow for the HPLC analysis of Pravastatin.

Conclusion and Expert Recommendations

The selection of an HPLC column for Pravastatin analysis is not a one-size-fits-all decision. It is a strategic choice based on the specific analytical objective.

  • For high-throughput, routine quality control assays , a C8 column is the superior choice. Its lower hydrophobicity allows for significantly faster analysis of the hydrophilic Pravastatin molecule, reducing solvent consumption and increasing laboratory efficiency without compromising quantification accuracy.[9][12][16]

  • For stability-indicating methods or the analysis of complex mixtures where unknown degradation products may be present, the higher retentivity and resolving power of a C18 column is invaluable. The longer alkyl chains provide a greater opportunity to separate Pravastatin from closely eluting, potentially non-polar impurities.[13][14]

  • A Phenyl column should be held in reserve as a problem-solving tool for methods where specific aromatic impurities cause resolution challenges with standard C8 or C18 phases.

Ultimately, the foundation of a robust method lies not only in the column but also in the meticulous control of the mobile phase, particularly its pH. By understanding the interplay between Pravastatin's chemistry and the properties of the stationary phase, scientists can develop analytical methods that are not only accurate and precise but also efficient and fit for purpose.

References

  • Prasanthi T, Lakshmana Rao A, Reshma P, et al. Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research. 2022. [Link]

  • Silva TD, Oliveira MA, de Oliveira RB, Vianna-Soares CD. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin. J Chromatogr Sci. 2012;50(9):831-838. [Link]

  • Silva TD, Oliveira MA, de Oliveira RB, Vianna-Soares CD. Development and Validation of a Simple and Fast HPLC Method for Determination of Lovastatin, Pravastatin and Simvastatin. SciSpace. 2012. [Link]

  • Silva TD, Oliveira MA, de Oliveira RB, Vianna-Soares CD. Development and Validation of a Simple and Fast HPLC Method for Determination of Lovastatin, Pravastatin and Simvastatin. Journal of Chromatographic Science. 2012;50(9):831-838. [Link]

  • MACHEREY-NAGEL. Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059. Application Note. 2022. [Link]

  • Delhi Raj N, Murugan R, Vijayalakshmi R, et al. Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. ResearchGate. 2010. [Link]

  • Al-Sabha, W. Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health (NIH). 2011. [Link]

  • Scribd. Pravastatin - High Performance Liquid Chromatography. [Link]

  • Agilent Technologies. A Look at Column Choices. [Link]

  • ResearchGate. Structure of PRAVASTATIN. [Link]

  • USP. Pravastatin Sodium. [Link]

  • Phenomenex. Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. [Link]

  • Phenomenex. Pravastatin Sodium Ph. Eur Monograph. 2022. [Link]

  • ResearchGate. Determination of pravastatin by HPLC. [Link]

  • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Phenomenex. Pravastatin Sodium USP Monograph. 2022. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Hawach. C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis. 2025. [Link]

  • GSC Advanced Research and Reviews. Analytical method development and validation of assay test of pravastatin sodium tablets. 2019. [Link]

  • Pharma Times. Performance Differences of C8 and C18 Columns in HPLC Systems. 2025. [Link]

  • Welch Materials. The Importance Of Mobile Phase PH in Chromatographic Separations. 2023. [Link]

  • Kromasil. Running HPLC with hydrophobic stationary phase and aqueous mobile phase. [Link]

  • Pharmaguideline. Difference between C8 and C18 Columns Used in HPLC System. 2024. [Link]

  • Separation Science. C8 vs C18 Column: Which Should You Choose? 2024. [Link]

  • PubMed. Determination of pravastatin by high performance liquid chromatography. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • YouTube. How to select organic solvent for mobile phase preparation in HPLC. 2021. [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating Method for Pravastatin: Ion-Pairing with Tetramethylbutylamine Salt versus Conventional Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the validation of a stability-indicating assay for Pravastatin. We will explore a conventional reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method and propose a novel approach utilizing tetramethylbutylamine salt as an ion-pairing agent. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods for stability testing of Pravastatin.

Introduction: The Critical Need for Stability-Indicating Methods for Pravastatin

Pravastatin, a member of the statin class of drugs, is widely prescribed to lower cholesterol and prevent cardiovascular disease.[1] Its chemical structure, containing a dihydroxyheptanoic acid side chain, makes it susceptible to degradation under various environmental conditions.[2] Therefore, a stability-indicating analytical method that can accurately quantify Pravastatin in the presence of its degradation products is paramount for ensuring the safety and efficacy of its pharmaceutical formulations.

The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), mandate the validation of analytical procedures to demonstrate their suitability for the intended purpose.[3][4] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. For stability-indicating methods, forced degradation studies are crucial to generate potential degradation products and prove the method's ability to separate them from the active pharmaceutical ingredient (API).[5][6]

Comparative Analysis of Analytical Strategies

Conventional RP-HPLC without Ion-Pairing

A common approach for the analysis of Pravastatin is reversed-phase HPLC with a C18 column and a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer.[1][5][7][8]

Principle of Separation: In this method, the separation is primarily based on the partitioning of the analytes between the non-polar stationary phase (C18) and the polar mobile phase. The acidic mobile phase ensures that the carboxylic acid group of Pravastatin is protonated, increasing its hydrophobicity and retention on the non-polar stationary phase.

Typical Chromatographic Conditions (Alternative Method 1):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Formic Acid in Water : Methanol (50:50, v/v)[8]
Flow Rate 1.0 mL/min
Detection UV at 238 nm[8]
Column Temperature Ambient

Advantages:

  • Simplicity of mobile phase preparation.

  • Good retention and separation for many common degradants.

  • Cost-effective and widely available reagents.

Limitations:

  • Potential for poor peak shape (tailing) for the acidic Pravastatin molecule due to interactions with residual silanols on the silica-based stationary phase.

  • May not provide sufficient resolution for closely related degradation products, especially those with minor structural modifications.

Proposed Ion-Pair RP-HPLC with Tetramethylbutylamine Salt

To address the limitations of conventional RP-HPLC, we propose the use of an ion-pairing agent, specifically the tetramethylbutylamine salt. While the use of a 1,1,3,3-tetramethylbutylamine salt of Pravastatin as a reference standard is documented, its application as a mobile phase additive for ion-pairing in this specific analysis is a novel proposition based on established chromatographic principles.

Principle of Separation: Ion-pair chromatography is a form of reversed-phase chromatography where an ionic compound is added to the mobile phase to form a neutral ion pair with a charged analyte.[9][10] In this case, the positively charged tetramethylbutylammonium ion will form an ion pair with the negatively charged carboxylate group of Pravastatin. This neutral complex will have increased hydrophobicity, leading to enhanced retention and potentially improved peak shape on a C18 column.

Causality behind Experimental Choice: The choice of tetramethylbutylamine is deliberate. Its bulky, branched alkyl structure provides a significant hydrophobic character to the ion pair, which can enhance retention and selectivity. Compared to more common quaternary ammonium salts like tetrabutylammonium, the unique structure of tetramethylbutylamine may offer different selectivity for Pravastatin and its degradation products.

Proposed Chromatographic Conditions (Proposed Method):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Tetramethylbutylamine hydroxide, pH adjusted to 7.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient To be optimized (e.g., 70% A to 40% A over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Column Temperature 30°C

Anticipated Advantages:

  • Improved peak symmetry and reduced tailing for Pravastatin.

  • Enhanced retention, allowing for better separation from early-eluting impurities.

  • Potentially altered selectivity, enabling the resolution of co-eluting peaks observed in conventional methods.

Potential Challenges:

  • Method development can be more complex due to the additional variable of the ion-pairing agent concentration.

  • Ion-pairing reagents can sometimes be difficult to remove from the column, potentially leading to memory effects.

Experimental Protocols for Method Validation

The following protocols are designed to be self-validating systems, ensuring the integrity and trustworthiness of the results, in accordance with ICH Q2(R1) guidelines.[3][4]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][6]

Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Pravastatin_Stock Pravastatin Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 4h) Pravastatin_Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C, 2h) Pravastatin_Stock->Base Expose to Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Pravastatin_Stock->Oxidation Expose to Thermal Thermal Degradation (80°C, 48h, solid) Pravastatin_Stock->Thermal Expose to Photolytic Photolytic Degradation (ICH Q1B, solid & solution) Pravastatin_Stock->Photolytic Expose to Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization Dilution Dilution to working concentration Oxidation->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis

Caption: Workflow for forced degradation studies of Pravastatin.

Step-by-Step Protocol:

  • Acid Hydrolysis: To 1 mL of Pravastatin stock solution (1 mg/mL in methanol), add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of Pravastatin stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of Pravastatin stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store solid Pravastatin powder in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose solid Pravastatin powder and a solution of Pravastatin (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

Validation Parameters

Workflow for Method Validation:

Method_Validation_Workflow cluster_method Method Development cluster_validation Validation Parameters (ICH Q2(R1)) cluster_result Outcome Method Optimized HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range (5 concentrations) Method->Linearity Accuracy Accuracy (Spiking at 3 levels) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Method->LOD_LOQ Robustness Robustness (Small variations) Method->Robustness Validated_Method Validated Stability-Indicating Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Workflow for the validation of the analytical method.

Step-by-Step Protocols:

  • Specificity: Analyze the stressed samples. The method is specific if the Pravastatin peak is well-resolved from all degradation product peaks and placebo peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed.

  • Linearity: Prepare a series of at least five concentrations of Pravastatin reference standard (e.g., 10-150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Range: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Pravastatin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of Pravastatin at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or equipment.

    • Calculate the relative standard deviation (%RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the effect on the results.

Data Presentation and Comparison

The following tables present a comparison of expected performance data for the two methods. Data for the conventional method is based on published literature, while data for the proposed ion-pair method is hypothetical, reflecting anticipated improvements.

Table 1: Summary of Forced Degradation Studies

Stress ConditionConventional RP-HPLC (Method 1)Proposed Ion-Pair RP-HPLC (with Tetramethylbutylamine)
Acid Hydrolysis Pravastatin peak well-resolved from 2 major degradation peaks.Pravastatin peak well-resolved from 2 major and 1 minor degradation peak.
Base Hydrolysis Significant degradation with one major degradation product, baseline separation achieved.Improved peak shape for the degradation product, enhancing quantification.
Oxidative Degradation Separation of Pravastatin from multiple minor degradation products.Enhanced resolution between minor degradation product peaks.
Thermal Degradation No significant degradation observed.No significant degradation observed.
Photolytic Degradation Minor degradation observed, peaks resolved.Minor degradation observed, peaks resolved with better symmetry.

Table 2: Comparison of Validation Parameters

Validation ParameterConventional RP-HPLC (Method 1)[8]Proposed Ion-Pair RP-HPLC (Hypothetical Data)ICH Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%98.0 - 102.0%
Precision (%RSD)
- Repeatability< 2.0%< 1.5%≤ 2.0%
- Intermediate Precision< 2.0%< 1.5%≤ 2.0%
LOD ~0.2 µg/mL~0.1 µg/mL-
LOQ ~0.7 µg/mL~0.3 µg/mL-
Robustness Method is robust.Method is robust.No significant impact on results.

Conclusion and Recommendations

Both the conventional RP-HPLC method and the proposed ion-pair RP-HPLC method can be validated to be stability-indicating for the analysis of Pravastatin.

  • The conventional RP-HPLC method is simple, robust, and suitable for routine quality control.[1][5][7][8] However, it may face challenges with peak tailing and the resolution of certain closely related impurities.

  • The proposed ion-pair RP-HPLC method using tetramethylbutylamine salt offers a scientifically sound alternative with the potential for improved peak shape, enhanced resolution, and better sensitivity. The use of an ion-pairing agent directly addresses the acidic nature of Pravastatin, which is the root cause of potential peak asymmetry in conventional methods. While this guide presents a hypothetical framework, the principles of ion-pair chromatography strongly suggest that this approach would yield a superior separation.

For laboratories seeking to develop a highly robust and sensitive stability-indicating method for Pravastatin, particularly for the analysis of formulations with complex excipient matrices or for in-depth impurity profiling, the development and validation of an ion-pair method with tetramethylbutylamine is a highly recommended avenue for investigation.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Prasanthi, T., Rao, A. L., Reshma, P., Susanthi, P., Merwin, P., & Ajay, P. (2022). Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Journal of Applied Pharmaceutical Sciences and Research, 4(3), 13-17.
  • Patel, R. P., Narkowicz, C., & Jacobson, G. A. (2009). Effective reversed-phase ion pair high-performance liquid chromatography method for the separation and characterization of intact low-molecular-weight heparins. Analytical biochemistry, 387(1), 113–121.
  • European Medicines Agency. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (2024). Pravastatin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of pravastatin. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2022). Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. Retrieved from [Link]

  • Oregon State University. (1986). Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. Retrieved from [Link]

  • JETIR. (n.d.). Development and Validation of an RP-HPLC Technique for Quantitative Analysis of Lipid- Lowering Agents in Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Retrieved from [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • PubMed. (2012). Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin. Retrieved from [Link]

  • Sutar, P. S., Munde, M. K., Vichare, V. S., & Kulkarni, N. S. (2022). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis, 12(2), 125-131.

Sources

A Comparative Analysis of Pravastatin 1,1,3,3-Tetramethylbutylamine from Diverse Suppliers for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Pravastatin, a widely prescribed medication for lowering cholesterol and preventing cardiovascular disease, is a critical active pharmaceutical ingredient (API) in numerous formulations.[] The salt form, Pravastatin 1,1,3,3-Tetramethylbutylamine (CAS 151006-14-3), is often utilized in research and as a reference standard due to its specific chemical properties.[2][3] The purity, impurity profile, and physical characteristics of this compound can significantly impact the outcomes of research and the quality of the final drug product. Therefore, a thorough evaluation of the material from different suppliers is paramount.

This guide provides a comprehensive framework for a comparative study of this compound from various commercial sources. It outlines key analytical methodologies, explains the rationale behind experimental choices, and presents a structure for data interpretation, empowering researchers to make informed decisions when selecting a supplier.

Critical Quality Attributes for Supplier Evaluation

The selection of a suitable supplier for an API like this compound hinges on a rigorous assessment of its quality. The following attributes are critical to ensuring the reliability and consistency of your research and development efforts.

1. Purity and Impurity Profile:

The presence of impurities can have a significant impact on the safety and efficacy of a drug product. Regulations require that impurities above 0.05% are reported, those above 0.1% are identified, and those exceeding 0.15% are qualified.[4] Dihydro analogues of statins, for instance, are known byproducts of the fermentation process used to produce pravastatin and may not be detected by standard pharmacopeia methods.[4][5]

2. Residual Solvents:

Organic volatile compounds used during the manufacturing process can remain in the final product as residual solvents.[6][7] These solvents can affect the crystalline structure, solubility, bioavailability, and stability of the API.[6] Regulatory bodies like the USP and ICH provide strict guidelines for the control of residual solvents, classifying them based on their toxicity.[6][7]

3. Dissolution Characteristics:

The rate and extent to which the API dissolves are critical for its bioavailability. For solid dosage forms, dissolution testing is a key quality control parameter. Factors such as particle size and crystalline form of the API can influence its dissolution behavior.

4. Physical and Chemical Properties:

Consistent physical and chemical properties, such as appearance, solubility, and melting point, are indicative of a well-controlled manufacturing process.

Experimental Design for Comparative Analysis

A robust comparative study should employ a battery of analytical techniques to thoroughly characterize the API from each supplier. The following experimental workflow provides a comprehensive approach to this evaluation.

Caption: A logical workflow for the comparative analysis of this compound from different suppliers.

Part 1: Initial Assessment and Physical Characterization

The initial step involves a thorough review of the Certificate of Analysis (CoA) provided by each supplier. A CoA is a critical document that summarizes the quality control testing performed on a specific batch of the product.[8][9] It should include details on the tests performed, the specifications, and the results obtained.[10] However, it is crucial to independently verify the information presented in the CoA.[8]

Protocol 1: Certificate of Analysis (CoA) Review and Verification

  • Request and Scrutinize CoAs: Obtain the CoA for the specific lot of this compound from each supplier.

  • Verify Essential Information: Check for completeness, including supplier details, product identification, batch number, and date of analysis.[10]

  • Cross-Reference with Specifications: Compare the reported results against established pharmacopeial standards (e.g., USP, Ph. Eur.) or internal specifications.

  • Note Analytical Methods: Identify the analytical methods used by the supplier for each test.

Protocol 2: Visual Inspection and Solubility

  • Visual Examination: Visually inspect the appearance of the powder from each supplier, noting any differences in color or texture. A white to light beige solid is the expected appearance.[]

  • Solubility Testing: Assess the solubility of each sample in various solvents as described in the literature. Pravastatin sodium is known to be slightly soluble in water and soluble in ethanol and methanol.[11]

Part 2: Chromatographic Analysis for Purity and Residual Solvents

Chromatographic techniques are indispensable for determining the purity of the API and identifying and quantifying any impurities or residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying components in a mixture. For Pravastatin, a reversed-phase HPLC method with UV detection is commonly employed.[4][5][12]

Protocol 3: RP-HPLC Method for Purity Assessment

  • Standard and Sample Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard and samples from each supplier in a suitable diluent.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[4]

    • Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol.[13]

    • Detection: UV detection at the maximum absorption wavelength of pravastatin, which is 238 nm, is standard.[4][5]

  • Data Analysis:

    • Calculate the purity of each sample by comparing the peak area of the main pravastatin peak to the total peak area of all components in the chromatogram.

    • Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is the gold standard for the analysis of volatile organic compounds, making it ideal for identifying and quantifying residual solvents.[7] Headspace sampling is often employed to introduce the volatile components into the GC system.[14]

Protocol 4: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh a sample of the API into a headspace vial and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water.[7]

  • GC-MS Conditions:

    • GC Column: A column suitable for separating a wide range of volatile organic compounds is required.

    • Temperature Program: A programmed temperature ramp is used to elute the solvents based on their boiling points.

    • MS Detection: The mass spectrometer is used to identify the individual solvents based on their mass spectra.

  • Data Analysis:

    • Identify the residual solvents present in each sample by comparing their mass spectra to a library of known spectra.

    • Quantify the amount of each solvent by comparing its peak area to that of a known standard.

Part 3: In Vitro Performance Testing

Dissolution Testing

Dissolution testing provides critical information about the bioavailability of the API from a formulated product. While this guide focuses on the API itself, understanding its intrinsic dissolution characteristics is important.

Protocol 5: Dissolution Test

  • Apparatus: A USP Apparatus 2 (paddle apparatus) is commonly used.

  • Dissolution Medium: The choice of dissolution medium is critical and can depend on the intended formulation. Water is a common medium for pravastatin sodium tablets.[15][16] However, the pH of the medium can significantly affect the stability and solubility of pravastatin.[17]

  • Test Conditions: The paddle speed is typically set at 50 or 75 rpm, and the temperature is maintained at 37 ± 0.5 °C.[15][17]

  • Sample Analysis: Samples are withdrawn at specified time intervals, filtered, and the concentration of dissolved pravastatin is determined by UV-Vis spectrophotometry or HPLC.[15][16][18]

Data Presentation and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in well-structured tables.

Table 1: Comparative Physicochemical Properties

SupplierAppearanceSolubility in WaterPurity by HPLC (%)
Supplier AWhite crystalline powderSlightly Soluble99.8
Supplier BOff-white powderSlightly Soluble99.5
Supplier CWhite crystalline powderSlightly Soluble99.9

Table 2: Comparative Impurity Profile

SupplierImpurity 1 (%)Impurity 2 (%)Total Impurities (%)
Supplier A0.050.030.12
Supplier B0.100.080.25
Supplier C0.030.020.08

Table 3: Comparative Residual Solvent Analysis

SupplierMethanol (ppm)Ethanol (ppm)Acetone (ppm)
Supplier A< 50150< 20
Supplier B12025050
Supplier C< 50100< 20

Table 4: Comparative Dissolution Profile

Time (min)Supplier A (% Dissolved)Supplier B (% Dissolved)Supplier C (% Dissolved)
5453550
15887592
30989099

Conclusion and Supplier Selection

The final step is to synthesize all the collected data to make an informed decision. The ideal supplier will consistently provide this compound that meets or exceeds all predefined quality specifications. A supplier with a lower total impurity profile and minimal residual solvents would generally be preferred. Consistent dissolution behavior is also a critical factor.

By following this comprehensive guide, researchers and drug development professionals can confidently evaluate and select the most suitable supplier for this compound, ensuring the quality and integrity of their scientific endeavors.

References

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. Available from: [Link]

  • T. Alapi, et al. Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE. Journal of Chromatographic Science. 2019. Available from: [Link]

  • J. Ma, et al. Development of a Single In Vitro Dissolution Method for a Combination Trilayer Tablet Formulation of Clopidogrel and Pravastatin. Dissolution Technologies. 2011. Available from: [Link]

  • Japanese Pharmacopoeia. Pravastatin Sodium Tablets. Available from: [Link]

  • A. van der Pijl, et al. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. Molecules. 2021. Available from: [Link]

  • MDPI. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. 2023. Available from: [Link]

  • Japanese Pharmacopoeia. Pravastatin Sodium Fine Granules. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra. 2004. Available from: [Link]

  • VUV Analytics. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Available from: [Link]

  • MDPI. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. 2021. Available from: [Link]

  • Pharmaoffer.com. Pravastatin CAS# 81093-37-0 Distributors. Available from: [Link]

  • World Journal of Pharmaceutical Research. A COMPREHENSIVE REVIEW ON PRAVASTATIN SODIUM. 2022. Available from: [Link]

  • PubMed. [Equivalence studies of pravastatin original and generic drugs by dissolution test]. 2012. Available from: [Link]

  • ResearchGate. Reverse phase HPLC method for the determination of Pravastatin in tablet dosage forms. 2011. Available from: [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin in Pure and Pharmaceutical Formulation. 2022. Available from: [Link]

  • Pharmaceutical Technology. Certificates of Analysis: Don't Trust, Verify. 2018. Available from: [Link]

  • PubMed. Determination of pravastatin by high performance liquid chromatography. 2000. Available from: [Link]

  • World Health Organization. Annex 4: WHO good practices for pharmaceutical quality control laboratories. Available from: [Link]

  • SafetyCulture. How to Get a Certificate of Analysis (COA). 2023. Available from: [Link]

Sources

A Comparative Guide to Verifying the Purity of Pravastatin 1,1,3,3-Tetramethylbutylamine Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical results hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of methodologies for verifying the purity of Pravastatin 1,1,3,3-Tetramethylbutylamine, a crucial reference material for the quality control of the cholesterol-lowering drug, Pravastatin. We will explore the scientific principles behind key analytical techniques, present comparative experimental data, and offer insights into establishing a robust, self-validating system for reference standard qualification.

The Critical Role of a High-Purity Reference Standard

Pravastatin, a competitive inhibitor of HMG-CoA reductase, is widely prescribed to manage hypercholesterolemia.[1] Ensuring the accuracy of its dosage and the minimal presence of impurities is paramount for patient safety and therapeutic efficacy. Pharmaceutical reference standards are highly purified compounds used as a benchmark for analytical tests to confirm the identity, strength, quality, and purity of drug substances and products.[2][3] The United States Pharmacopeia (USP) lists this compound as a reference standard for assays of Pravastatin Sodium, highlighting its importance in regulatory compliance.[4][5]

The use of a well-characterized reference standard is not merely a regulatory formality; it is the cornerstone of reliable analytical data.[6] An impure or poorly characterized standard can lead to the erroneous release of a sub-potent or impure batch of the final drug product, with potentially severe consequences. Therefore, a rigorous verification of the reference material's purity is a fundamental requirement of Good Manufacturing Practices (GMP).[7]

This guide will compare the purity profile of a hypothetical batch of this compound reference material (Test Article) against an established, highly-characterized secondary reference standard (Control Standard).

Experimental Design for Purity Verification

A multi-faceted analytical approach is necessary to provide a comprehensive purity profile of a reference standard. No single technique can definitively establish purity; instead, a combination of orthogonal methods provides a holistic and trustworthy assessment. Our comparative analysis will employ the following core techniques:

  • High-Performance Liquid Chromatography (HPLC/UPLC) with UV Detection: For the primary quantification of the main component and the detection and quantification of known and unknown impurities.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of impurities by providing molecular weight information, which is crucial for characterizing unknown peaks observed in the HPLC analysis.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the main component and to detect and quantify impurities that may not be amenable to HPLC-UV analysis.[14][15][16]

  • Thermal Analysis (DSC/TGA): To assess the presence of volatile impurities and confirm the physical properties of the material.[17][18]

The following diagram illustrates the logical workflow for the comprehensive purity verification of the this compound reference material.

Purity_Assignment_Logic Input_Data HPLC Purity qNMR Purity TGA Water Content DSC Purity Mass_Balance_Calc Purity = 100% - %Water - %Impurities Input_Data->Mass_Balance_Calc Cross_Validation Compare Mass Balance Purity with qNMR and DSC results Mass_Balance_Calc->Cross_Validation Final_Purity Assign Final Purity Value Cross_Validation->Final_Purity Consistent Report Generate Certificate of Analysis Final_Purity->Report

Sources

A Senior Scientist's Guide to the Bioanalysis of Pravastatin Metabolites: A Comparative Study of Methodologies and Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of methodologies for the quantitative determination of Pravastatin and its key metabolites in biological matrices. We delve into the critical role of internal standards, offering a detailed evaluation of the scientifically robust choice of a stable isotope-labeled standard versus the problematic use of a structurally unrelated compound, such as tetramethylbutylamine. This document is structured to provide researchers, scientists, and drug development professionals with the expertise to develop and validate reliable, accurate, and reproducible bioanalytical methods. We will explore the technical superiority of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), present detailed experimental protocols, and ground our recommendations in authoritative regulatory guidelines to ensure scientific integrity.

Introduction: The Analytical Challenge of Pravastatin

Pravastatin is a hydrophilic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, widely prescribed to manage hypercholesterolemia.[1] Administered in its active hydroxy-acid form, Pravastatin undergoes metabolism in the liver and gastrointestinal tract to form several metabolites, including the isomeric 3α-hydroxy-isopravastatin (SQ 31,906) and 6-epi-pravastatin.[2][3]

The primary challenge in its clinical and preclinical assessment lies in accurately quantifying the low ng/mL concentrations of the parent drug and its metabolites in complex biological matrices like plasma and urine.[4] Achieving reliable data is critically dependent on the chosen analytical methodology. This guide will demonstrate that the combination of a highly selective and sensitive LC-MS/MS platform with a correctly chosen internal standard is the gold standard for this application.

Pravastatin Metabolic Pathway

Pravastatin is subject to isomerization and hydroxylation, creating key metabolites that must be chromatographically resolved and quantified to fully understand its pharmacokinetic profile.

Pravastatin_Metabolism cluster_metabolites Major Biotransformation Pathways Pravastatin Pravastatin Met1 3α-hydroxy-isopravastatin (SQ 31,906) Pravastatin->Met1 Isomerization Met2 6-epi-pravastatin Pravastatin->Met2 Isomerization Met3 Ring Hydroxylation Products (e.g., SQ 31,945) Pravastatin->Met3 Enzymatic Hydroxylation

Caption: Simplified metabolic pathways of Pravastatin.

The Cornerstone of Quantitative Bioanalysis: The Internal Standard

In LC-MS/MS, an Internal Standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variability that can occur at virtually every stage of the analytical process, including sample extraction, injection volume inconsistencies, and instrument signal drift.[5][6] The final analyte concentration is calculated from the ratio of the analyte's response to the IS's response, providing a normalized and more accurate result.

Comparative Analysis of Internal Standard Selection

The choice of IS is one of the most critical decisions in method development. An ideal IS mimics the analyte's behavior perfectly. Here, we compare the available options.

Alternative 1 (The Gold Standard): Stable Isotope-Labeled (SIL) Internal Standard

A SIL-IS, such as Pravastatin-d3, is the unequivocally superior choice.[7][8]

  • Causality: A SIL-IS is chemically identical to the analyte, differing only in mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C). This means it will have the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[9] Any sample-specific matrix effects that suppress or enhance the analyte's signal will affect the SIL-IS identically, leading to a consistent and accurate response ratio. This choice builds the highest level of trust and reproducibility into the method.

Alternative 2 (The Compromise): A Structural Analog

When a SIL-IS is unavailable or cost-prohibitive, a structural analog (e.g., another statin not expected in the samples) can be used.

  • Causality: The assumption is that a structurally similar molecule will have reasonably similar physicochemical properties. However, even minor structural differences can lead to variations in extraction efficiency and ionization response, introducing a potential source of error. This approach requires more rigorous validation of matrix effects to prove its suitability.

Alternative 3 (The Case Study): A Structurally Unrelated Compound (Tetramethylbutylamine)

The use of a structurally unrelated compound as an IS is strongly discouraged in modern bioanalysis. The query regarding a "tetramethylbutylamine standard" likely arises from its use as a counter-ion in the pravastatin 1,1,3,3-tetramethylbutylamine salt, which is a reference standard material used for impurity analysis by HPLC-UV, as described in the European Pharmacopoeia.[10] In that context, it is part of the reference material itself, not an internal standard for quantitative bioanalysis.

  • Causality and Scientific Integrity: Using tetramethylbutylamine as an IS for Pravastatin in an LC-MS/MS assay is scientifically unsound for the following reasons:

    • Vastly Different Chemistry: Pravastatin is a large, polar, acidic molecule. Tetramethylbutylamine is a small, basic, quaternary amine. Their behavior during sample preparation (e.g., liquid-liquid or solid-phase extraction) will be completely different.

    • Chromatographic Separation: They will not co-elute. Pravastatin is typically run on a C18 column, where it will have some retention. Tetramethylbutylamine will likely elute near the void volume. This means they are not exposed to the same matrix effects at the same time during elution into the mass spectrometer.

    • Ionization Differences: Pravastatin ionizes well in negative mode electrospray ionization (ESI) to form the [M-H]⁻ ion.[11][12] Tetramethylbutylamine, being a permanently charged quaternary amine, would only be observed in positive mode ESI. They cannot be analyzed in the same run under optimal conditions.

Recommended Bioanalytical Methodology: LC-MS/MS

While older methods like HPLC-UV exist, they lack the sensitivity and selectivity required to measure the low circulating levels of Pravastatin and its metabolites in biological fluids.[7] LC-MS/MS is the authoritative standard, offering superior performance.

General Bioanalytical Workflow

The following diagram outlines the standard workflow for the analysis of Pravastatin metabolites from a plasma sample.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Plasma Aliquot (e.g., 100 µL) Add_IS 2. Add IS (Pravastatin-d3) Sample->Add_IS Extract 3. Perform LLE or SPE Add_IS->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LC 5. LC Separation (C18 Column) Evap->LC MS 6. MS/MS Detection (ESI-) LC->MS Data 7. Data Processing (Peak Integration & Ratio Calculation) MS->Data

Caption: Standard LC-MS/MS workflow for Pravastatin bioanalysis.

Experimental Protocol: LC-MS/MS Method for Pravastatin and 3α-hydroxy-isopravastatin

This protocol describes a robust and validated method.

1. Preparation of Standards and QC Samples

  • Prepare stock solutions (1 mg/mL) of Pravastatin, 3α-hydroxy-isopravastatin, and Pravastatin-d3 (IS) in methanol.

  • Prepare serial dilutions of the analytes in 50:50 acetonitrile:water to create working solutions for calibration standards and QCs.

  • Prepare calibration standards by spiking the working solutions into blank plasma to achieve a concentration range of 0.1 ng/mL to 200 ng/mL.[7]

  • Prepare QC samples in blank plasma at four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High.

2. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 µL of plasma sample, standard, or QC, add 25 µL of the Pravastatin-d3 working solution.

  • Add 50 µL of 1% formic acid to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent.[7]

  • Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (e.g., 20:80 v/v).[11]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

4. Mass Spectrometry Conditions

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent.[7]

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Rationale for ESI Negative Mode: Pravastatin and its metabolites contain a carboxylic acid group, which readily loses a proton to form a stable negative ion [M-H]⁻, providing excellent sensitivity.[11][12]

Data Interpretation and Method Validation

Quantitative Data Summary

The following tables summarize typical parameters for the described LC-MS/MS method.

Table 1: Mass Spectrometry MRM Transitions

Compound Precursor Ion (Q1) [M-H]⁻ (m/z) Product Ion (Q3) (m/z)
Pravastatin 423.3 101.0
3α-hydroxy-isopravastatin 423.3 321.2
Pravastatin-d3 (IS) 426.3 101.0

Data synthesized from representative literature values.[7][11][12]

Table 2: Representative Method Validation Results

Parameter Pravastatin 3α-hydroxy-isopravastatin Acceptance Criteria (FDA)
Linearity Range 0.1 - 200 ng/mL 0.1 - 200 ng/mL r² ≥ 0.99
LLOQ 0.1 ng/mL 0.1 ng/mL Accuracy ±20%, Precision ≤20%
Intra-day Precision (%CV) < 8% < 10% ≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) < 7% < 9% ≤15% (≤20% at LLOQ)
Accuracy (% Bias) -4.8% to 6.0% -2.8% to 4.0% Within ±15% (±20% at LLOQ)
Extraction Recovery ~95% ~94% Consistent and reproducible

Data synthesized from published validation studies to demonstrate typical performance.[7][8][13]

Protocol for Bioanalytical Method Validation

To ensure the trustworthiness of the method, a full validation must be performed according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[14][15]

Key Validation Experiments:

  • Selectivity & Specificity: Analyze at least six different batches of blank matrix (e.g., human plasma) to confirm no endogenous interferences are present at the retention times of the analytes and IS.

  • Calibration Curve: Assess the linearity of the response over the defined concentration range using a weighted linear regression model (e.g., 1/x²).

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy (% bias) and precision (%CV) by analyzing QC samples at four concentration levels on at least three different days.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix. This is done by comparing the analyte response in post-extraction spiked blank matrix to the response in a clean solution. This is a critical test, especially if a non-SIL IS is used.

  • Recovery: Assess the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Perform experiments to confirm the stability of the analytes in the biological matrix under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a defined period.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C).

    • Post-Preparative Stability: In the autosampler.

Conclusion

The reliable quantification of Pravastatin and its metabolites is fundamental to understanding its pharmacokinetics and ensuring clinical efficacy and safety. This guide has established that a validated LC-MS/MS method employing a stable isotope-labeled internal standard (SIL-IS) is the authoritative and most trustworthy approach. We have critically evaluated the use of a structurally unrelated compound, tetramethylbutylamine, and concluded it is scientifically inappropriate for this application, highlighting the importance of proper internal standard selection. By following the detailed protocols and rigorous validation criteria outlined herein, researchers can generate high-quality, reproducible, and defensible data that meets the highest scientific and regulatory standards.

References

  • Nanassy, A. et al. (2015). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography, 29(11), 1699-1706. [Link]

  • Polagani, S. R. et al. (2012). High performance liquid chromatography mass spectrometric method for the simultaneous quantification of pravastatin and aspirin in human plasma: Pharmacokinetic application. Journal of Pharmaceutical Analysis, 2(5), 342-349. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]

  • Barzani, H. A. H. et al. (2026). Analytical Techniques for the Quantification of Pravastatin and Its Metabolites in Various Matrices: A Comprehensive Review. Biomedical Chromatography. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • Sparidans, R. W. et al. (2010). Liquid chromatography-tandem mass spectrometric assay for pravastatin and two isomeric metabolites in mouse plasma and tissue homogenates. Journal of Chromatography B, 878(28), 2751-2759. [Link]

  • PharmGKB. Pravastatin Pathway, Pharmacokinetics. PharmGKB. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Seshagiri Rao, J. V. L. N. et al. (2012). Rapid liquid chromatographic -tandem mass spectrometric method for the quantification of pravastatin in human plasma. Der Pharmacia Lettre, 4(1), 142-151. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]

  • Circulation: Cardiovascular Genetics. (2017). Statin Effects on Metabolic Profiles. AHA Journals. [Link]

  • PubMed. (2015). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. PubMed. [Link]

  • YouTube. (2025). Pharmacology of Pravastatin (Pravachol); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Dr.Oracle. (2025). Is pravastatin (a statin) the least metabolized through the liver?. Dr.Oracle. [Link]

  • PubMed. (1998). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events. PubMed. [Link]

  • NIH. (2011). Quantitative Determination of Pravastatin in Pharmaceutical Dosage Forms by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health. [Link]

  • MDPI. (2020). Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. MDPI. [Link]

  • SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ijpbms.com. [Link]

  • ACS Publications. (2017). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. ACS Publications. [Link]

  • NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. IsoLife. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pravastatin 1,1,3,3-Tetramethylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the synthesis and handling of active pharmaceutical ingredients (APIs) and their salts, such as Pravastatin 1,1,3,3-Tetramethylbutylamine, demand rigorous adherence to safety and environmental protocols. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound. The core principle of our methodology is that proper disposal is not merely a regulatory hurdle but a fundamental aspect of responsible science. Pravastatin is an HMG-CoA reductase inhibitor, while 1,1,3,3-tetramethylbutylamine is a corrosive and flammable organic base. The resulting salt, therefore, must be treated as a hazardous substance, requiring a disposal protocol that respects the properties of its most hazardous component.

This document is structured to provide researchers, scientists, and drug development professionals with the essential safety and logistical information needed for disposal, moving beyond a simple checklist to explain the causality behind each procedural step.

Section 1: Hazard Identification and Waste Characterization

Before disposal, a thorough characterization of the waste is mandatory. Under the guidelines set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] The this compound salt must be evaluated based on the combined properties of its constituent parts.

The 1,1,3,3-tetramethylbutylamine component is the primary driver of the hazardous classification. It is a flammable liquid and vapor, is toxic if swallowed, and causes severe skin burns and eye damage.[3][4] Therefore, any waste containing this salt must be managed as regulated hazardous waste.

Component CAS Number Key Hazards & GHS Hazard Statements Significance for Disposal
Pravastatin 81093-37-0Potential for liver and muscle effects with chronic exposure.[5][6]While not typically an acute hazardous waste on its own, it is a bioactive pharmaceutical. The EPA prohibits the sewering of any hazardous pharmaceutical waste.[2][7]
1,1,3,3-Tetramethylbutylamine 107-45-9H226: Flammable liquid and vaporH301: Toxic if swallowedH314: Causes severe skin burns and eye damageH402: Harmful to aquatic life[3]This component makes the waste an ignitable (D001) , corrosive (D002) , and potentially toxic hazardous waste under RCRA. It dictates the need for specialized containers and disposal routes.
This compound Salt 151006-14-3Inherits hazards from both components, primarily driven by the amine.The entire substance must be disposed of as a multi-hazard chemical waste. Segregation from other waste streams is critical to prevent dangerous reactions.[8]

Section 2: Regulatory Framework

The disposal of this chemical is governed by federal and state regulations. The EPA's RCRA provides the national framework for managing hazardous waste "from cradle to grave".[2][9] It is crucial to recognize that state and local regulations are often more stringent than federal requirements.[10] Therefore, all disposal activities must be coordinated through your institution's Environmental Health and Safety (EHS) department to ensure full compliance.[11][12]

Section 3: Pre-Disposal Safety and Handling

Proper handling is paramount to prevent exposure and environmental release. The corrosive and toxic nature of the amine component necessitates strict adherence to safety protocols.

Personal Protective Equipment (PPE): Based on the known hazards, the following minimum PPE must be worn when handling waste this compound:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection : A standard laboratory coat. For larger quantities, a chemically resistant apron is recommended.[4]

Spill Management: In the event of a small spill, immediately alert personnel in the area. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb spills of flammable liquids. The cleanup debris must be collected into a designated hazardous waste container. For large spills, evacuate the area and contact your EHS department immediately.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound waste.

Step 1: Waste Segregation

  • Causality : The primary principle of hazardous waste management is segregation to prevent unintended chemical reactions.[8] This waste is flammable, corrosive, and toxic. It must not be mixed with other waste streams, particularly acids (which can react violently with the amine base), oxidizers (which can create a fire hazard), or aqueous waste.

  • Procedure : Designate a specific, labeled container solely for this compound waste. This includes grossly contaminated items like pipette tips and weigh boats.

Step 2: Container Selection

  • Causality : The container must be compatible with the waste it holds to prevent leaks and degradation.[13] The corrosive nature of the amine component requires a robust material.

  • Procedure : Use a high-density polyethylene (HDPE) or other chemically-resistant plastic container with a secure, screw-top lid. Glass containers are less preferred due to the risk of breakage. Ensure the container is in good condition with no cracks or residue on the outside.

Step 3: Hazardous Waste Labeling

  • Causality : Proper labeling is a regulatory requirement that communicates the container's contents and associated hazards to all personnel and waste handlers.[11]

  • Procedure : Affix a completed hazardous waste tag or label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." For mixtures, list all components.

    • The specific hazard characteristics: "Ignitable," "Corrosive," "Toxic."

    • The date waste was first added (Accumulation Start Date).

    • The generator's name, lab location, and contact information.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • Causality : An SAA provides a designated, safe location for the short-term storage of hazardous waste at or near the point of generation, ensuring control and minimizing the risk of spills.

  • Procedure :

    • Store the labeled waste container in a designated SAA within your laboratory.

    • The SAA must be under the control of the laboratory personnel.

    • The container must be kept closed at all times except when adding waste.[13] This is critical to prevent the release of flammable and toxic vapors.

    • It is best practice to place the primary waste container within a larger, secondary containment bin to mitigate leaks or spills.

Step 5: Arranging for Final Disposal

  • Causality : Hazardous chemical waste cannot be disposed of in the regular trash or down the drain.[11][12] It requires treatment and disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF) to neutralize its hazards and protect the environment.

  • Procedure : Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but check with your EHS office), contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for request submission. Do not attempt to transport the waste yourself.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Handling & Accumulation cluster_2 Phase 3: Final Disposition start Waste Generation (this compound) char Step 1: Waste Characterization (Review SDS & Regulations) start->char is_haz Is Waste RCRA Hazardous? char->is_haz haz_yes YES (Ignitable, Corrosive, Toxic) is_haz->haz_yes Yes ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_yes->ppe segregate Step 3: Segregate Waste (Dedicated Container) ppe->segregate container Step 4: Select & Label Container (HDPE, Screw Cap, Full Label) segregate->container store Step 5: Store in SAA (Keep Closed, Secondary Containment) container->store is_full Container Full or Max Time Reached? store->is_full contact_ehs Step 6: Contact EHS for Pickup is_full->contact_ehs Yes end Compliant Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of the compound, adhering to the regulatory framework established by the EPA, and following a systematic, step-by-step disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. The core tenets are simple but critical: characterize your waste, segregate it properly, use correct and clearly labeled containers, store it safely, and always use your institution's EHS-approved channels for final disposal.

References

  • Title: Hazardous Pharmaceutical Waste Defined by RCRA Source: MedPro Disposal URL: [Link]

  • Title: USP 800 & Hazardous Drug Disposal Source: Stericycle URL: [Link]

  • Title: Pharmaceutical Waste Regulations: Policy and Procedure Source: Daniels Health URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: What Determines Hazardous and Non-Hazardous Pharmaceuticals Source: Rx Destroyer URL: [Link]

  • Title: How to Dispose of Chemical Waste Source: University of Tennessee, Knoxville Environmental Health and Safety URL: [Link]

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: 7 Pravastatin Side Effects and How to Manage Them Source: GoodRx URL: [Link]

  • Title: Pravastatin Side Effects: Common, Severe, Long Term Source: Drugs.com URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pravastatin 1,1,3,3-Tetramethylbutylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and procedural guidance for researchers, scientists, and drug development professionals handling Pravastatin 1,1,3,3-Tetramethylbutylamine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By grounding our recommendations in the specific chemical properties of the compound, we equip you to work safely and effectively.

Hazard Assessment: A Synthesis of Components

This compound is a salt composed of an active pharmaceutical ingredient (API), Pravastatin, and an organic amine. To establish the correct personal protective equipment (PPE), we must first understand the distinct and combined hazards of these two components.

The Pravastatin moiety presents significant long-term health risks. It is suspected of causing cancer, damaging fertility or the unborn child, and may cause harm to breast-fed children.[1] Furthermore, it can cause skin irritation and damage to organs through prolonged or repeated exposure.[1] The 1,1,3,3-Tetramethylbutylamine component, a flammable and corrosive organic amine, introduces acute hazards.[2] It is toxic if swallowed and can cause severe skin burns and eye damage.[2] The combined salt is classified as a combustible solid.[3]

This dual-hazard profile—chronic toxicity from the API and acute corrosivity from the amine—necessitates a comprehensive PPE strategy that protects against both immediate and long-term risks.

Hazard CategoryPravastatin (API)1,1,3,3-Tetramethylbutylamine (Amine)This compound (Salt)
Acute Toxicity May be irritating to mucous membranes and respiratory tract.[4]Toxic if swallowed; Causes severe skin burns and eye damage.[2]Potential for skin/eye irritation and burns; Harmful if ingested.
Chronic Toxicity Suspected carcinogen; Suspected reproductive hazard; Specific Target Organ Toxicity (repeated exposure).[1]Data not available for chronic exposure.Assumed to carry the chronic risks of the Pravastatin API.
Physical Hazards Not significantly flammable.Flammable liquid and vapor.Combustible solid.[3]
Primary Routes of Entry Inhalation, Skin Contact, Eye Contact, Ingestion.[4]Inhalation, Skin Contact, Eye Contact, Ingestion.Inhalation (of dust), Skin/Eye Contact, Ingestion.

Core PPE Requirements: Your Non-Negotiable Barrier

For any procedure involving this compound, the following minimum PPE is mandatory.[5][6][7] These items constitute the foundational layer of protection against the identified hazards.

  • Body Protection: A knee-length laboratory coat with gathered cuffs.[8]

  • Hand Protection: Double-gloved nitrile gloves.[5]

  • Eye Protection: ANSI Z87-rated safety glasses with side shields.[5][8]

  • General Attire: Full-length pants and closed-toe shoes that completely cover the foot.[6][9]

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Selection_Workflow start Start: Handling Pravastatin 1,1,3,3-Tetramethylbutylamine base_ppe Mandatory Base PPE: - Lab Coat - Double Nitrile Gloves - Safety Glasses start->base_ppe Always weighing Weighing Solid Powder? dissolving Dissolving or Transferring Solutions? weighing->dissolving No fume_hood Work in a certified chemical fume hood or ventilated balance enclosure. weighing->fume_hood Yes large_volume Large Volume or Splash Hazard? dissolving->large_volume Yes dissolving->large_volume No goggles Upgrade to Chemical Splash Goggles. large_volume->goggles Yes face_shield Add a Face Shield over goggles. fume_hood->dissolving respirator Consider N95 Respirator if ventilation is inadequate. fume_hood->respirator If hood unavailable respirator->dissolving goggles->large_volume No goggles->face_shield base_ppe->weighing

Caption: PPE selection workflow based on the experimental task.

Detailed Protocols and Rationale

Understanding the causality behind PPE choices is critical for ensuring compliance and safety.

Body Protection

A standard polyester/cotton lab coat is sufficient to protect clothing and skin from incidental splashes and contact with contaminated surfaces.[10][11] Ensure the coat is fully buttoned. For tasks involving larger quantities of flammable solvents to dissolve the compound, a flame-resistant lab coat should be considered.[6]

Hand Protection

Due to the compound's dual-hazard nature (skin irritant/corrosive and potential reproductive toxicant), hand protection is paramount.

  • Glove Selection: Nitrile gloves are the laboratory standard, offering good resistance to a wide range of chemicals, including the organic amine component, and providing a robust physical barrier against solid particles.[12]

  • Double Gloving: The practice of wearing two pairs of nitrile gloves is required. The outer glove absorbs any initial contamination, while the inner glove provides a second, clean barrier. This is crucial during glove removal to prevent skin contamination. If the outer glove is knowingly contaminated, it should be removed and replaced immediately.[5]

Eye and Face Protection
  • Safety Glasses: For low-volume work, such as weighing small quantities or handling sealed containers, ANSI Z87-rated safety glasses with side shields are the minimum requirement to protect from flying particles.[5][8]

  • Chemical Goggles: When handling liquid solutions, especially during transfers or mixing where a splash hazard exists, you must upgrade to chemical splash goggles.[10] Goggles form a seal around the eyes, offering superior protection against splashes from any direction.

  • Face Shield: For tasks with a significant splash hazard, such as pouring large volumes or working with corrosive reagents, a face shield must be worn in addition to chemical goggles.[5][10] The goggles protect the eyes, while the shield protects the rest of the face.

Respiratory Protection

All work that could generate dust, such as weighing the solid compound, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[4] This engineering control is the primary method for preventing inhalation exposure. If these controls are not available or are insufficient, respiratory protection may be required. A risk assessment should be conducted, and if necessary, a properly fitted N95 respirator can provide protection against airborne particulates.

Operational Plan: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical procedure designed to prevent cross-contamination. The guiding principle is to move from "clean" to "dirty" when donning and from "most contaminated" to "cleanest" when doffing.

Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Most to Least Contaminated) don1 1. Lab Coat don2 2. Eye/Face Protection (Glasses, Goggles, Shield) don1->don2 don3 3. Gloves (Inner Pair) don2->don3 don4 4. Gloves (Outer Pair) don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: The correct sequence for donning and doffing PPE.

Step-by-Step Donning Protocol:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye/Face Protection: Put on safety glasses, goggles, or face shield as required by your risk assessment.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat.

Step-by-Step Doffing Protocol:
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the appropriate hazardous waste container.

  • Lab Coat: Unbutton your lab coat. As you remove it, fold it so the contaminated exterior is folded inward. Hang it in a designated area or dispose of it if it is a disposable coat.

  • Eye/Face Protection: Remove your eye and face protection by handling the earpieces or headband.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Waste

Proper disposal is the final step in safe handling. All materials that have come into contact with this compound must be treated as hazardous waste.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be placed in a designated hazardous waste container. This is typically a plastic-lined box or a drum labeled for solid chemical waste.[13] Hazardous pharmaceutical waste is often collected in black containers.[13]

  • Empty Product Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[14] Subsequent rinses may also require collection depending on local regulations and the toxicity of the material.

  • Unused Compound: Unused or waste this compound must not be disposed of down the drain or in the regular trash.[14][15] It must be collected in a clearly labeled, sealed container for disposal as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office.[14] The EPA classifies corrosive wastes with a hazardous waste number of D002.[16]

Always adhere to your institution's specific hazardous waste disposal guidelines and consult with your EHS department for any questions.[14][17]

References

  • Pravastatin (sodium salt) MATERIAL SAFETY DATA SHEET. (2008). Amazon S3. [Link]

  • MATERIAL SAFETY DATA SHEET - Pravastatin. Lupin. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment. Auburn University Business and Administration. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University. [Link]

  • Safety Data Sheet - WAT B-2480. (2024). GE Water & Process Technologies. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Proper Protective Equipment. (2021). Chemistry LibreTexts. [Link]

  • This compound | C31H55NO7. PubChem, National Institutes of Health. [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research, Boston University. [Link]

  • Pravastatin Sodium. U.S. Pharmacopeia. [Link]

  • Personal Protective Equipment. Stanford Environmental Health & Safety. [Link]

  • Pravastatin | Side Effects, Dosage, Uses, and More. (2021). Healthline. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Disposal of Unused Medicines: What You Should Know. (2024). U.S. Food & Drug Administration. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]

  • 7 Pravastatin Side Effects and How to Manage Them. (2023). GoodRx. [Link]

  • Pharmaceutical Waste. (2019). Department of Toxic Substances Control - CA.gov. [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024). U.S. Food & Drug Administration. [Link]

  • Pravastatin. (2023). StatPearls - NCBI Bookshelf, National Institutes of Health. [Link]

  • SPECIMEN COLLECTION, PREPARATION & HANDLING. Nichols Institute. [Link]

  • Lab Specific Training and Checklist for New Lab Workers. Environmental Health and Safety, Stony Brook University. [Link]

  • Biological Safety BSL3 Laboratory Manual. Yale University. [Link]

  • The following tests require special handling. Quest Diagnostics. [Link]

  • Laboratory Specimen Collection Guidelines. St. John's Regional Medical Center. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.